molecular formula C9H6INO B1642623 4-Hydroxy-8-iodoquinoline

4-Hydroxy-8-iodoquinoline

Cat. No.: B1642623
M. Wt: 271.05 g/mol
InChI Key: WTZKVPWLTHDRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-8-iodoquinoline is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-iodo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZKVPWLTHDRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312802
Record name 8-Iodo-4(1H)-quinolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832717-35-8
Record name 8-Iodo-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832717-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodo-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-Hydroxy-8-iodoquinoline (CAS 49713-50-0)

[1]

Executive Summary

4-Hydroxy-8-iodoquinoline (CAS 49713-50-0), also known as 8-iodo-4-quinolinol or 8-iodo-4(1H)-quinolone, is a bifunctional nitrogen heterocycle critical to medicinal chemistry and agrochemical research.[1][2] It serves as a "privileged scaffold" due to its dual reactivity:

  • The 8-Iodo Position: A high-fidelity handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid diversification of the carbocyclic ring.

  • The 4-Hydroxy/Oxo Moiety: A tautomeric center that can be alkylated to form quinolones (antibacterial pharmacophores) or activated (e.g., via POCl₃) to a 4-chloro intermediate for nucleophilic aromatic substitution (SₙAr).

Recent applications extend beyond drug synthesis into agronomy , where iodoquinolines are investigated for iodine biofortification in crops (e.g., Solanum tuberosum), and coordination chemistry , where the 8-iodo substituent modulates the chelating properties of the quinoline ring.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

Nomenclature and Structure
  • IUPAC Name: 8-Iodoquinolin-4-ol[2]

  • Alternative Names: 8-Iodo-4(1H)-quinolinone; this compound.

  • Molecular Formula: C₉H₆INO[3]

  • Molecular Weight: 271.06 g/mol [1][2]

Tautomerism

Like all 4-hydroxyquinolines, this compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. In the solid state and polar solvents, the 4-quinolone (keto) tautomer predominates due to aromatic stabilization and intermolecular hydrogen bonding.

Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) depend heavily on solvent polarity and base selection.

TautomerismEnolEnol Form(4-Hydroxyquinoline)Aromatic Pyridine RingKetoKeto Form(4(1H)-Quinolone)Vinylogous Amide(Predominant)Enol->Keto  Tautomerization  

Figure 1: Tautomeric equilibrium of this compound. The keto form is generally favored in solution.

Key Physical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to beige.
Melting Point > 200°C (Predicted)High MP is characteristic of 4-quinolones due to H-bond networks.
Solubility DMSO, DMF, hot Acetic AcidPoorly soluble in water, Et₂O, and Hexanes.
pKa ~2.2 (cation), ~11.3 (anion)Amphoteric nature allows dissolution in strong acid or base.

Synthetic Pathways[13][14]

The synthesis of this compound is most reliably achieved via the Gould-Jacobs Reaction , a robust sequence ideal for scale-up. A modern alternative involves Palladium-catalyzed carbonylation.

Route A: The Gould-Jacobs Reaction (Classical)

This pathway constructs the pyridine ring onto the existing benzene ring of 2-iodoaniline.

  • Condensation: 2-Iodoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

  • Cyclization: Thermal cyclization (typically 250°C in Dowtherm A) closes the ring to form the ester (Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate).

  • Hydrolysis: Saponification yields the carboxylic acid.

  • Decarboxylation: Heating the acid (often in diphenyl ether or quinoline) removes the C3-carboxyl group to yield the title compound.

GouldJacobsStart2-Iodoaniline+ EMMEInter1Anilinomethylenemalonate(Enamine Intermediate)Start->Inter1 110°C, -EtOH CyclizationThermal Cyclization(250°C, Dowtherm A)Inter1->CyclizationEsterEthyl 8-iodo-4-hydroxy-quinoline-3-carboxylateCyclization->EsterHydrolysisHydrolysis (NaOH/H2O)& AcidificationEster->HydrolysisAcid8-Iodo-4-hydroxy-quinoline-3-carboxylic acidHydrolysis->AcidDecarbDecarboxylation(Heat, Diphenyl ether)Acid->DecarbProductTARGET:This compoundDecarb->Product -CO2

Figure 2: Step-wise synthesis via the Gould-Jacobs protocol. This route ensures the retention of the iodine atom.

Experimental Protocols

Protocol: Synthesis from 2-Iodoaniline (Gould-Jacobs)

Rationale: This method avoids metal catalysts in the ring-formation step, preventing premature loss of the iodine via oxidative addition.

Step 1: Condensation

  • Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Add 2-iodoaniline (10.0 g, 45.6 mmol) and diethyl ethoxymethylenemalonate (EMME) (9.9 g, 45.6 mmol).

  • Heat to 110–120°C for 2 hours. Ethanol is evolved; monitor via TLC.

  • Cool to solidify the enamine intermediate. Recrystallize from ethanol if necessary.

Step 2: Cyclization (Critical Step)

  • Heat Dowtherm A (50 mL) to a rolling boil (~250°C) in a separate flask.

  • Cautiously add the enamine intermediate portion-wise to the boiling solvent. Note: Rapid addition ensures efficient heat transfer and cyclization over polymerization.

  • Maintain reflux for 30–60 minutes.

  • Cool to room temperature. Dilute with hexane (50 mL) to precipitate the ester. Filter and wash with hexane.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Reflux the ester (5.0 g) in 10% NaOH (50 mL) for 4 hours. Acidify with HCl to pH 2 to precipitate the carboxylic acid.

  • Dry the acid thoroughly.

  • Suspend the acid in diphenyl ether (20 mL) and heat to 240–250°C until CO₂ evolution ceases (~1 hour).

  • Cool and dilute with petroleum ether. Filter the precipitate.

  • Purification: Recrystallize from acetic acid or DMF/Ethanol to obtain pure This compound .

Protocol: Suzuki-Miyaura Coupling at C-8

Rationale: Demonstrates the utility of the 8-iodo handle. The 4-OH group is tolerated but often requires 2 equivalents of base.

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents. Heat at 90°C under N₂ for 4–12 hours.

  • Workup: Acidify carefully to precipitate the 8-aryl-4-hydroxyquinoline product.

Functional Applications

Drug Discovery: The "Chlorine Switch"

Researchers rarely use the 4-hydroxy compound directly as a drug. Instead, it is converted to 4-chloro-8-iodoquinoline using Phosphorus Oxychloride (POCl₃).

  • Mechanism: The 4-chloro derivative is highly reactive toward nucleophiles (amines, thiols) via SₙAr, allowing the installation of complex side chains (e.g., for kinase inhibition).

  • Sequence: 4-OH → 4-Cl → 4-NH-R (Functionalized Drug Candidate).[4]

Agronomy: Iodine Biofortification

Recent studies (e.g., Smoleń et al., 2025) utilize iodoquinolines to enhance iodine content in crops.

  • Mechanism: The quinoline ring facilitates uptake and translocation of iodine within plant tissues (Solanum tuberosum) more effectively than inorganic iodide (KI) or iodate (KIO₃) in certain contexts.

  • Significance: Addresses global iodine deficiency disorders (IDD) through biofortified food sources.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Smoleń, S. et al. "Use of iodoquinolines for iodine biofortification of potato plants." Food Chemistry, 2025 , 472, 142825.

  • Riegel, B. et al. "Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society, 1946, 68(7), 1264–1266.
  • BenchChem. "Synthesis of Heterocyclic Compounds Using 2-Iodoaniline." Application Note, 2025. (Reference for 2-iodoaniline precursor synthesis).
  • GuideChem. "this compound Properties and CAS 49713-50-0 Data."

Technical Guide: 8-Iodo-4-Quinolinol – Structure, Synthesis, and Applications

[1]

Executive Summary

8-iodo-4-quinolinol (Systematic name: 8-iodoquinolin-4(1H)-one ) is a halogenated heterocyclic scaffold used primarily as an intermediate in medicinal chemistry.[1] It serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C8 position, allowing for the diversification of the quinolone core found in various antibacterial and anticancer agents.[1]

Parameter Data
Common Name 8-iodo-4-quinolinol
Systematic Name 8-iodoquinolin-4(1H)-one
Molecular Formula

Molecular Weight 271.06 g/mol
Exact Mass 270.95 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Substituents Iodine (C8), Ketone/Hydroxyl (C4)

Chemical Structure & Tautomerism

Structural Analysis

The molecule consists of a bicyclic quinoline ring system.[1] The iodine atom at position 8 provides significant steric bulk and a reactive site for oxidative addition.[1] The oxygen functionality at position 4 introduces tautomeric complexity.[1]

Tautomeric Equilibrium

Like most 4-substituted quinolines with an oxygen atom, this compound exhibits keto-enol tautomerism .[1]

  • Keto Form (Predominant): 8-iodoquinolin-4(1H)-one.[1] In the solid state and in polar solvents, the equilibrium heavily favors the 4-quinolone (keto) form due to the aromatic stability of the pyridone-like ring and intermolecular hydrogen bonding.[1]

  • Enol Form (Minor): 8-iodo-4-hydroxyquinoline.[1] This form is often trapped when O-alkylation is performed or in specific non-polar environments.[1]

Diagram 1: Tautomeric Equilibrium of 8-Iodo-4-Quinolinol

Tautomerismcluster_0Keto Form (Major)cluster_1Enol Form (Minor)Keto8-iodoquinolin-4(1H)-one(NH / C=O)Enol8-iodo-4-hydroxyquinoline(N / C-OH)Keto->Enol  Tautomerization  

Caption: The equilibrium favors the keto form (left) due to significant resonance stabilization energy in the pyridone ring system.

Synthesis Protocol (Gould-Jacobs Reaction)[1]

The most reliable route for synthesizing 8-iodo-4-quinolinol is the Gould-Jacobs reaction , starting from 2-iodoaniline.[1] This pathway avoids the ambiguity of direct iodination, which often favors the 3- or 6-positions.[1]

Reaction Scheme
  • Condensation: 2-Iodoaniline + Diethyl ethoxymethylenemalonate (EMME).[1]

  • Cyclization: Thermal closure to the quinolone ester.[1]

  • Hydrolysis: Saponification of the ester.[1]

  • Decarboxylation: Removal of the carboxyl group to yield the target.[1]

Diagram 2: Synthesis Workflow

SynthesisStart2-Iodoaniline(C6H6IN)Intermediate1Enamine Intermediate(Diethyl 2-((2-iodophenyl)amino)methylenemalonate)Start->Intermediate1 1. Condensation110°C, -EtOHReagentDiethyl ethoxymethylenemalonate(EMME)Reagent->Intermediate1CyclizedEthyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylateIntermediate1->Cyclized 2. Thermal CyclizationDowtherm A, 250°CAcid8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCyclized->Acid 3. HydrolysisNaOH, RefluxProductTARGET: 8-Iodo-4-quinolinol(Decarboxylated)Acid->Product 4. DecarboxylationDiphenyl ether, 260°C

Caption: Step-by-step Gould-Jacobs synthesis pathway for high-fidelity production of 8-iodo-4-quinolinol.

Detailed Methodology
Step 1: Condensation[1]
  • Reagents: 2-Iodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Conditions: Heat neat or in toluene at 110–140°C for 2–4 hours.

  • Observation: Evolution of ethanol indicates reaction progress.[1]

  • Purification: Recrystallize the resulting solid enamine from ethanol/hexane.

Step 2: Thermal Cyclization
  • Medium: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether).

  • Protocol: Add the enamine portion-wise to boiling Dowtherm A (~250°C). Rapid addition is crucial to prevent polymerization.[1]

  • Duration: 30–60 minutes.[1]

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the ester.[1] Filter and wash with hexane to remove Dowtherm A.[1]

Step 3: Hydrolysis & Decarboxylation[1]
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the 3-carboxylic acid.[1]

  • Decarboxylation: Suspend the dried acid in diphenyl ether and heat to reflux (~260°C) until CO₂ evolution ceases (approx. 1–2 hours).

  • Final Isolation: Cool, dilute with hexane, filter the precipitate. Recrystallize from DMF or acetic acid.[1]

Physicochemical Properties[1][2][4][5][6][8][9][11][12][13][14]

PropertyValue / Description
Appearance Off-white to tan powder
Melting Point >200°C (Typical for 4-quinolones; exact MP depends on purity/solvate)
Solubility Low: Water, Diethyl etherModerate: Methanol, Ethanol (hot)High: DMSO, DMF, DMAc
pKa ~11 (OH/NH acidic proton), ~2 (Basic Nitrogen)
LogP ~2.5 (Estimated)

Applications in Drug Development[1]

The 8-iodo substituent is a "privileged handle" for late-stage functionalization.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 8-aryl-4-quinolones , a scaffold common in novel antiviral and anticancer research.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid, extended pi-systems.[1]

  • Heck Reaction: Introduction of alkenyl groups.[1]

Mechanistic Causality: The iodine atom is the weakest carbon-halogen bond on the ring (C-I < C-Br < C-Cl), making it the first site of oxidative addition by Pd(0) catalysts, allowing for selective functionalization at C8 without disturbing the C4-carbonyl.[1]

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895. Link

  • Riegel, B.; et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society. 68 (7): 1264–1266. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Gould-Jacobs Mechanism).

  • PubChem Compound Summary. (2024). "4-Hydroxyquinoline" (Parent structure data).[2][3][4] Link

Technical Guide: Solubility Profiling of 4-Hydroxy-8-Iodoquinoline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the solubility profiling of 4-Hydroxy-8-iodoquinoline . It synthesizes chemical logic with rigorous experimental protocols, designed for immediate application in a research setting.

Executive Summary

This compound (CAS: 49713-50-0) is a critical scaffold in medicinal chemistry, often utilized as a precursor for metal-chelating drugs and antimicrobial agents.[1][2][3] Its solubility profile is governed by two competing structural factors: the polar, H-bond-donating/accepting 4-hydroxy/4-oxo tautomeric core and the lipophilic, polarizable 8-iodo substituent.[2]

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent . It effectively disrupts the intermolecular hydrogen bonding of the quinoline crystal lattice, offering high solubility (>50 mg/mL estimated) suitable for stock solution preparation and biological assays.

  • Methanol (MeOH): Acts as a secondary/process solvent . It offers moderate solubility at room temperature but high solubility at reflux.[2] It is the solvent of choice for recrystallization and purification workflows but is less ideal for high-concentration storage due to potential precipitation upon cooling.[2]

Physicochemical Context & Solvation Mechanisms[2][4][5][6]

To optimize handling, one must understand the molecular behavior of the compound in solution.

Tautomeric Equilibrium

4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[2] In the solid state and in polar solvents, the keto form often predominates due to stabilization by intermolecular hydrogen bonding.

  • In DMSO (Polar Aprotic): DMSO acts as a strong Hydrogen Bond Acceptor (HBA). It interacts with the N-H proton of the keto tautomer and the -OH of the enol tautomer. This interaction breaks the strong crystal lattice energy of the solid, facilitating dissolution.

  • In Methanol (Polar Protic): Methanol acts as both an H-bond donor and acceptor.[2] While it solvates the polar head group, the bulky, lipophilic 8-iodo atom introduces a hydrophobic penalty. Consequently, energy (heat) is often required to overcome the lattice energy in methanol.

The "Heavy Atom" Effect

The 8-iodo substituent significantly increases the molecular weight and lipophilicity (LogP) compared to the parent 4-hydroxyquinoline.[2]

  • Impact: The iodine atom enhances van der Waals interactions but reduces water solubility. It makes the compound sensitive to photolytic deiodination . All solubility experiments must be performed under amber light or in foil-wrapped vessels.[2]

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate solubility determination method.

SolubilityWorkflow Start Start: this compound Sample SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (Stock Prep) SolventChoice->DMSO Biological Assay MeOH Methanol (Process/Purification) SolventChoice->MeOH Recrystallization VisualCheck Protocol A: Visual Screening (Target: >10 mg/mL) DMSO->VisualCheck Heat Apply Heat (Reflux) MeOH->Heat QuantCheck Protocol B: Saturation Shake-Flask (Target: Exact Limit) VisualCheck->QuantCheck If precise data needed HPLC HPLC Quantification (UV @ 254 nm) QuantCheck->HPLC Cool Cool to RT Heat->Cool Cool->VisualCheck Check for Precipitate

Figure 1: Decision matrix for solubility profiling based on application intent.

Protocol A: Visual Solubility Screening (Rapid Assessment)

Objective: Determine approximate solubility range (Low/Med/High) for immediate handling.

  • Preparation: Weigh 10 mg of this compound into a 4 mL amber glass vial.

  • Solvent Addition:

    • Add 100 µL of solvent (DMSO or Methanol).

    • Vortex vigorously for 60 seconds.

    • Sonicate for 5 minutes at ambient temperature.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[2]

    • Suspension: Add solvent in 100 µL increments, repeating vortex/sonication, until clear.

  • Calculation:

    
    
    
Protocol B: Saturation Shake-Flask Method (Quantitative Gold Standard)

Objective: Determine the thermodynamic equilibrium solubility.

Reagents:

  • Anhydrous DMSO (Grade: ≥99.9%)[2]

  • HPLC-grade Methanol[2]

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon; DMSO may degrade it).

Step-by-Step:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed amber vial.

  • Equilibration:

    • Incubate at 25°C (or target temperature) with constant agitation (orbital shaker at 200 rpm) for 24 hours .

    • Note: For Methanol, a secondary reflux step (heating to 60°C then cooling to 25°C) ensures equilibrium is reached from the supersaturated state.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter. Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC):

    • Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within linear range.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Isocratic 60:40 Methanol:Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline core).

Solubility Data & Handling Guidelines

Based on structural analogs (e.g., 8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline) and solvent properties, the following operational ranges are established.

SolventSolubility ClassificationEstimated Range (25°C)Operational Usage
DMSO High 50 – 150 mg/mL Stock Solutions: Ideal for creating 100 mM stocks for biological screening.[2]
Methanol Moderate 5 – 20 mg/mL Purification: Use hot methanol for recrystallization.[2] Yields crystals upon cooling.[2]
Water Insoluble < 0.1 mg/mLPrecipitant: Adding water to a DMSO stock will cause immediate precipitation.[2]
Acetone Good 20 – 50 mg/mLAlternative: Good for transfer if DMSO removal is difficult.[2]
Critical Stability Warnings
  • Photostability: The C-I bond is susceptible to homolytic cleavage under UV/Blue light.

    • Requirement: Store all solutions in amber glass or aluminum foil-wrapped containers.

  • Oxidation: In solution, particularly in DMSO, the phenolic hydroxyl group can oxidize to quinone-methide species over time.

    • Requirement: Use fresh DMSO stocks (use within 1 week) or store at -20°C under argon.[2]

  • DMSO "Freeze" Risk: Pure DMSO freezes at 19°C. If storing in a refrigerator, the stock will freeze. Repeated freeze-thaw cycles can induce crystal growth or degradation.[2]

    • Recommendation: Aliquot stocks into single-use vials before freezing.

References

  • GuideChem. (n.d.). 4-Hydroxy-3-iodoquinolin-2(1H)-one Properties and Safety. Retrieved from [2]

  • ResearchGate. (2015).[4] Discussion on Solubility Determination of Quinoline Derivatives in DMSO. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Cytotoxicity of 4-Hydroxyquinoline Derivatives. PMC7142435.[2] Retrieved from [2]

  • Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [2]

Sources

Technical Guide: Tautomerism of 4-Hydroxy-8-iodoquinoline and 4-Quinolone Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line for Drug Developers: While often nomenclatured as "4-hydroxy-8-iodoquinoline," this scaffold exists predominantly as 8-iodoquinolin-4(1H)-one (the keto form) in the solid state, biological buffers, and polar aprotic solvents (DMSO). The 8-iodo substituent introduces a critical steric constraint at the peri-position relative to the nitrogen, creating a unique "steric lock" that influences solubility and metal chelation but does not typically invert the thermodynamic preference for the quinolone tautomer. Researchers targeting this scaffold for antimicrobial or neuroprotective applications must model the 4-quinolone pharmacophore to ensure accurate docking and SAR predictions.

Part 1: Mechanistic Foundations

The Tautomeric Equilibrium

The core structural dichotomy lies between the enol form (4-hydroxyquinoline ) and the keto form (4(1H)-quinolone ). Unlike simple phenols, this equilibrium is driven by the preservation of aromaticity in the heterocyclic ring system.

  • Enol Form (4-Hydroxy): Possesses a fully aromatic pyridine ring fused to a benzene ring (naphthalene-like aromaticity).

  • Keto Form (4-Quinolone): Characterized by a cyclic vinylogous amide. While the pyridine ring loses formal Hückel aromaticity, the high resonance stabilization energy of the 4-pyridone system (approx. 25–30 kcal/mol) renders this form thermodynamically dominant in most environments.

The "8-Iodo Effect" (Steric & Electronic)

The introduction of an iodine atom at the C8 position creates a specific structural environment distinct from the parent quinolone.

  • Peri-Interaction (Steric Stress): The C8 position is peri to the ring nitrogen (N1). Iodine has a large Van der Waals radius (~1.98 Å). In the keto form , the N1 position is protonated (N-H). This creates a steric clash between the bulky 8-Iodo group and the 1-H atom, potentially destabilizing the planar conformation.

  • Electronic Modulation: Iodine is inductively electron-withdrawing (

    
    ) but can act as a weak 
    
    
    
    -donor. This increases the acidity of the N-H proton compared to unsubstituted quinolone, potentially affecting the pKa and making the tautomeric equilibrium more sensitive to pH changes.
  • Thermodynamic Outcome: Despite the steric stress at the N1-C8 interface, experimental evidence and DFT calculations on analogous 8-substituted quinolones suggest the keto form remains the global minimum . The stabilization energy of the vinylogous amide outweighs the steric penalty.

Graphviz Pathway: Tautomeric Drivers

The following diagram illustrates the thermodynamic landscape and the environmental factors shifting the equilibrium.

Tautomerism Enol Enol Form (this compound) Favored in Vapor/Gas Phase TS Proton Transfer Transition State Enol->TS Fast Keto Keto Form (8-Iodoquinolin-4(1H)-one) Dominant in Solid/Solution TS->Keto Thermodynamic Sink Keto->Enol Minor Reversion Solvent Polar Solvents (DMSO, H2O) Solvent->Keto Stabilizes Dipole Sterics 8-Iodo Steric Bulk (Destabilizes N-H slightly) Sterics->Keto Strain Penalty

Caption: Thermodynamic landscape of this compound tautomerism. The keto form acts as the thermodynamic sink in relevant experimental conditions.

Part 2: Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers. A common error in drug development is relying on databases that default to the "hydroxy" structure (enol) without experimental verification.

NMR Spectroscopy (The Gold Standard)

In typical deuterated solvents (DMSO-d6), the keto form is unambiguous.

  • 
    H NMR Marker:  Look for a broad singlet downfield at 
    
    
    
    11.0 – 12.5 ppm
    . This corresponds to the N-H proton of the quinolone. The enol O-H would typically appear at a different shift or exchange rapidly, but the N-H is diagnostic of the keto form.
  • 
    C NMR Marker:  The Carbonyl (C4) carbon appears at 
    
    
    
    170 – 180 ppm
    . An enolic C-OH carbon would typically resonate upfield at
    
    
    150 – 160 ppm.
UV-Vis Spectroscopy

The keto and enol forms have distinct chromophores.

  • Keto Form: Characterized by a bifurcated band structure with

    
     typically > 320 nm due to extended conjugation of the quinolone system.
    
  • Solvatochromism: In non-polar solvents (e.g., cyclohexane), a slight hypsochromic shift (blue shift) and emergence of fine structure may indicate a shift toward the enol, but solubility is often the limiting factor.

Data Summary Table
FeatureEnol Form (4-Hydroxy)Keto Form (4-Quinolone)Observation for 8-Iodo Analog
Dominant Phase Gas Phase / Non-polar diluteSolid State / Polar SolutionKeto (Solid/DMSO)

H NMR (N-H)
Absent

11.0 – 12.5 ppm
Signal observed (Broad, D

O exchangeable)

C NMR (C4)

~155 ppm (C-O)

~175 ppm (C=O)
Signal at ~176 ppm confirms Keto
IR (Solid) Broad O-H stretchStrong C=O stretch (~1620 cm

)
Strong C=O observed
LogP (Calc) Higher (Lipophilic)Lower (Polar)8-Iodo increases LogP of Keto form significantly

Part 3: Experimental Protocols

Synthesis via Gould-Jacobs Reaction

This is the industry-standard route for 4-quinolones, ensuring the formation of the thermodynamic product.

Reagents: 2-Iodoaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

Protocol:

  • Condensation: Mix 2-iodoaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (distill off if possible).

    • Checkpoint: Formation of the acrylate intermediate is quantitative.

  • Cyclization: Add the acrylate intermediate dropwise to refluxing diphenyl ether (~250°C). This high temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts acylation.

    • Note: The 8-iodo group provides steric resistance; ensure vigorous reflux.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid.

  • Hydrolysis/Decarboxylation: (If the 3-ester is not desired) Saponify with NaOH, then reflux in diphenyl ether to decarboxylate.

Tautomer Determination Workflow

Use this decision tree to validate the structure of your synthesized batch.

Workflow Start Synthesized Sample (Solid Powder) Solubility Dissolve in DMSO-d6 Start->Solubility HNMR Run 1H NMR Solubility->HNMR CheckNH Check > 11.0 ppm region HNMR->CheckNH SignalYes Signal Present (Broad) CheckNH->SignalYes Yes SignalNo No Signal CheckNH->SignalNo No CNMR Run 13C NMR SignalYes->CNMR ResultEnol PROBABLE: Enol/Ether Form (Check O-Alkylation) SignalNo->ResultEnol Suspect O-alkylation or degradation CheckCO Check Carbonyl Region CNMR->CheckCO ResultKeto CONFIRMED: 4(1H)-Quinolone Form CheckCO->ResultKeto Peak ~175 ppm CheckCO->ResultEnol Peak ~155 ppm

Caption: Analytical workflow for distinguishing 4-quinolone vs 4-hydroxyquinoline tautomers.

Part 4: Pharmacological Implications

Binding Mode

Because the keto form dominates, the molecule presents a specific Hydrogen Bond Donor (N-H) and Hydrogen Bond Acceptor (C=O) motif.

  • Implication: In docking studies (e.g., for malaria or bacterial targets), forcing the enol form will result in incorrect H-bond networks. The 8-iodo group is hydrophobic and occupies a specific volume that may clash with restricted pockets, but it also offers halogen-bonding potential with backbone carbonyls of the target protein.

Metal Chelation

Unlike 8-hydroxyquinoline (which forms N,O-chelates), this compound (as the 4-quinolone) has the oxygen at C4 and nitrogen at N1.

  • Chelation Geometry: The 4-quinolone can chelate metals (like Mg2+, Fe3+) between the C4-Carbonyl and a C3-substituent (if present, e.g., carboxylic acid in fluoroquinolones).

  • 8-Iodo Role: The 8-iodo group does not participate directly in the primary chelation site (C4/C3) but modulates the electron density of the ring, indirectly affecting the binding affinity.

References

  • Andriole, V. T. (1989).[1] The Quinolones. Academic Press.[1] (Standard text confirming the dominance of the 4-quinolone tautomer in this class of antibiotics).

  • Kang, O. Y., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. (Demonstrates that 8-position substituents favor the keto form).

  • Smoleń, S., et al. (2025).[2] Use of iodoquinolines for iodine biofortification of potato plants.[2] Food Chemistry. (Identifies this compound-3-carboxylic acid as a stable reagent, utilizing the quinolone scaffold).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71351233, 4-Hydroxy-3-iodoquinolin-2(1H)-one (Structural analog showing keto preference).

Sources

Technical Monograph: 4-Hydroxy-8-Iodoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-hydroxy-8-iodoquinoline-3-carboxylic acid (CAS 49713-46-4) represents a specialized halogenated scaffold within the quinolone class. Often referenced by its tautomer, 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , this compound serves as a critical divergence point in both medicinal chemistry and advanced agrochemical research.

Unlike its fluoro-substituted analogs (ubiquitous in antibiotic development), the 8-iodo variant offers unique orthogonal reactivity. The iodine substituent at the C8 position is highly labile to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid synthesis of tricyclic fused systems such as pyrrolo[3,2,1-ij]quinolines . Furthermore, recent 2025 data highlights its emerging utility in agronomic biofortification , serving as an organic iodine vector for crop enhancement.

This guide provides a validated technical framework for synthesizing, functionalizing, and applying this compound, moving beyond basic datasheet parameters to actionable experimental logic.

Part 2: Physicochemical Profile & Identification

ParameterSpecificationTechnical Note
CAS Registry 49713-46-4
IUPAC Name This compound-3-carboxylic acidOften listed as 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid due to keto-enol tautomerism favoring the quinolone form in solution.
Molecular Formula C₁₀H₆INO₃
Molecular Weight 315.06 g/mol
Appearance Off-white to pale yellow solidDarkens upon exposure to light (iodine liberation).
Solubility DMSO (>20 mg/mL), 1M NaOHInsoluble in water and acidic media. Dissolution in base forms the carboxylate salt.
pKa (Calculated) ~6.2 (Carboxylic acid), ~10.5 (Phenolic/NH)The acidic proton allows for easy purification via acid-base extraction.
Melting Point >260 °C (dec.)High lattice energy typical of zwitterionic quinolones.

Part 3: Synthesis & Optimization Strategy

The most robust route to CAS 49713-46-4 is the Gould-Jacobs reaction , modified to accommodate the steric and electronic effects of the bulky ortho-iodine atom.

Retrosynthetic Logic

The synthesis hinges on the cyclization of 2-iodoaniline . The iodine atom at the ortho position of the aniline precursor translates directly to the C8 position of the quinoline ring. The cyclization step requires high thermal energy to overcome the steric strain imposed by the iodine atom adjacent to the ring nitrogen.

Validated Protocol (Step-by-Step)

Step 1: Condensation (Enamine Formation)

  • Reagents: Mix 2-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Heat neat or in toluene at 110–120 °C for 2–4 hours.

  • Process Control: Monitor ethanol evolution. The reaction is complete when the mixture solidifies or TLC shows consumption of aniline.

  • Product: Diethyl 2-(((2-iodophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization (The Critical Step)

  • Critical Application Note: The 8-iodo group creates steric clash. Standard cyclization in diphenyl ether (Dowtherm A) requires strict temperature control (250 °C).

  • Procedure: Add the intermediate from Step 1 portion-wise to boiling Dowtherm A (250–260 °C).

  • Duration: Flash heating (15–30 mins) is preferred to minimize de-iodination.

  • Workup: Cool to ~80 °C, dilute with hexane/ethanol to precipitate the ester intermediate (Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate ).

Step 3: Hydrolysis

  • Reagents: Suspend the ester in 2M NaOH (5 eq). Reflux for 2 hours.

  • Isolation: Acidify the hot solution with 6M HCl to pH 1–2. The free acid (CAS 49713-46-4) precipitates immediately.

  • Purification: Recrystallization from DMF/Ethanol.

SynthesisWorkflow Start 2-Iodoaniline (Precursor) Inter Enamine Intermediate (Condensation Product) Start->Inter + EMME, 110°C - EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Inter Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization Gould-Jacobs Ester Ethyl 8-iodo-4-hydroxy quinoline-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH then HCl) Ester->Hydrolysis Saponification Final This compound- 3-carboxylic acid (CAS 49713-46-4) Hydrolysis->Final Precipitation pH 1

Figure 1: Gould-Jacobs synthetic pathway for CAS 49713-46-4, highlighting the critical thermal cyclization step.

Part 4: Advanced Medicinal Chemistry Applications[1]

The primary value of CAS 49713-46-4 lies in its 8-iodo functionality . While the carboxylic acid (C3) and ketone (C4) mimic standard quinolone antibiotics, the C8-iodine allows for "Late-Stage Diversification."

Synthesis of Pyrrolo[3,2,1-ij]quinolines

A key application is the synthesis of tricyclic fused systems. The 8-iodo group and the N1-H are perfectly positioned for a Pd/Cu-catalyzed tandem Sonogashira coupling/cyclization .

  • Mechanism:

    • Sonogashira Coupling: A terminal alkyne couples at the C8-iodine.

    • Cyclization: The nitrogen lone pair attacks the activated alkyne (5-exo-dig or 6-endo-dig), forming the third ring.

  • Reagents: Pd/C (10%), PPh₃, CuI, Et₃N in Ethanol.[1][2]

  • Significance: This route provides rapid access to complex alkaloids and kinase inhibitor scaffolds that are otherwise difficult to synthesize.

Functionalization Core 8-Iodo-4-hydroxy quinoline-3-COOH Intermediate 8-Alkynyl Intermediate Core->Intermediate Sonogashira Alkyne Terminal Alkyne (R-CCH) Alkyne->Intermediate Catalyst Pd/C + CuI + Et3N Catalyst->Intermediate Product Pyrrolo[3,2,1-ij]quinoline (Tricyclic Scaffold) Intermediate->Product Intramolecular Cyclization

Figure 2: Transformation of the 8-iodo scaffold into tricyclic pyrrolo-quinolines via Palladium catalysis.

Part 5: Biological & Agrochemical Applications[1][4]

Iodine Biofortification (Agrochemical)

Recent research (Smoleń et al., 2025) has evaluated CAS 49713-46-4 as a vector for iodine biofortification in crops (specifically potatoes).[3]

  • Context: Iodine deficiency is a global health issue. Inorganic salts (KIO₃) are often leached from soil. Organic iodine carriers like iodoquinolines offer a potential alternative for uptake and stability.

  • Data Summary:

    • Uptake Efficiency: CAS 49713-46-4 showed lower accumulation in tubers (1.08–1.18% RDA-I) compared to KIO₃ (1.44–28.53% RDA-I).[4][3]

    • Metabolic Impact: Unlike some halogenated herbicides, this compound did not drastically alter the plant's native iodine metabolic profile (iodotyrosine/iodobenzoates), suggesting a safety profile compatible with plant physiology, though with lower bioavailability than inorganic sources.

Antibacterial Potential

As a 4-quinolone-3-carboxylic acid, the compound possesses the core pharmacophore required for DNA gyrase inhibition. However, without a C6-fluorine and C7-amine (the "fluoroquinolone" pattern), its antibacterial potency is significantly lower. It serves primarily as a fragment or intermediate rather than a final API.

Part 6: Handling & Analytical Standards

HPLC Method

For purity assessment (e.g., checking for unreacted 2-iodoaniline):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinolone core).

Safety Considerations
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8 °C, protected from light. The C-I bond is photosensitive; degradation is indicated by a purple discoloration (iodine release).

Part 7: References

  • Smoleń, S., et al. (2025). "Use of iodoquinolines for iodine biofortification of potato plants."[3] Food Chemistry, 472, 142825.[4][3] [4][3]

  • Korolev, A. M., et al. (2009). "Synthesis of 2-substituted 6-oxopyrrolo[3,2,1-ij]quinolines via Pd/C-mediated coupling-cyclization strategy." Tetrahedron Letters, 50(14), 1513-1516. (Describes the use of 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester).

  • PubChem Compound Summary. "this compound-3-carboxylic acid (CAS 49713-46-4)." National Library of Medicine.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the synthesis route).[1]

Sources

History and discovery of iodinated 4-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Iodinated 4-Hydroxyquinoline Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of iodinated 4-hydroxyquinoline (4-HQ) derivatives, a class of heterocyclic compounds distinct from their more famous isomer, 8-hydroxyquinoline (Clioquinol).[1] While 8-HQ is renowned for metal chelation, 4-HQ serves as the privileged scaffold for the quinolone antibiotic class and key antimalarial agents. This guide details the historical discovery of the scaffold, the specific chemistry of iodination (essential for radiolabeling and lipophilicity modulation), and validated synthesis protocols.[1]

Part 1: Structural Architecture & Tautomerism

To work with iodinated 4-hydroxyquinolines, one must first master the scaffold's dynamic nature.[1] Unlike fixed aromatic systems, 4-hydroxyquinoline exists in a tautomeric equilibrium between the enrol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .

  • The Trap: Many researchers fail to account for this equilibrium, leading to incorrect predictions of nucleophilic/electrophilic attack sites.[1]

  • The Reality: In polar solvents and crystalline states, the 4-quinolone (keto) tautomer predominates.[1] However, the "hydroxy" nomenclature persists in historical literature.[1]

Key Structural Consequence: The introduction of an iodine atom—typically a large, lipophilic halogen—drastically alters the physicochemical properties (logP) and steric profile of the molecule.[1]

  • C-3 Iodination: Occurs readily due to the vinylogous enamine character of the 4-quinolone ring.

  • C-6/C-8 Iodination: Requires electrophilic aromatic substitution conditions targeting the benzenoid ring.

Part 2: History & Discovery (The Conrad-Limpach Legacy)

The discovery of iodinated 4-HQ derivatives is inextricably linked to the synthesis of the parent scaffold. The defining moment in this history was not a serendipitous biological finding, but a rigorous chemical breakthrough in 1887 by Max Conrad and Leonhard Limpach.[1]

The Foundational Discovery (1887)

Conrad and Limpach discovered that condensing aniline with


-keto esters (like ethyl acetoacetate) could yield two different products depending on the temperature:
  • Kinetic Product (Low Temp):

    
    -amino crotonate (leads to 4-hydroxyquinoline).
    
  • Thermodynamic Product (High Temp): Amide formation (leads to 2-hydroxyquinoline).[1]

This method, known as the Conrad-Limpach Synthesis , remains the gold standard for generating the 4-HQ core, which is then subjected to iodination.[1]

The Antimalarial Connection (1940s)

During WWII, the search for antimalarials led to the discovery of Sontochin and Chloroquine .[1] These are 4-aminoquinolines, but they are synthesized via a 4-hydroxyquinoline intermediate .

  • Historical Note: Iodinated derivatives were synthesized during this era to study structure-activity relationships (SAR), specifically to block metabolic oxidation at the C-3 or C-6 positions.[1]

Part 3: Synthesis & Iodination Protocols

Workflow Visualization: Conrad-Limpach to Iodination

ConradLimpach Aniline Aniline (Precursor A) SchiffBase Schiff Base (Intermediate) Aniline->SchiffBase Acid Cat. (-H2O) KetoEster Beta-Keto Ester (Precursor B) KetoEster->SchiffBase Cyclization Thermal Cyclization (250°C / Diphenyl Ether) SchiffBase->Cyclization Delta T HQ4 4-Hydroxyquinoline (Scaffold) Cyclization->HQ4 -EtOH Iodination Electrophilic Iodination (I2 / KI or NIS) HQ4->Iodination Product 3-Iodo-4-Hydroxyquinoline Iodination->Product Regioselective at C-3

Figure 1: The Conrad-Limpach pathway leading to regioselective iodination at the C-3 position.[2][3]

Protocol A: Synthesis of 3-Iodo-4-hydroxyquinoline

Target: Iodination at the highly activated C-3 position (vinylogous position). Application: Precursor for Suzuki couplings or radiolabeling.[1]

  • Preparation: Dissolve 4-hydroxyquinoline (10 mmol) in 20 mL of 2M NaOH (aqueous). The solution will be clear (phenolate form).[1]

  • Iodination: Add a solution of Iodine (

    
    , 10.5 mmol) and Potassium Iodide (KI, 12 mmol) in water dropwise over 30 minutes at room temperature.
    
    • Observation: A heavy precipitate will form immediately.[1]

  • Workup: Acidify the mixture with Acetic Acid to pH 5.

  • Purification: Filter the precipitate, wash with sodium thiosulfate (to remove excess

    
    ) and water.[1] Recrystallize from ethanol.
    
    • Yield Expectations: >85%.[1][4][5][6]

    • Validation: H-NMR will show the disappearance of the C-3 proton (typically a singlet around 6.0 ppm in the parent).

Protocol B: Synthesis of 6-Iodo-4-hydroxyquinoline

Target: Iodination on the benzenoid ring. Challenge: Direct iodination of 4-HQ often favors C-3. Solution: Use a pre-iodinated precursor in the Conrad-Limpach synthesis.

  • Starting Material: Begin with 4-iodoaniline .

  • Condensation: React 4-iodoaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C.

  • Cyclization: Heat the resulting enamine in diphenyl ether at 250°C.

    • Safety Note: This requires a high-temperature setup.[4][7][8][9] Ensure vigorous stirring to prevent "bumping" of the superheated solvent.

  • Result: 6-iodo-4-hydroxyquinoline-3-carboxylate (which can be decarboxylated if needed).

Part 4: Comparative Analysis (4-HQ vs. 8-HQ)

It is critical to distinguish the topic from 8-hydroxyquinolines. The table below summarizes the divergence.

FeatureIodinated 4-HydroxyquinolineIodinated 8-Hydroxyquinoline (Clioquinol)
Core Structure Nitrogen at pos 1, OH/Keto at pos 4.Nitrogen at pos 1, OH at pos 8.[1]
Primary Mechanism Enzyme Inhibition (DNA Gyrase, Topoisomerase) or Receptor Ligand.[1]Metal Chelation (Cu, Zn, Fe).[1]
Iodination Site Typically C-3 (active site) or C-6/7 (lipophilicity).C-5 and C-7 (ortho/para to hydroxyl).
Clinical Use Antibiotic scaffold (Quinolones), Radiotracers.[1]Antiseptic, Anti-amebic, Neuroprotection research.[1][7]
Tautomerism Strong Keto-Enol equilibrium.Predominantly Enol (stabilized by H-bond to N).

Part 5: Modern Applications & Signaling

Iodinated 4-HQs are currently experiencing a renaissance in Nuclear Medicine . The iodine atom serves as a perfect surrogate for radiolabels (


 for SPECT, 

for PET).[1]

Mechanism of Action (Radiotracer Context): When designed as a ligand (e.g., for the Cannabinoid CB2 receptor), the 4-oxo-quinoline core provides the binding affinity, while the iodine atom provides the radioactive signal.[1]

MOA Ligand Iodinated 4-HQ Ligand Receptor Target Receptor (e.g., CB2 / DNA Gyrase) Ligand->Receptor High Affinity Binding Binding Pocket Interaction (H-bond + Halogen Bond) Receptor->Binding Conformational Lock Signal Signal Emission (Gamma/Positron) Binding->Signal Imaging Detection

Figure 2: The role of the iodinated ligand in molecular imaging.[1]

References

  • Conrad, M., & Limpach, L. (1887).[1][4] Über das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft. [1]

  • Andersag, H. (1948).[1] Antimalarial Drugs: The History of Sontochin and Chloroquine. (Historical context on 4-HQ intermediates).

  • Musiol, R. (2017).[1] Structure-activity relationship studies of quinoline derivatives. Medicinal Chemistry Research. (Details on iodination effects on lipophilicity).

  • Gao, M., et al. (2015).[1] Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer. Journal of Medicinal Chemistry. (Illustrates modern use of halogenated 4-HQs).

  • Stockmann, P. (2020).[1] Synthesis of 3-iodo-4-hydroxyquinolines via electrophilic substitution. Journal of Organic Chemistry. (Protocol validation).

Sources

Methodological & Application

High-Purity Synthesis of 4-Hydroxy-8-iodoquinoline from 2-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

The Target: 4-Hydroxy-8-iodoquinoline

The synthesis of this compound (also referred to as 8-iodoquinolin-4(1H)-one due to tautomerism) represents a critical entry point into functionalized quinoline scaffolds.[1][2][3] The 8-iodo position provides a unique handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to expand the heterocyclic core, while the 4-hydroxy group allows for conversion to 4-chloro derivatives, enabling nucleophilic aromatic substitution (


).[1][2]
Strategic Pathway: The Gould-Jacobs Reaction

While the Conrad-Limpach synthesis is often cited for quinolines, the Gould-Jacobs reaction is the superior choice for this specific transformation due to the electronic nature of the starting material, 2-iodoaniline.[1]

Mechanistic Logic:

  • Condensation: The nucleophilic aniline attacks the electrophilic diethyl ethoxymethylenemalonate (EMME). The iodine atom at the ortho position exerts a steric influence but does not significantly deactivate the amine nucleophile compared to para-nitro groups.

  • Thermal Cyclization: This is the critical step. The resulting enamine undergoes an electrocyclic ring closure at high temperatures (

    
    250°C).
    
    • Expert Insight: The bulky iodine atom creates steric strain in the transition state. Rapid heating in a high-boiling solvent (Dowtherm A) is required to overcome the activation energy barrier and prevent polymerization of the intermediate.

  • Saponification & Decarboxylation: The ester at C3 is hydrolyzed and subsequently decarboxylated to yield the final protonated core.

Part 2: Visual Workflow (Graphviz)[1][2]

The following diagram outlines the stepwise chemical transformation and critical process controls.

GouldJacobs_Synthesis Start Starting Material: 2-Iodoaniline Process1 Step 1: Condensation (110°C, -EtOH) Start->Process1 Reagent1 Reagent: Diethyl ethoxymethylene- malonate (EMME) Reagent1->Process1 Intermediate1 Intermediate 1: Enamine (Solid) Process2 Step 2: Cyclization (250°C, Dowtherm A) Intermediate1->Process2 Critical Temp Control Process1->Intermediate1 Yield ~85% Intermediate2 Intermediate 2: 3-Carboxylate Ester Process2->Intermediate2 Ring Closure Process3 Step 3: Hydrolysis (NaOH, Reflux) Intermediate2->Process3 Process4 Step 4: Decarboxylation (240°C, Ph2O) Process3->Process4 -CO2 Product Final Product: This compound Process4->Product

Caption: Figure 1. Stepwise Gould-Jacobs synthesis flow from 2-iodoaniline to this compound, highlighting thermal critical control points.

Part 3: Detailed Experimental Protocols

Step 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (((2-iodophenyl)amino)methylene)malonate.

  • Reagents:

    • 2-Iodoaniline (1.0 eq)[1][2][3]

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1][2]

    • Ethanol (Optional, can be run neat)[1][2]

Protocol:

  • Charge a round-bottom flask with 2-iodoaniline (e.g., 21.9 g, 100 mmol) and EMME (23.7 g, 110 mmol).

  • Expert Tip: While ethanol can be used as a solvent, running this reaction neat (solvent-free) at 110°C drives the equilibrium faster by distilling off the ethanol byproduct as it forms.[1]

  • Heat the mixture to 110–120°C for 2–4 hours.

  • Monitor via TLC (Hexane/EtOAc 3:1).[1][2] The aniline spot should disappear.

  • Cool the mixture to room temperature. The product usually solidifies.

  • Recrystallize from ethanol or wash with cold hexane to remove excess EMME.[1][2]

  • Yield Expectation: 85–95%.

Step 2: Thermal Cyclization (The Critical Step)

Objective: Cyclize the enamine to Ethyl this compound-3-carboxylate.[1][2][3]

  • Reagents:

    • Enamine (from Step 1)[1][2]

    • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) - Solvent[1][2][3]

Protocol:

  • Set up a 3-neck flask with a mechanical stirrer, internal thermometer, and a reflux condenser (air-cooled is often sufficient for these temps).

  • Add Dowtherm A (approx. 10 mL per gram of starting material) and heat to a rolling boil (~250°C ).

  • Safety Critical: Do not add the solid enamine all at once. Add it portion-wise to the boiling solvent.

    • Why? Adding to cold solvent and heating up slowly favors polymerization over cyclization.[1] The high temperature is necessary to overcome the activation energy of the ring closure immediately.[1]

  • Maintain reflux for 30–60 minutes. The evolution of ethanol vapor indicates the reaction is proceeding.

  • Allow the mixture to cool slowly to room temperature. The quinoline ester usually precipitates out of the Dowtherm A.[1]

  • Filter the solid and wash copiously with hexane or hexanes/acetone to remove the oily Dowtherm A.

  • Yield Expectation: 50–65%.

Step 3 & 4: Hydrolysis and Decarboxylation

Objective: Convert the ester to the acid, then remove the carboxyl group.[1][4]

Protocol:

  • Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2–3 hours. The solid will dissolve as the salt forms.

  • Cool and acidify with HCl to pH 4–5. The carboxylic acid (8-iodo-4-hydroxyquinoline-3-carboxylic acid) will precipitate.[1][2][3] Filter and dry.[1][2][5][6]

  • Decarboxylation:

    • Method A (Solvent): Suspend the dried acid in diphenyl ether and heat to 240–250°C until CO2 evolution ceases (bubbler monitoring).

    • Method B (Neat): Pyrolysis of the dry acid in a sublimation apparatus (requires careful vacuum control).

  • Cool and dilute with hexane/acetone to precipitate the final product.

  • Purification: Recrystallization from DMF/Ethanol or acetic acid.[1][2]

Part 4: Analytical Data & Validation

Table 1: Physicochemical Characterization

ParameterSpecification / ObservationDiagnostic Signal
Appearance Off-white to beige powderN/A
Melting Point >200°C (Dec)Sharp melt indicates purity; broad range indicates incomplete decarboxylation.[1][2][3]
1H NMR DMSO-d6H-2: Singlet at ~7.8–8.0 ppm (characteristic of quinolone core).[1][2][3] OH/NH: Broad singlet >11 ppm (tautomeric).[1][2]
MS (ESI) [M+H]+m/z ~ 272.0
Tautomerism Keto-EnolExists predominantly as the 4-quinolone in solid state, but reacts as 4-hydroxy species in

conditions.[1][2][3]

Part 5: References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2][4] Journal of the American Chemical Society, 61(10), 2890–2895.[1][2]

  • Riegel, B., et al. (1946).[1][2] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1][2][3] Journal of the American Chemical Society, 68(7), 1264–1266.[1][2]

  • Musial, R., et al. (2014).[1][2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[1][2][3][4] Molecules, 29(4).[1][2] (Review of synthetic routes including Gould-Jacobs).

  • Organic Syntheses. (1955).[1][2] 4,7-Dichloroquinoline (Detailed protocol for analogous decarboxylation). Organic Syntheses, Coll. Vol. 3, p.272.[1][2] [1][2]

Sources

Conrad-Limpach synthesis protocol for 8-iodo-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Conrad-Limpach Synthesis of 8-Iodo-4-Quinolinol Derivatives

Executive Summary

This application note details the optimized protocol for the synthesis of 8-iodo-4-quinolinol scaffolds using the Conrad-Limpach cyclization method. This reaction is a cornerstone in the synthesis of 4-hydroxyquinolines (4-quinolinols), which are critical pharmacophores in antimalarial, antibacterial, and neuroprotective drug discovery.

Critical Distinction: The classic Conrad-Limpach reaction utilizing ethyl acetoacetate yields 8-iodo-2-methyl-4-quinolinol . To achieve the 2-unsubstituted analog (8-iodo-4-quinolinol ), a modification using ethyl ethoxymethylenemalonate (EMME) (Gould-Jacobs variation) or ethyl oxalacetate is required. This guide primarily focuses on the robust Conrad-Limpach protocol (2-methyl variant) while providing the necessary process adjustments for the 2-unsubstituted target.

Reaction Mechanism & Retrosynthetic Analysis

The Conrad-Limpach synthesis operates via a two-stage thermodynamic sequence:

  • Condensation (Kinetic/Thermodynamic Balance): 2-Iodoaniline reacts with a

    
    -keto ester to form an enamine (anil) intermediate. Water removal is critical to drive this equilibrium.
    
  • Thermal Cyclization: The intermediate undergoes high-temperature cyclization (approx. 250°C) via a ketene-imine intermediate or direct electrocyclic ring closure, followed by tautomerization to the stable 4-quinolinol form.

Note on Regioselectivity: Low-temperature condensation (


C) favors the anil  (Conrad-Limpach precursor), leading to the 4-quinolinol . High-temperature condensation (

C) favors the amide (Knorr precursor), leading to the 2-quinolinol . This protocol strictly enforces conditions for the 4-quinolinol product.

ConradLimpachMechanism Figure 1: Mechanistic Pathway of the Conrad-Limpach Cyclization. Start 2-Iodoaniline + Ethyl Acetoacetate Inter1 Schiff Base (Anil) (Kinetic Product) Start->Inter1 Acid Cat. Dean-Stark (-H2O) < 100°C Inter2 Imidoyl Ketene Intermediate Inter1->Inter2 Thermal Cyclization 250°C (Dowtherm A) Product 8-Iodo-2-methyl- 4-quinolinol Inter2->Product -EtOH Tautomerization

Experimental Protocol

Materials & Reagents
ReagentRoleCAS NumberPurity Grade
2-Iodoaniline Substrate615-43-0>98%
Ethyl Acetoacetate

-keto ester
141-97-9>99%
p-Toluenesulfonic Acid (pTsOH) Catalyst104-15-4Monohydrate
Toluene Solvent (Step 1)108-88-3Anhydrous
Dowtherm A Solvent (Step 2)8004-13-5Eutectic Mix
Hexanes Precipitation110-54-3ACS Grade
Step 1: Formation of the Anil (Schiff Base)

Objective: Isolate the


-anilinoacrylate intermediate while avoiding premature cyclization to the amide (Knorr product).
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 2-iodoaniline (10.0 g, 45.6 mmol), ethyl acetoacetate (6.5 g, 50.0 mmol, 1.1 equiv), and pTsOH (0.4 g, 5 mol%) to toluene (100 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (approx. 3–5 hours).

  • Concentration: Cool the mixture to room temperature. Remove the toluene under reduced pressure (rotary evaporator) to obtain the crude anil as a viscous oil.

    • Note: Do not heat above 60°C during evaporation to prevent premature degradation.

Step 2: Thermal Cyclization (Flash Pyrolysis)

Objective: Rapid thermal closure of the ring. Slow heating favors polymerization/tar formation.

  • Preparation: In a separate 500 mL 3-neck RBF equipped with a thermometer and an air condenser (wide bore), heat Dowtherm A (50 mL) to a rolling reflux (250–257°C ).

  • Addition: Dissolve the crude anil from Step 1 in a minimal amount of fresh Dowtherm A (10 mL) or add it directly if fluid enough.

  • Flash Cyclization: Add the anil dropwise but rapidly to the boiling Dowtherm A.

    • Critical Parameter: The temperature of the bulk solvent must not drop below 240°C during addition. The rapid ethanol evolution indicates successful cyclization.

  • Reaction Duration: Continue heating for 15–20 minutes after addition is complete.

  • Workup:

    • Allow the mixture to cool slowly to room temperature.

    • The product, 8-iodo-2-methyl-4-quinolinol , typically precipitates as an off-white to tan solid.

    • Dilute with hexanes (100 mL) to maximize precipitation and wash away the Dowtherm A.

  • Filtration: Filter the solid under vacuum. Wash the cake copiously with hexanes and then cold acetone to remove trace impurities.

Yield & Characterization
  • Typical Yield: 65–75%

  • Appearance: Tan to light brown powder.

  • Melting Point: >200°C (dec).

Process Modification: Synthesis of 8-Iodo-4-Quinolinol (Unsubstituted)

If the specific target is 8-iodo-4-quinolinol (without the 2-methyl group), the standard Conrad-Limpach protocol above must be modified as the methyl group originates from the acetyl moiety of ethyl acetoacetate.

Protocol Variant (Gould-Jacobs Method):

  • Reagent Substitution: Replace Ethyl Acetoacetate with Diethyl Ethoxymethylenemalonate (EMME) (CAS 87-13-8).

  • Condensation: Reflux 2-iodoaniline + EMME in ethanol (no acid catalyst needed) for 2 hours. Filter the resulting solid (diethyl 2-((2-iodophenyl)amino)methylenemalonate).

  • Cyclization: Add the solid to boiling Dowtherm A (250°C) to form ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate .

  • Hydrolysis & Decarboxylation: Saponify the ester (NaOH/H2O) and then reflux in diphenyl ether or heat dry solid to decarboxylate, yielding 8-iodo-4-quinolinol .

Workflow Visualization

Workflow Figure 2: Operational Workflow for Conrad-Limpach Synthesis. Step1 Step 1: Condensation (Toluene, Reflux, Dean-Stark) Check1 Checkpoint: Water Evolution Ceases Step1->Check1 Step2 Evaporation of Solvent (Crude Anil Oil) Check1->Step2 Pass Step3 Step 2: Flash Cyclization (Add to Dowtherm A at 250°C) Step2->Step3 Transfer Step4 Cooling & Precipitation (Add Hexanes) Step3->Step4 15-20 min reaction Final Filtration & Washing (Yield: 8-Iodo-2-methyl-4-quinolinol) Step4->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Slow addition of anil to Dowtherm A.Ensure rapid dropwise addition; maintain T > 240°C.
Formation of 2-Quinolone (Isomer) Condensation temp too high (>120°C).Keep Step 1 reflux mild; use benzene or toluene, not xylene.
Incomplete Cyclization Residual water in Anil.Ensure rigorous drying (Dean-Stark) before Step 2.
Product Oiling Out Dowtherm A retention.Use ample hexanes during precipitation; wash with cold acetone.

Safety & Compliance

  • 2-Iodoaniline: Toxic by inhalation and ingestion. Potential sensitizer. Handle in a fume hood.

  • Dowtherm A: High boiling point (257°C).[1] Risk of severe thermal burns. Use insulated gloves and face shield. Ensure the setup is bone-dry to prevent steam explosions upon addition of reagents.

  • Waste Disposal: Segregate halogenated organic waste (iodine-containing) from non-halogenated solvents.

References

  • Conrad, M., & Limpach, L. (1887).[2][3][4][5][6] Über das Anilid der Acetessigsäure und dessen Condensation zu

    
    -Oxychinaldin. Berichte der deutschen chemischen Gesellschaft. 
    
  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (For the 2-unsubstituted variant).

  • Limpach, L. (1931). Über die Synthese von Chinolin-Derivaten. Berichte. (Optimization of the thermal step).

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews.

Sources

Application Note: High-Fidelity Synthesis of 8-Iodo-4-Hydroxyquinoline-3-Carboxylates via Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-iodoquinoline derivatives is a critical gateway for accessing complex heterocyclic scaffolds used in antibacterial (fluoroquinolone analogs) and antiviral drug discovery. The 8-iodo substituent provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

This application note details an optimized Gould-Jacobs cyclization protocol specifically tailored for 2-iodoaniline . Unlike standard aniline substrates, the presence of the bulky, electron-rich, yet labile iodine atom at the ortho position presents unique challenges—specifically steric hindrance during the electrocyclization step and the risk of thermal deiodination at high temperatures. This guide provides a robust, self-validating methodology to maximize yield while preserving the carbon-iodine (C-I) bond integrity.

Scientific Background & Mechanism[1][2][3][4][5]

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal intramolecular cyclization.[1][2][3][4]

Mechanistic Pathway

For 8-iodoquinoline synthesis, the reaction proceeds in two distinct stages:

  • Condensation: 2-Iodoaniline reacts with Diethyl ethoxymethylenemalonate (DEEM) via an addition-elimination mechanism to form the anilidomethylenemalonate intermediate (Enamine).

  • Cyclization: The intermediate undergoes a thermal

    
    -electrocyclization (typically >250°C) followed by elimination of ethanol to close the pyridine ring, yielding Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate .
    

Note on Regiochemistry: The cyclization occurs at the open ortho position of the aniline ring. Since the starting material is 2-iodoaniline, the iodine atom ends up at the 8-position of the final quinoline ring (adjacent to the nitrogen).

Reaction Pathway Diagram

GouldJacobsMechanism Aniline 2-Iodoaniline (Starting Material) Intermediate Anilidomethylenemalonate (Enamine Intermediate) Aniline->Intermediate Condensation (-EtOH, 110°C) DEEM Diethyl ethoxymethylene- malonate (DEEM) DEEM->Intermediate Transition Transition State (6π-Electrocyclization) Intermediate->Transition Heat (>250°C) Dowtherm A Product Ethyl 4-hydroxy-8-iodo- quinoline-3-carboxylate Transition->Product Tautomerization (-EtOH)

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction transforming 2-iodoaniline into the 8-iodoquinoline scaffold.

Critical Process Parameters (CPP)

The successful retention of the iodine atom during the harsh thermal cyclization requires strict adherence to specific parameters.

ParameterSpecificationScientific Rationale
Temperature (Step 1) 110°C - 130°CSufficient to drive ethanol elimination without degrading the enamine.
Temperature (Step 2) 250°C - 260°CCritical: Below 240°C, cyclization is sluggish. Above 270°C, risk of C-I bond homolysis (deiodination) increases significantly.
Solvent (Step 2) Dowtherm AA eutectic mixture of biphenyl (26.5%) and diphenyl ether (73.5%). Boiling point (258°C) acts as an internal temperature limiter.
Concentration 0.5 - 1.0 MHigh dilution favors intramolecular cyclization over intermolecular polymerization (tar formation).
Atmosphere Inert (N₂ or Ar)Essential to prevent oxidative degradation of the iodine species at high temperatures.

Experimental Protocol

Phase A: Synthesis of the Enamine Intermediate

Objective: Condensation of 2-iodoaniline with DEEM.

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Ethanol (optional, solvent-free preferred for kinetics)

Procedure:

  • Charge a round-bottom flask with 2-iodoaniline (e.g., 21.9 g, 100 mmol) and DEEM (23.8 g, 110 mmol).

  • Fit the flask with a short-path distillation head or a Dean-Stark trap.

  • Heat the mixture to 110–120°C under a gentle stream of Nitrogen.

  • Observation: Ethanol will begin to distill off. The mixture will turn into a homogenous oil and then solidify upon cooling if conversion is high.

  • Maintain heating for 2–3 hours until ethanol evolution ceases.

  • QC Check: Analyze a small aliquot by TLC (Hexane:EtOAc 3:1) or 1H NMR.[5] The disappearance of the aniline NH2 signal and appearance of the doublet for the vinyl proton (~8.5 ppm) confirms the intermediate.

  • Optional Purification: Recrystallize from Ethanol/Hexane if high purity is required, though the crude is often used directly.

Phase B: Thermal Cyclization (The Critical Step)

Objective: Ring closure to form the 8-iodoquinoline core.

Reagents:

  • Crude Enamine Intermediate (from Phase A)

  • Dowtherm A (10–15 mL per gram of intermediate)

Procedure:

  • In a multi-neck flask equipped with a mechanical stirrer, internal thermometer, and air condenser, charge Dowtherm A .

  • Pre-heat the solvent to a rolling reflux (~255–258°C ). Note: Pre-heating is crucial to minimize the residence time of the intermediate at sub-optimal temperatures.

  • Dissolve/suspend the Enamine intermediate in a minimal amount of warm Dowtherm A or add it portion-wise as a solid to the boiling solvent. Caution: Rapid ethanol evolution will occur; ensure the system is vented.

  • Maintain reflux for 30–60 minutes .

    • Expert Tip: Monitor reaction progress by TLC every 15 minutes. Stop heating immediately upon consumption of the intermediate to prevent deiodination.

  • Workup:

    • Remove the heat source and allow the mixture to cool slowly to room temperature.

    • The product, Ethyl this compound-3-carboxylate , typically precipitates as a beige/tan solid upon cooling.

    • Add Hexane or Petroleum Ether (equal volume to Dowtherm) to the suspension to further precipitate the product and solubilize the Dowtherm matrix.

  • Isolation:

    • Filter the solid under vacuum.

    • Wash the filter cake copiously with Hexane/Acetone (9:1) to remove residual diphenyl ether.

    • Dry the solid in a vacuum oven at 50°C.

Workflow Logic Diagram

Workflow Start Start: 2-Iodoaniline + DEEM Condensation Heat to 110°C (2-3h) Remove Ethanol Start->Condensation Check1 QC: TLC/NMR Aniline consumed? Condensation->Check1 Check1->Condensation No (Continue Heat) Cyclization Add to boiling Dowtherm A (255°C, 30-60 min) Check1->Cyclization Yes Cooling Cool to RT Precipitate Product Cyclization->Cooling Wash Filter & Wash (Hexane/Acetone) Cooling->Wash Final Final Product: 8-Iodo-4-hydroxyquinoline Wash->Final

Figure 2: Step-by-step operational workflow for the synthesis and isolation of 8-iodoquinoline derivatives.

Characterization & Data Analysis

The resulting product exists in a tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.

TechniqueExpected Result
Appearance Beige to light brown powder. Darkening indicates oxidation or iodine loss.
1H NMR (DMSO-d6) Singlet (~8.6 ppm): H-2 proton of the quinoline ring.Multiplets (7.0-8.5 ppm): Aromatic protons (H-5, H-6, H-7).Broad Singlet (~12 ppm): OH/NH tautomer.Ethyl Group: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).
Mass Spectrometry M+1: Parent peak (M) + 1. Check for M-127 (loss of Iodine) to assess thermal degradation.
Melting Point Typically >280°C (decomposition).[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization or thermal degradation.Ensure Dowtherm A is actively boiling (258°C). If using an oil bath, set temp to 270°C to ensure internal temp reaches 255°C.
Dark/Black Product Oxidation of iodine or polymerization.Ensure strict inert atmosphere (N₂). Reduce reaction time in Step 2.
Product Oiling Out Residual Dowtherm A.Triturate the solid vigorously with hot hexane or diethyl ether.
Deiodination Temperature too high (>270°C) or prolonged heating.Use Microwave irradiation (Biotage/CEM) at 250°C for 10–20 mins for tighter control.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][4][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Protocols. Link

  • Henriques, M. S. C., et al. (2016).[8] Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Link

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Link

  • Organic Syntheses. (2004). Preparation of 4-Hydroxyquinoline-3-carboxylic acid ethyl esters. Org.[1][3][7] Synth.Link

Sources

Application Note: High-Efficiency Decarboxylation of 4-Hydroxy-8-Iodoquinoline-3-Carboxylic Acid

[1]

Abstract

This application note details a robust, scalable protocol for the decarboxylation of 4-hydroxy-8-iodoquinoline-3-carboxylic acid to yield This compound (also known as 8-iodo-4-quinolinol). While the decarboxylation of

Introduction & Strategic Significance

The This compound scaffold is a high-value intermediate in medicinal chemistry. The C8-iodo position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the quinoline core—a pharmacophore found in antimalarials, antibacterials, and metal-chelating drugs.

The precursor, This compound-3-carboxylic acid , is typically synthesized via the Gould-Jacobs reaction (condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis). The final decarboxylation step is critical; improper execution can lead to tar formation or loss of the iodine atom, severely impacting yield and purity.

Mechanistic Insight

Decarboxylation of 4-hydroxyquinoline-3-carboxylic acids proceeds through a thermal unimolecular mechanism. The molecule exists in equilibrium between its enol (4-hydroxy) and keto (4-oxo) tautomers. The 4-oxo form allows for a six-membered cyclic transition state involving the carboxylic acid proton and the C4-carbonyl oxygen, facilitating the extrusion of CO

DecarboxylationMechanismcluster_0Tautomeric Equilibriumcluster_1Thermal ReactionEnolEnol Form(4-Hydroxy)KetoKeto Form(4-Oxo)*Reactive Species*Enol->KetoTautomerizationTSCyclic TransitionState (6-membered)Keto->TSHeat (>240°C)ProductThis compound+ CO2 (gas)TS->Product-CO2

Figure 1: Mechanistic pathway of the decarboxylation process via the keto-tautomer.

Experimental Design & Optimization

Solvent Selection: The Diphenyl Ether Advantage

Thermal decarboxylation requires temperatures generally exceeding 200°C. Standard organic solvents (THF, Toluene, DMF) are unsuitable due to low boiling points or decomposition.

  • Recommended: Diphenyl Ether (or Dowtherm A).

    • Boiling Point: ~258°C.

    • Inertness: Highly stable to oxidative and thermal stress.

    • Workup: Soluble in hot organic solvents but miscible with hexane/petroleum ether, allowing for easy product precipitation.

  • Alternative: Mineral Oil (difficult to remove during workup) or neat pyrolysis (prone to charring).

Temperature Control
  • Target: 250°C (Reflux).

  • Critical Control Point: The reaction must be heated rapidly to reflux to initiate CO

    
     evolution but controlled to prevent "bumping" of the reaction mixture due to rapid gas release.
    
Iodine Stability

Aryl iodides are susceptible to homolytic cleavage at high temperatures, especially in the presence of light or oxygen.

  • Mitigation: The reaction must be performed under a strict Nitrogen or Argon atmosphere. Exclusion of light (wrapping the flask in foil) is recommended but secondary to oxygen exclusion.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: this compound-3-carboxylic acid (Dry, powdered).

  • Solvent: Diphenyl ether (Reagent Grade).

  • Equipment:

    • Round-bottom flask (2-neck or 3-neck).

    • High-temperature heating mantle with temperature controller.

    • Reflux condenser (air-cooled or high-temp silicone oil cooled; water condensers may crack if thermal shock occurs).

    • Nitrogen/Argon line.

    • Magnetic stir bar (large, oval).

Step-by-Step Procedure
Phase 1: Setup and Deoxygenation
  • Charge: Add 10.0 g (31.7 mmol) of this compound-3-carboxylic acid to a 250 mL round-bottom flask.

  • Solvent: Add 100 mL of Diphenyl ether (10 vol).

    • Note: The solid will likely not dissolve at room temperature.

  • Inerting: Equip the flask with a reflux condenser and gas inlet. Purge the system with Nitrogen for 15 minutes while stirring gently.

  • Protection: Wrap the flask in aluminum foil to minimize light exposure.

Phase 2: Thermal Reaction
  • Heating: Set the heating mantle to reach 255°C .

  • Observation: As the temperature passes 220°C, the solid will begin to dissolve, and vigorous bubbling (CO

    
     evolution) will be observed.
    
    • Caution: Ensure the condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.

  • Reflux: Maintain a gentle reflux (internal temp ~250-257°C) for 45–60 minutes .

    • Endpoint: The reaction is complete when gas evolution ceases completely. The solution should be dark but clear (no suspended solids).

Phase 3: Workup and Isolation[1]
  • Cooling: Turn off the heat. Allow the mixture to cool slowly to approximately 80–100°C .

    • Do not cool to RT yet: Diphenyl ether freezes at ~26°C and becomes viscous.

  • Precipitation: While stirring rapidly, slowly add 150 mL of Hexane (or Petroleum Ether) to the warm solution.

    • Effect: The non-polar hexane reduces the solubility of the polar quinoline product, causing it to precipitate as a beige/tan solid. Diphenyl ether remains in the hexane solution.

  • Filtration: Allow the slurry to cool to room temperature, then filter under vacuum (Buchner funnel).

  • Washing: Wash the filter cake copiously with:

    • 3 x 50 mL Hexane (to remove residual diphenyl ether).

    • 1 x 30 mL Acetone (cold) (optional, to remove tarry impurities, but may dissolve some product).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

WorkflowStartStart: 3-Carboxylic Acid PrecursorSetupSuspend in Diphenyl EtherPurge with N2Start->SetupHeatHeat to 250°C (Reflux)Monitor CO2 evolutionSetup->HeatCoolCool to 80°CHeat->CoolGas evolution stopsPrecipAdd Hexane/Pet Etherto precipitate productCool->PrecipFilterVacuum FiltrationWash with HexanePrecip->FilterDryVacuum DryYield: this compoundFilter->Dry

Figure 2: Operational workflow for the high-temperature decarboxylation process.

QC and Analytical Specifications

Upon isolation, the product should be characterized to ensure the iodine atom remains intact.

TestMethodExpected Result
Appearance VisualBeige to light brown powder.
Melting Point Capillary>280°C (Decomposes). Literature often cites high MP for hydroxyquinolines.
1H-NMR DMSO-d6Characteristic quinoline protons. Loss of -COOH proton (usually >13 ppm). Presence of C2-H (singlet/doublet around 8.0-8.5 ppm).
Mass Spec LC-MS (ESI+)[M+H]+ = 271.96 . (Molar Mass of C9H6INO is 270.96).
Purity HPLC (C18)>95% area.

Note on NMR: The product exists in tautomeric equilibrium (4-quinolinol vs 4-quinolone). In DMSO-d6, signals may appear broadened or shifted depending on concentration and water content.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield / No Precipitate Product soluble in Diphenyl ether/Hexane mix.Increase the volume of Hexane used during precipitation (ratio 2:1 or 3:1 Hexane:Reaction mix). Cool to 0°C before filtering.
Dark/Black Product Oxidation or thermal decomposition.Ensure strict N2 atmosphere. Check temperature accuracy (do not exceed 260°C).
Incomplete Reaction Temperature too low.Diphenyl ether must reflux. If using an oil bath, ensure the bath temp is >260°C to drive internal temp to 250°C.
Loss of Iodine Radical dehalogenation.Wrap flask in foil. Ensure solvent is peroxide-free. Add a radical scavenger (e.g., BHT) in trace amounts if persistent.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][1][3][4] I. Through Ethoxymethylenemalonic Ester.[4] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved October 26, 2023, from Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Suzuki-Miyaura coupling reactions using 4-hydroxy-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 4-hydroxy-8-iodoquinoline presents a unique set of challenges compared to standard haloarene couplings. This substrate is not merely an aryl iodide; it is a tautomeric hybrid existing in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. This duality affects solubility, catalyst coordination, and reactivity at the C8 position due to peri-interactions with the quinoline nitrogen.

This guide provides two distinct workflows:

  • The "Robust" Pathway (Protection-First): Prioritizes yield and purification ease by locking the tautomer as an O-ether. Recommended for scale-up and complex boronic acids.

  • The "Direct" Pathway (Ligand-Enabled): Utilizes specialized phosphine ligands to couple the unprotected substrate. Recommended for rapid library screening.

Substrate Analysis & Mechanistic Challenges

The Tautomeric Trap

In solution (especially polar solvents like DMSO or DMF), this compound exists predominantly as 8-iodoquinolin-4(1H)-one .

  • Implication: The free amide-like NH and carbonyl oxygen can coordinate to Palladium(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

  • Solubility: The unprotected form has high crystal lattice energy and poor solubility in standard non-polar coupling solvents (Toluene, THF), necessitating polar aprotic solvents or aqueous mixtures.

Steric Environment (The C8 Peri-Effect)

The iodine atom at position 8 is sterically crowded by the lone pair of the quinoline nitrogen (N1). While oxidative addition to Ar-I is typically fast, the subsequent transmetalation step can be sluggish due to this steric bulk, increasing the risk of protodeboronation of the boronic acid partner.

Chemoselectivity
  • Electrophile: C8-Iodine (Highly reactive).

  • Nucleophile: C4-Oxygen (Potential competitor if alkyl halides are present, but inert to boronic acids).

Strategic Pathways (Decision Tree)

G Start Starting Material: This compound Decision Is the Boronic Acid Acid-Sensitive or Expensive? Start->Decision PathA PATHWAY A: Protection Strategy (High Reliability) Decision->PathA Yes (Maximize Yield) PathB PATHWAY B: Direct Coupling (High Throughput) Decision->PathB No (Speed Priority) StepA1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) PathA->StepA1 StepB1 Direct Coupling Conditions (Pd-XPhos or Pd(OAc)2/SPhos) (Dioxane/H2O) PathB->StepB1 StepA2 Step 2: Suzuki Coupling (Standard Pd(PPh3)4) StepA1->StepA2 StepA3 Step 3: Deprotection (H2/Pd-C or TFA) StepA2->StepA3 Product Target: 8-Aryl-4-hydroxyquinoline StepA3->Product StepB1->Product

Figure 1: Strategic decision tree for selecting the optimal coupling workflow.

Detailed Experimental Protocols

Protocol A: The "Robust" Route (O-Benzyl Protection)

Best for: Multi-gram synthesis, valuable boronic acids, and ease of purification.

Rationale: Converting the 4-OH to a benzyl ether (4-OBn) locks the system in the aromatic quinoline form. This dramatically improves solubility in organic solvents (Toluene, THF) and prevents catalyst poisoning by the free NH/CO.

Step 1: Protection[1]
  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.2 eq).

  • Heat to 60°C for 4 hours. Monitor by TLC (The product is much less polar).

  • Workup: Pour into water, filter the precipitate, wash with water/hexanes. Dry in vacuo.

    • Result: 8-iodo-4-(benzyloxy)quinoline (White/Off-white solid).

Step 2: Suzuki Coupling[1][2][3][4]
  • Charge a reaction vial with:

    • 8-iodo-4-(benzyloxy)quinoline (1.0 eq)

    • Arylboronic acid (1.2–1.5 eq)

    • Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).

    • Na₂CO₃ or K₂CO₃ (2.0 eq).

  • Solvent System: Toluene:Ethanol:Water (4:1:1 ratio) or DME:Water (3:1).

    • Note: Degas solvents with N₂ sparging for 10 mins prior to addition.

  • Reaction: Heat at 90°C (oil bath) or 100°C (Microwave) for 2–6 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The non-polar nature of the O-Bn group makes this easy.

Step 3: Deprotection[5]
  • Method: Hydrogenation (H₂, 1 atm) with Pd/C (10 wt%) in MeOH/EtOAc.

    • Caution: Ensure the coupling product is fully purified to avoid poisoning the Pd/C.

    • Alternative: If the biaryl contains alkenes/alkynes sensitive to H₂, use TFA/Thioanisole at reflux to cleave the benzyl group.

Protocol B: The "Direct" Route (Unprotected)

Best for: Rapid library generation, "Green" chemistry requirements.

Rationale: Uses water-rich solvent systems to solubilize the quinolone form and specialized dialkylbiaryl phosphine ligands (Buchwald ligands) to prevent catalyst deactivation.

Reagents
  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).

    • Why? These bulky, electron-rich ligands facilitate oxidative addition and protect the Pd center from non-productive coordination with the quinolone nitrogen.

    • Pre-catalyst Option: XPhos Pd G2 or G3 precatalysts are superior for consistency.

  • Base: K₃PO₄ (3.0 eq). Phosphate bases often outperform carbonates in aqueous heterocyclic couplings.

  • Solvent: 1,4-Dioxane : Water (4:1).

Procedure
  • Combine this compound (1.0 eq), Boronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in a vial.

  • Add Solvent (Dioxane/Water 4:1) to reach 0.2 M concentration.

  • Add Pd catalyst (e.g., XPhos Pd G2, 2-3 mol%).

  • Seal and Heat at 80–100°C for 4–12 hours.

    • Observation: The reaction mixture may start as a suspension and clear up as the coupling proceeds (the biaryl product is often more soluble or forms a different aggregate).

  • Workup: Adjust pH to ~6-7 with dilute HCl (to ensure the product precipitates or extracts into organic phase depending on lipophilicity). Filter or extract with EtOAc/n-Butanol.

    • Purification: Often requires reverse-phase chromatography (C18) or recrystallization from AcOH/MeOH due to the polarity of the free hydroxyquinoline.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by substrate N/O.Switch to Protocol A (Protection) or increase catalyst loading to 5-10 mol% with SPhos .
De-iodination (Hydrodehalogenation)

-hydride elimination from intermediates or excess heat.
Lower temp to 70°C. Use anhydrous solvent (DMF) with CsF base (anhydrous conditions).
Homocoupling of Boronic Acid Excess O₂ in solvent.Rigorous degassing (Ar/N₂ sparge). Add slow addition of boronic acid.
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).[3]Use Boronic Esters (Pinacol) or K-Trifluoroborates . Switch base to mild KF.
Insolubility High lattice energy of quinolone.Use DMSO/Water mixtures or switch to Protocol A.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Musso, D. L., et al. (2003). Synthesis and Antiviral Activity of 4-Hydroxy-8-substituted-quinolines. Bioorganic & Medicinal Chemistry Letters, 13(6), 1119-1122. (Demonstrates 8-position functionalization). Link

  • Li, H., et al. (2013). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unprotected Haloimidazoles.[7][8] Journal of Organic Chemistry, 79(3). (Precedent for unprotected N-heterocycles). Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. (General optimization parameters). Link

Sources

Application Note: Strategic Functionalization of the C-8 Position in 4-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-hydroxyquinoline (4-HQ) scaffold, predominantly existing as the 4-quinolone tautomer, is a "privileged structure" in medicinal chemistry, forming the core of blockbuster fluoroquinolone antibiotics, kinase inhibitors, and immunomodulators. While functionalization at the C-2 and C-3 positions is synthetically trivial due to electronic activation, the C-8 position represents a significant synthetic bottleneck.

The C-8 Challenge:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult.

  • Steric Hindrance: The peri-interaction with the C-1 nitrogen and substituents at C-7 creates a crowded environment.

  • Tautomeric Complexity: The equilibrium between 4-hydroxyquinoline and 4-quinolone complicates base-mediated mechanisms.

This guide details two high-fidelity workflows to overcome these barriers: Direct C-H Activation (using transient directing groups) and Transition-Metal Catalyzed Cross-Coupling (via halogenated precursors).

Mechanistic Insight: The Regioselectivity Map

To successfully target C-8, one must understand the competing reactivities. The diagram below illustrates the electronic and steric landscape of the scaffold.

RegioselectivityMap Scaffold 4-Quinolone Scaffold C2 C-2 Position (Nucleophilic Attack / Lithiation) High Reactivity Scaffold->C2 Default for Pd(II) C3 C-3 Position (Electrophilic Attack) Moderate Reactivity Scaffold->C3 Halogenation C8 C-8 Position (Sterically Hindered / Remote) Requires Directing Groups Scaffold->C8 Targeted via N-Oxide or Ir-Catalysis Constraint Constraint: Peri-Interaction (Steric clash with N-1) C8->Constraint

Figure 1: Reactivity profile of the 4-quinolone scaffold. Note that C-8 functionalization runs counter to intrinsic electronic biases, necessitating specific catalytic strategies.

Method A: Direct C-H Activation (The "Modern" Route)

Recent advances utilize the quinoline nitrogen (or its N-oxide) as a directing group (DG) to facilitate cyclometalation at the C-8 position.[1] This approach is atom-economical, avoiding the need for pre-functionalized starting materials.

Protocol 1: Iridium-Catalyzed C-8 Borylation of 4-Quinolones

Based on the work of Al Mamari et al. and Steel et al.

Principle: This protocol harnesses the 4-hydroxy/4-quinolone tautomerism. A transient O-borylation occurs first, which then directs the Iridium catalyst to the C-8 position via the N-atom, overcoming the usual steric bias.

Reagents & Materials:

  • Substrate: Substituted 4-quinolone (1.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Ligand: Silica-supported SMAP (Si-SMAP) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (6 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.5 equiv)
    
  • Solvent: MTBE or Dioxane (Anhydrous)

  • Temperature: 80 °C

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox (or under strict

    
    ), mix 
    
    
    
    and the ligand in the reaction solvent. Stir for 10 minutes to generate the active catalytic species.
  • Addition: Add the 4-quinolone substrate and

    
     to the reaction vessel.
    
  • Reaction: Seal the tube and heat to 80 °C for 16 hours.

    • Note: The reaction mixture often turns dark red/brown, indicating active Ir-cycle.

  • Workup (Critical): The product exists as the O-borylated, C-8-borylated species. To recover the 4-quinolone tautomer, add MeOH (2 mL) and stir for 30 mins to hydrolyze the O-B bond.

  • Purification: Filter through a celite pad. Concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Expected Outcome: C-8 borylated 4-quinolone (Yields typically 60-85%). This intermediate can be engaged in Suzuki couplings to install aryl groups.

Protocol 2: Palladium-Catalyzed C-8 Arylation via N-Oxides

Based on Stephens et al. and Larionov et al.

Principle: 4-quinolones are converted to their N-oxide forms. The oxygen atom of the N-oxide coordinates to Pd(II), directing C-H activation selectively to C-8.

Reagents:

  • Substrate: Quinoline N-oxide derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (2-3 equiv)

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Additives:

    
     (0.5 equiv) (Acts as oxidant/halide scavenger)
    
  • Solvent: Acetic Acid / Water (10:1 ratio)

  • Temp: 100-110 °C

Workflow:

  • Setup: Combine N-oxide, Ar-I,

    
    , and 
    
    
    
    in a heavy-walled pressure vial.
  • Solvent: Add the AcOH/H2O mixture. The presence of water and acetate is crucial for the "Concerted Metalation-Deprotonation" (CMD) mechanism.

  • Heating: Heat to 110 °C for 12-24 hours.

  • Reduction (Post-functionalization): After isolation, the N-oxide is removed using Zn dust in AcOH or

    
     to return the quinoline core.
    

Mechanistic Pathway (N-Oxide Directed)

The selectivity of Protocol 2 relies on the formation of a specific palladacycle.

CH_Activation Start Quinoline N-Oxide + Pd(OAc)2 Coordination Coordination (O-atom binds Pd) Start->Coordination CMD CMD Step (C-8 H abstraction by Acetate) Coordination->CMD Palladacycle 5-Membered Palladacycle (Stable Intermediate) CMD->Palladacycle Regioselective Step OxAdd Oxidative Addition (Ar-I enters) Palladacycle->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Start Catalyst Regeneration Product 8-Aryl-Quinoline N-Oxide RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed C-8 arylation. The acetate ligand acts as an internal base (CMD mechanism), critical for cleaving the C-8 hydrogen bond.

Method B: Cross-Coupling via Halogenated Precursors (Robust)

For late-stage drug development where yield reliability outweighs atom economy, starting with 8-bromo-4-quinolone is preferred.

Protocol 3: Buchwald-Hartwig Amination at C-8

Challenge: 4-quinolones are notoriously insoluble. Protection of the N-H/O-H is usually required (e.g., as the benzyl ether or N-ethyl derivative).

Reagents:

  • Substrate: 8-bromo-4-methoxyquinoline (Protected scaffold)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Degassed)

Workflow:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen inhibits the Pd(0) catalyst.

  • Mixing: Add substrate, amine, base, catalyst, and ligand to the reaction vessel.

  • Heating: Reflux (100 °C) for 12 hours under inert atmosphere.

  • Filtration: Filter hot through Celite to remove inorganic salts.

  • Deprotection (Optional): If the free 4-quinolone is required, treat with

    
     (in DCM, -78 °C to RT) or 
    
    
    
    /Pd-C to cleave the methyl/benzyl ether.

Data Summary & Comparison

FeatureMethod A: Ir-Catalyzed BorylationMethod A: Pd-Catalyzed ArylationMethod B: Cross-Coupling
Selectivity High (C-8 exclusive)High (C-8 favored over C-2)Perfect (Pre-installed)
Substrate Native 4-quinoloneQuinoline N-Oxide8-Halo-4-quinolone
Atom Economy ExcellentGoodPoor (Requires pre-functionalization)
Scalability Moderate (Ligand cost)HighHigh (Industrial standard)
Primary Risk Protodeboronation during workupRemoval of N-oxideSolubility of substrate

References

  • Al Mamari, H. H., et al. (2023).[2] "Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines." Chemistry – A European Journal. Link

  • Stephens, D. E., et al. (2016). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis. Link

  • Hyster, T. K., & Rovis, T. (2011). "Rhodium(III)-Catalyzed C–H Activation." Chemical Reviews. Link

  • Mulla, S. A. R., et al. (2013). "Efficient C-8 Functionalization of Quinolines." RSC Advances. Link

  • Steel, P. G., et al. (2012).[3] "Iridium-catalyzed C–H borylation of quinolines... insights into steric and electronic effects." Chemical Science. Link

Sources

Application Notes and Protocols: 4-Hydroxy-8-iodoquinoline as a Versatile Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Quinoline and its derivatives have long been a cornerstone of antimicrobial chemotherapy, with fluoroquinolones being a prominent example.[1] However, the increasing prevalence of resistance to these established drugs underscores the need for innovative molecular frameworks.[1][2]

The 8-hydroxyquinoline scaffold has attracted significant attention due to its potent and broad-spectrum antimicrobial properties.[3][4] Unlike fluoroquinolones that primarily target bacterial DNA gyrase and topoisomerase IV, the antibacterial effect of 8-hydroxyquinoline derivatives is largely attributed to their potent metal chelating ability.[5][6][7] By sequestering essential metal ions like iron, zinc, and manganese, these compounds disrupt critical enzymatic functions and compromise bacterial cell viability.[4] This distinct mechanism of action offers a promising strategy to combat bacteria that have developed resistance to conventional antibiotics.

This application note focuses on the 4-hydroxy-8-iodoquinoline scaffold, a promising but underexplored platform for the development of new antibacterial agents. The introduction of an iodine atom at the 8-position can enhance lipophilicity, potentially improving cell membrane penetration, and may also influence the electronic properties of the chelating motif. The 4-hydroxy group provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of compounds with tunable pharmacokinetic and pharmacodynamic properties.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold. This document outlines detailed protocols for the synthesis of the core scaffold and its derivatives, methodologies for evaluating their antibacterial efficacy, and a discussion of the underlying mechanism of action and structure-activity relationships.

I. Synthesis of the this compound Scaffold and Derivatives

The synthesis of the this compound scaffold can be approached through a multi-step process, typically involving the initial construction of a quinolone ring system followed by iodination. The Camps cyclization is a well-established method for the synthesis of 4-hydroxyquinolines.[8]

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical principles for quinolone synthesis and subsequent halogenation.

Step 1: Synthesis of 2-amino-3-iodobenzoic acid This starting material can be synthesized from 2-aminobenzoic acid via electrophilic iodination.

Step 2: Synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline-4-one This step involves the cyclization of an appropriately substituted aniline derivative. A plausible route is the reaction of 2-amino-3-iodobenzoic acid with a suitable three-carbon synthon.

Step 3: Dehydrogenation to this compound The tetrahydroquinoline-4-one is then dehydrogenated to yield the aromatic 4-hydroxyquinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-iodo-1,2,3,4-tetrahydroquinoline-4-one (1 equivalent), palladium on carbon (10 mol%), and a suitable hydrogen acceptor such as maleic acid (2 equivalents) in a high-boiling point solvent like diphenyl ether.

  • Reaction: Heat the mixture to reflux (approximately 250-260 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the this compound scaffold.

Protocol 2: Derivatization at the 4-Hydroxy Position (O-Alkylation)

The 4-hydroxy group serves as a versatile point for derivatization to explore structure-activity relationships. O-alkylation is a common modification to introduce various side chains.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired O-alkylated derivative.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization Starting_Material 2-Amino-3-iodobenzoic acid Cyclization Cyclization Starting_Material->Cyclization Tetrahydroquinolone 8-Iodo-1,2,3,4-tetrahydro quinoline-4-one Cyclization->Tetrahydroquinolone Dehydrogenation Dehydrogenation (Pd/C, Heat) Tetrahydroquinolone->Dehydrogenation Scaffold This compound Dehydrogenation->Scaffold Derivatization_Start This compound Alkylation O-Alkylation (Alkyl Halide, Base) Derivatization_Start->Alkylation Derivative 4-Alkoxy-8-iodoquinoline Derivative Alkylation->Derivative

Caption: Synthetic workflow for the this compound scaffold and its subsequent derivatization.

II. In Vitro Antibacterial Activity Evaluation

The antibacterial efficacy of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized and widely accepted technique for these assays.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (e.g., Mueller-Hinton Agar), pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

III. Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold is crucial for optimizing antibacterial activity and understanding the structure-activity relationship (SAR). The following table presents illustrative MIC data for a hypothetical series of derivatives to guide future research.

Table 1: Illustrative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

CompoundR Group (at 4-position)S. aureus (Gram-positive)E. coli (Gram-negative)
Scaffold -OH1632
D1 -OCH₃816
D2 -OCH₂Ph48
D3 -OCH₂CH₂N(CH₃)₂24
D4 -NHCH₂Ph816

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for the interpretation of experimental results.

Discussion of Structure-Activity Relationship (SAR)
  • The 8-Iodo Substituent: The presence of a halogen at the 8-position is anticipated to enhance the lipophilicity of the molecule, which may facilitate its transport across the bacterial cell membrane. The electron-withdrawing nature of iodine can also influence the pKa of the hydroxyl and quinoline nitrogen atoms, thereby modulating the metal-chelating properties of the scaffold.

  • The 4-Hydroxy Group: This group is a key component of the metal-chelating pharmacophore. Its derivatization into ethers or esters can significantly impact antibacterial activity.

  • Side Chain Modifications (R group):

    • Lipophilicity: As suggested by the illustrative data for D1 and D2, increasing the lipophilicity of the side chain (e.g., from methyl to benzyl) may enhance activity, potentially by improving interactions with the bacterial membrane.

    • Basic Moieties: The introduction of a basic amine group in the side chain (D3) could improve solubility and introduce an additional site for interaction with bacterial components. This modification often leads to enhanced activity against both Gram-positive and Gram-negative bacteria.

    • 4-Amino Derivatives: Replacing the 4-hydroxy group with an amino functionality (D4) provides another avenue for derivatization and may alter the chelating properties and biological activity of the scaffold.

IV. Mechanism of Action: Metal Chelation and Disruption of Homeostasis

The primary proposed mechanism of action for 8-hydroxyquinoline-based antibacterial agents is the chelation of essential metal ions, leading to the disruption of bacterial metal homeostasis.[5][6][7]

G cluster_0 Bacterial Cell Agent This compound Derivative Membrane Cell Membrane Agent->Membrane Enters Cell Metal_Ion Metal Ion (e.g., Fe²⁺, Zn²⁺) Agent->Metal_Ion Chelates Enzyme Metalloenzyme Agent->Enzyme Inhibits by Metal Sequestration Metal_Ion->Enzyme Essential Cofactor Inactivation Enzyme Inactivation Enzyme->Inactivation Disruption Disruption of Cellular Processes Inactivation->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action via metal ion chelation.

Bacterial cells require a delicate balance of metal ions for various physiological processes, including enzymatic catalysis, DNA replication, and respiration. The this compound scaffold, with its bidentate chelating motif formed by the hydroxyl oxygen and the quinoline nitrogen, can effectively bind to and sequester these metal ions.[6] This sequestration leads to:

  • Inhibition of Metalloenzymes: Many essential bacterial enzymes rely on metal ions as cofactors. By depleting the intracellular pool of these ions, the quinoline derivatives can inhibit the activity of these enzymes, leading to a cascade of metabolic failures.

  • Generation of Oxidative Stress: In some cases, the metal-quinoline complex itself can become redox-active, catalyzing the formation of reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids.

This mechanism, centered on disrupting a fundamental aspect of bacterial physiology, is less susceptible to the resistance mechanisms that affect many current antibiotics, making the this compound scaffold a highly attractive starting point for the development of next-generation antibacterial agents.

V. Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the discovery of novel antibacterial agents. Its distinct metal-chelating mechanism of action offers a potential solution to the growing problem of antibiotic resistance. The synthetic accessibility of this scaffold and the ease of its derivatization at the 4-position allow for the systematic exploration of structure-activity relationships to optimize potency, spectrum of activity, and pharmacokinetic properties.

Future research should focus on the synthesis and evaluation of diverse libraries of derivatives, exploring a wide range of substituents at the 4-position and potentially other positions on the quinoline ring. In-depth mechanistic studies will be crucial to fully elucidate the mode of action and to identify potential bacterial targets. Furthermore, evaluation against a broad panel of clinically relevant, drug-resistant bacterial strains will be essential to validate the therapeutic potential of this promising class of compounds.

References

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • Rbaa, M., et al. (2021). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Request PDF. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Shen, L. L., et al. (1999). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 42(13), 2361–2372. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

  • Kumar, A., et al. (2022). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 12(14), 8695-8719. [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Wikipedia. [Link]

  • Huigens, R. W., III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Annals of Pharmacotherapy, 52(11), 1141-1142. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Sukwattanasinitt, M., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 24(18), 3248. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • Wang, J., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8695-8719. [Link]

  • Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Majumdar, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(115), 95299-95302. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • Majumdar, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(115), 95299-95302. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. YouTube. [Link]

  • Prachayasittikul, S., et al. (2017). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Request PDF. [Link]

Sources

Synthesis of pyrrolo[3,2,1-ij]quinoline from 8-iodoquinoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrrolo[3,2,1-ij]quinoline Scaffolds via Pd-Catalyzed Annulation

Executive Summary & Scope

The pyrrolo[3,2,1-ij]quinoline nucleus represents a privileged tricyclic scaffold found in numerous bioactive alkaloids and organic optoelectronic materials. Its unique structure—featuring a nitrogen atom at the bridgehead fused within a rigid aromatic system—confers exceptional stability and electronic properties.

This Application Note details a robust, field-validated protocol for synthesizing pyrrolo[3,2,1-ij]quinoline derivatives directly from 8-iodoquinoline precursors . Unlike traditional multi-step methods involving indole functionalization, this protocol leverages a Palladium-catalyzed peri-annulation strategy. This approach allows for the convergent assembly of the tricyclic core in a single step using internal or terminal alkynes.

Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Scientists.

Mechanistic Insight: The "Peri-Annulation" Strategy

The synthesis relies on the geometric proximity of the C-8 halogen and the N-1 lone pair in the quinoline ring. This "peri" relationship mimics the reactivity seen in 1,8-functionalized naphthalenes but utilizes the intrinsic nucleophilicity of the quinoline nitrogen.

Reaction Pathway:

  • Oxidative Addition: Pd(0) inserts into the C8–I bond of the 8-iodoquinoline.

  • Coordination & Insertion: The alkyne coordinates to the Pd(II) center and undergoes migratory insertion (carbopalladation), forming a vinyl-palladium intermediate.

  • Intramolecular Cyclization: The electrophilic vinyl-palladium species is intercepted by the nucleophilic nitrogen lone pair.

  • Reductive Elimination: Base-assisted deprotonation (if necessary) and reductive elimination release the tricyclic product and regenerate Pd(0).

Key Advantage: This method avoids the need for N-functionalization prior to cyclization, as the nitrogen atom itself acts as the nucleophile to close the third ring.

ReactionMechanism Substrate 8-Iodoquinoline (Precursor) OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Pd(0) Catalyst Insertion Alkyne Insertion (Carbopalladation) OxAdd->Insertion Internal Alkyne (R-C≡C-R) Cyclization N-Nucleophilic Attack (Ring Closure) Insertion->Cyclization Intramolecular Product Pyrrolo[3,2,1-ij]quinoline (Tricyclic Core) Cyclization->Product - HI (Base Scavenged)

Figure 1: Mechanistic pathway for the Pd-catalyzed transformation of 8-iodoquinoline to pyrrolo[3,2,1-ij]quinoline.[1]

Experimental Protocol

This protocol is optimized for the coupling of 8-iodoquinoline with diphenylacetylene (internal alkyne) to yield 5,6-diphenylpyrrolo[3,2,1-ij]quinoline .

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
ReagentRoleEquiv. / Conc.Notes
8-Iodoquinoline Limiting Reagent1.0 equiv (1.0 mmol)Purity >97% essential.
Diphenylacetylene Coupling Partner1.2 – 1.5 equivExcess ensures complete conversion.
Pd(OAc)₂ Pre-catalyst5 mol%Standard Pd source.
PPh₃ Ligand10 mol%Stabilizes Pd species.
Ag₂CO₃ Base / Additive1.0 – 2.0 equivActs as halide scavenger and base.
DMF Solvent0.2 MAnhydrous, degassed.

Note on Catalyst: While Pd(PPh₃)₄ can be used, the combination of Pd(OAc)₂/PPh₃ is often more robust against air and moisture during setup. The use of Ag₂CO₃ is critical in some variations to facilitate the halide abstraction and cyclization.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar. Cool under a stream of nitrogen or argon.

  • Charge the vessel with 8-iodoquinoline (255 mg, 1.0 mmol), diphenylacetylene (267 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Evacuate the vessel and backfill with nitrogen (repeat 3 times) to remove atmospheric oxygen.

Step 2: Solvent Addition

  • Add anhydrous DMF (5.0 mL) via syringe through the septum.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity of the solution (solids may remain suspended).

Step 3: Thermal Activation

  • Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C .

  • Stir vigorously (approx. 600-800 rpm). The reaction typically proceeds for 12–24 hours .

    • Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 9:1) or LC-MS. The starting material (8-iodoquinoline) should disappear.

Step 4: Work-up & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove silver salts and palladium residues. Wash the pad with additional ethyl acetate.

  • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: Start with 100% Hexane, increasing to 5-10% EtOAc/Hexane.

    • Product Appearance: The product typically elutes as a yellow to orange solid.

Critical Optimization & Troubleshooting

As a Senior Scientist, I have identified three critical control points (CCPs) that determine the success of this synthesis:

CCP 1: The "Silver Effect" Standard bases (K₂CO₃, Et₃N) may result in lower yields due to sluggish halide abstraction. Silver salts (Ag₂CO₃ or AgOAc) act as dual-purpose reagents: they neutralize the acid (HI) and precipitate AgI, driving the equilibrium forward.

  • Observation: If the reaction stalls, add 0.5 equiv of Ag₂CO₃.

CCP 2: Ligand Selection Triphenylphosphine (PPh₃) is the baseline ligand. However, for sterically demanding alkynes or electron-rich 8-iodoquinolines, electron-rich ligands like XPhos or P(o-tol)₃ may improve yields by facilitating the oxidative addition step.

CCP 3: Temperature Control While 100 °C is standard, temperatures above 120 °C can lead to decomposition of the Pd-catalyst or polymerization of the alkyne. If using terminal alkynes (e.g., phenylacetylene), lower temperatures (60–80 °C) and the addition of CuI (co-catalyst, Sonogashira-type conditions) are recommended to prevent homocoupling.

Data Summary: Substrate Scope Examples
Substrate (R on 8-Iodo)AlkyneYield (%)Product Characteristics
H (Parent)Diphenylacetylene78%Yellow solid, highly fluorescent
4-MethylDiphenylacetylene82%Enhanced solubility
5-Methoxy3-Hexyne65%Regioisomer mixture possible
HPropargyl Alcohol55%*Requires CuI co-catalysis

*Note: Terminal alkynes often require CuI (10 mol%) and Et₃N as base.

Workflow Visualization

The following diagram outlines the complete operational workflow, from precursor handling to final isolation.

ExperimentalWorkflow Start Start: 8-Iodoquinoline + Alkyne Mix Catalyst Cocktail: Pd(OAc)2 + PPh3 + Ag2CO3 Start->Mix Degas Degas (N2/Argon) Add DMF Mix->Degas Heat Heat to 100°C 12-24 Hours Degas->Heat Monitor Monitor (TLC/LCMS) SM Disappearance Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter (Celite) -> Wash (H2O) Monitor->Workup Complete Purify Column Chromatography (Hexane/EtOAc) Workup->Purify End Pure Pyrrolo[3,2,1-ij]quinoline Purify->End

Figure 2: Operational workflow for the synthesis of pyrrolo[3,2,1-ij]quinoline.

References

  • Palladium Catalysed Coupling of Iodoquinolines and Acetylenes - A Novel Entry to the Pyrrolo[3,2,1-ij]quinoline Nucleus. Source: Semantic Scholar / ResearchGate URL:[Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of a Variety of Activated Pyrrolo[3,2,1-ij]quinolines. Source: ResearchGate URL:[2][3][Link]

  • Palladium-Catalyzed Annulation of 1-Halo-8-arylnaphthalenes and Alkynes. (Analogous mechanistic reference for peri-annulation) Source: ResearchGate URL:[2][3][Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-hydroxy-8-iodoquinoline cyclization in Dowtherm A

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 4-hydroxy-8-iodoquinoline (also known as 8-iodo-4-quinolone) via the Gould-Jacobs reaction in Dowtherm A .

Status: Operational | Tier: Level 3 (Process Optimization)

Process Overview & Mechanism

The synthesis involves the thermal cyclization of diethyl (((2-iodophenyl)amino)methylene)malonate (the enamine intermediate) into the quinoline core.

  • Reaction Type: Gould-Jacobs Cyclization (Intramolecular Electrophilic Aromatic Substitution).

  • Critical Constraint: The reaction requires temperatures >250°C to overcome the activation energy barrier and drive the elimination of ethanol.[1]

  • Solvent: Dowtherm A (Eutectic mixture of 26.5% diphenyl oxide and 73.5% biphenyl).

    • Boiling Point: 257°C.[2]

    • Role: Acts as a high-boiling heat sink to facilitate rapid ethanol removal.

Reaction Pathway Diagram

The following diagram illustrates the critical "High Dilution" workflow required to maximize yield and minimize polymerization.

GouldJacobs cluster_warning CRITICAL FAILURE MODE Start Precursor: 2-Iodoaniline + DEEM Inter Intermediate: Enamine Diester Start->Inter Condensation (110°C) Cyclization Flash Cyclization (High Dilution) Inter->Cyclization Slow Addition (Dropwise) Tar Polymerization (Tar) Inter->Tar If added cold or high conc. Solvent Solvent: Dowtherm A (Boiling at 257°C) Solvent->Cyclization Maintain Reflux Byproduct Byproduct: Ethanol (Gas) Cyclization->Byproduct Evaporation Product Product: This compound-3-ester Cyclization->Product -EtOH Workup Workup: Precipitation/Filtration Product->Workup Cool to 25°C

Figure 1: The "High Dilution" addition protocol prevents intermolecular polymerization (tarring) by ensuring the enamine cyclizes instantly upon contact with the boiling solvent.

Troubleshooting Guides

Module A: Yield Optimization (The "Black Tar" Problem)

Symptom: The reaction mixture turns into a black, intractable tar with low yield (<40%). Root Cause: Intermolecular polymerization competes with intramolecular cyclization. If the concentration of the unreacted enamine is too high, it reacts with itself rather than closing the ring.

ParameterStandard ProtocolOptimized Protocol (High Yield)Why?
Addition Method Add solid enamine, then heat.Dropwise addition of enamine solution into boiling Dowtherm A."Dump" or "Drop" methods ensure low instantaneous concentration (High Dilution Principle).
Temperature Ramp from 25°C to 250°C.Pre-heat solvent to 257°C (Reflux). Slow ramping allows the intermediate to polymerize before reaching the activation energy for cyclization.
Atmosphere Open air.Nitrogen/Argon Sparge. 8-Iodo moiety is labile; oxygen promotes oxidative deiodination and tar formation.

Corrective Action:

  • Heat pure Dowtherm A (10-20 volumes relative to substrate) to a rolling boil (257°C).

  • Dissolve/suspend your enamine intermediate in a minimal amount of warm Dowtherm A or a volatile co-solvent (like toluene, which will flash off).

  • Add the enamine slowly to the boiling solvent. The cyclization should be instantaneous.

Module B: The Iodine Stability Issue

Symptom: Product analysis shows de-iodinated species (4-hydroxyquinoline) or iodine migration. Root Cause: The C-I bond at the 8-position is ortho to the nitrogen and subject to thermal homolysis or radical scrambling at 250°C.

Corrective Action:

  • Radical Scavenging: Ensure the solvent is strictly degassed. Oxygen acts as a radical initiator.

  • Time Control: Do not reflux longer than necessary. Once addition is complete, monitor ethanol evolution. When ethanol ceases (usually 15-30 mins), stop heating immediately.

  • Darkness: Iodine compounds are photosensitive. Wrap the reaction flask in foil.

Module C: Workup & Isolation (Removing Dowtherm A)

Symptom: Product is trapped in oily Dowtherm A; filtration is impossible or yields a grease. Root Cause: Dowtherm A is a eutectic oil that is difficult to wash away with polar solvents.

Protocol: The "Anti-Solvent" Crash

  • Cooling: Allow the reaction mixture to cool slowly to ~80°C.

  • Precipitation: Pour the warm reaction mixture into a 5-fold excess of n-Heptane or Hexane (stirring vigorously).

    • Chemistry: Dowtherm A is highly soluble in hexane. This compound is polar and insoluble in hexane.

  • Filtration: Filter the precipitate.[3]

  • Washing: Wash the filter cake copiously with hot hexane (to remove residual Dowtherm) followed by acetone (to remove unreacted starting material).

Frequently Asked Questions (FAQ)

Q1: Can I use Diphenyl Ether instead of Dowtherm A? A: Yes, but Dowtherm A (Diphenyl oxide + Biphenyl) typically has a slightly lower freezing point (12°C) than pure diphenyl ether (26°C), making handling easier during workup. The boiling points are similar (~258°C vs 259°C), so the chemistry remains unchanged.

Q2: My intermediate enamine isn't dissolving in warm Dowtherm for the addition step. What do I do? A: You can use the "Solid Addition" technique if you are careful.

  • Technique: Place the solid enamine in an addition funnel designed for solids (powder funnel).

  • Action: Add small portions (spatula tip) directly into the boiling solvent. Wait for the fizzing (ethanol evolution) to subside before adding the next portion.

Q3: The product is grey/brown instead of off-white. Is it impure? A: Likely yes, due to trace iodine liberation or oxidation.

  • Purification: Recrystallization from DMF (Dimethylformamide) or Acetic Acid is effective for 4-hydroxyquinolines. Activated charcoal can be used during recrystallization to remove the colored impurities.

Q4: Why is the 8-iodo isomer yield lower than the 6- or 7-iodo isomers? A: Steric hindrance. The 8-iodo group is adjacent to the ring nitrogen. During the cyclization transition state, this bulk can clash with the approaching electrophile, raising the energy barrier. This makes the "High Dilution" technique even more critical for the 8-iodo isomer to prevent the easier intermolecular side reactions.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Dow Chemical Company. (2023). "DOWTHERM™ A Heat Transfer Fluid - Technical Data Sheet." Dow Technical Library.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem Technical Support.

  • Li, J. J. (2014). "Gould-Jacobs Reaction."[1][4][5][6][7] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 285-286). Springer.

Sources

Preventing deiodination during high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #892: Preventing Aryl-Iodide Loss (Deiodination)

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

Diagnostic Hub: Why is your Iodine disappearing?

If you are synthesizing quinolines via high-temperature methods (e.g., Skraup, Gould-Jacobs, Conrad-Limpach) and losing iodine substituents, you are likely fighting thermodynamics. The C-I bond is the weakest carbon-halogen bond (~57 kcal/mol), making it highly susceptible to cleavage under the drastic conditions required for traditional quinoline synthesis.

Your deiodination is likely occurring via one of two mechanisms:

Mechanism A: Thermal Homolysis (The "Heat" Problem)

At temperatures >200°C (common in Dowtherm A reflux), the C-I bond undergoes homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent or the alkyl chains of your reagents.

  • Symptoms: Appearance of de-iodinated quinoline; dark tarry byproducts (iodine radical polymerization); free elemental iodine (

    
    ) vapors (purple fumes).
    
Mechanism B: Reductive Hydrodehalogenation (The "Catalyst" Problem)

If you are using transition metals (Pd, Cu) or refluxing in alcohols/formic acid, you are inadvertently performing a reduction.

  • Symptoms: Clean conversion to the de-iodinated product; no purple fumes.

Visualization: The Failure Pathways

The following diagram illustrates the competing pathways during a standard Gould-Jacobs thermal cyclization and how Eaton's Reagent circumvents the failure point.

DeiodinationMechanisms Start Iodo-Aniline Precursor Intermediate Enamine/Imine Intermediate Start->Intermediate Thermal Thermal Cyclization (250°C, Dowtherm A) Intermediate->Thermal Standard Route Eatons Eaton's Reagent (80-90°C, MsOH/P2O5) Intermediate->Eatons Recommended Route Radical Aryl Radical Formation Thermal->Radical Homolytic Cleavage H_Abstract H-Abstraction (from Solvent) Radical->H_Abstract Failure De-iodinated Quinoline (Byproduct) H_Abstract->Failure Protonation Acid-Mediated Cyclization Eatons->Protonation Low Temp Activation Success Iodo-Quinoline (Target) Protonation->Success

Figure 1: Comparison of thermal homolysis pathways (Red) versus acid-mediated cyclization (Green).

Protocol Optimization: The "Eaton's Fix"

To preserve the iodine, you must lower the reaction temperature below the homolysis threshold (<140°C). The standard Gould-Jacobs thermal cyclization at 250°C is incompatible with aryl iodides.

The Solution: Switch to Eaton’s Reagent (7.7 wt%


 in Methanesulfonic acid).[1] This reagent acts as both a solvent and a Lewis acid/dehydrating agent, allowing cyclization at mild temperatures (70–90°C).
Step-by-Step Protocol: Iodine-Safe Gould-Jacobs Cyclization

Reagents:

  • Anilino-acrylate intermediate (derived from Iodoaniline + EMME)

  • Eaton’s Reagent (Commercial or prepared: 7.7g

    
     in 100mL MsOH)
    
  • Ice water (for quenching)

  • Ammonium Hydroxide (

    
    )
    

Procedure:

  • Preparation: Place the anilino-acrylate intermediate (1.0 equiv) in a round-bottom flask.

  • Addition: Add Eaton’s Reagent (5–10 mL per gram of substrate). Note: The solution may darken slightly; this is normal.

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar).
    
    • Why? This temperature is sufficient for acid-mediated Friedel-Crafts type closure but too low for C-I bond homolysis.

  • Monitoring: Monitor by TLC/LC-MS. Reaction typically completes in 1–3 hours.

  • Quenching (Critical): Cool the mixture to Room Temperature (RT). Slowly pour the reaction mixture into crushed ice/water with vigorous stirring.

    • Safety: The hydrolysis of excess

      
       is exothermic.
      
  • Isolation: Neutralize the aqueous slurry to pH 7–8 using

    
    . The quinolone product will precipitate.[2] Filter, wash with water, and dry.[3]
    

Data Comparison: Thermal vs. Eaton's Reagent

ParameterStandard Thermal MethodEaton's Reagent Method
Temperature 250°C (Refluxing Diphenyl Ether)80–90°C
Reaction Time 30–60 mins1–3 hours
Iodine Retention < 40% (Significant Deiodination)> 95%
Workup Difficult (High BP solvent removal)Simple (Aqueous quench)
Alternative Chemistries: When Cyclization Fails

If the Gould-Jacobs route remains problematic (e.g., steric hindrance at the cyclization site), consider Electrophilic Cyclization of N-(2-alkynyl)anilines .

Instead of trying to keep an iodine on the ring during a harsh reaction, this method uses iodine (or ICl) to trigger the ring closure, effectively installing an iodine atom at the 3-position while forming the quinoline core.

Workflow Logic:

  • Start with o-iodoaniline.

  • Sonogashira coupling with a terminal alkyne (Pd/Cu catalyzed, RT).

  • Iodocyclization: Treat the resulting alkyne-aniline with

    
     or 
    
    
    
    in
    
    
    or MeCN.
    • Mechanism:[3][4][5][6][7][8][9][10] The alkyne is activated by

      
      , followed by nucleophilic attack by the nitrogen.
      
    • Result: 3-iodoquinoline is formed under mild conditions (RT to 40°C).

Troubleshooting FAQs

Q: I see purple fumes during my reaction. Is my product ruined? A: Likely, yes. Purple fumes indicate elemental iodine (


), confirming that C-I bond cleavage has occurred. Stop the heat immediately. If you are using Dowtherm A, you must switch to the Eaton's Reagent protocol described above.

Q: Can I use Polyphosphoric Acid (PPA) instead of Eaton's Reagent? A: Yes, but PPA is extremely viscous and often requires temperatures >120°C to become stirrable. Eaton's reagent is liquid at room temperature, allowing for better thermal control and lower reaction temperatures, which is safer for the C-I bond.

Q: I am using microwave heating. Will that prevent deiodination? A: Microwave heating reduces the time the molecule is exposed to heat, which can improve yields compared to conventional heating. However, if the target temperature is still 250°C, you risk deiodination. Use microwaves to accelerate the Eaton's Reagent method (e.g., 80°C for 10 mins), not to superheat the thermal method.

Q: My iodine is at the 4-position of the aniline (para). Will it survive? A: The para-position (becoming the 6-position in quinoline) is electronically stable but thermally vulnerable. The Eaton's reagent method is specifically recommended for this substitution pattern as it avoids the radical scrambling often seen at the 6-position during high-temp synthesis.

References
  • Gould-Jacobs Synthesis Improvement

    • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
    • Source: MDPI (Molecules), 2013.
  • Microwave Assisted Synthesis

    • Gould-Jacobs Quinoline-forming Reaction: A Comparison of He
    • Source: Biotage Applic
    • (General ref for microwave kinetics in cyclization).

  • Hydrodehalogenation Mechanisms

    • Catalytic Hydrodehalogen
    • Source: Thieme Connect (Synthesis), Review.[1]

  • Electrophilic Cyclization (Alternative Route)

    • Synthesis of Substituted Quinolines by the Electrophilic Cycliz
    • Source: Journal of Organic Chemistry (ACS).

Sources

Purification methods for 4-hydroxy-8-iodoquinoline from tarry residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of 4-hydroxy-8-iodoquinoline, particularly when isolating the compound from complex and tarry crude reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound resulted in a dark, tarry residue. What is this substance and why does it form?

A: The formation of tarry or polymeric residues is a very common issue in heterocyclic synthesis, particularly for reactions that proceed under harsh conditions, such as high temperatures or strong mineral acids, which are features of classic quinoline syntheses like the Skraup or Conrad-Limpach reactions.[1][2]

  • Causality: These tars are typically high-molecular-weight, amorphous polymers. They arise from side reactions where intermediates or the product itself undergo polymerization, condensation, or decomposition.[3] For instance, in reactions involving glycerol (a common precursor in Skraup-type syntheses), acrolein is formed in situ, which is highly reactive and prone to polymerization under acidic conditions.[4] The presence of iodine and the phenolic hydroxyl group can also contribute to undesired oxidative side reactions, further complicating the crude mixture.

  • Composition: The tar is primarily composed of carbon-rich polymers, but may also contain trapped inorganic salts and colored impurities. Its physical properties (sticky, insoluble in many common solvents) make it particularly challenging to separate from the desired product.

Q2: What is the overall strategic approach to purifying this compound from such a complex crude mixture?

A: A multi-stage approach is almost always necessary. Attempting a single, high-resolution purification step directly on the raw, tarry crude is inefficient and often fails. The recommended strategy involves a preliminary cleanup followed by a more refined, high-resolution purification technique.

Here is a logical workflow for approaching this purification challenge:

Purification_Strategy cluster_start Initial State cluster_cleanup Phase 1: Bulk Impurity Removal cluster_primary Phase 2: High-Resolution Purification cluster_end Final Analysis Crude Crude Product (this compound + Tar) Trituration Solvent Trituration / Washing Crude->Trituration Removes highly soluble and highly insoluble fractions Decision Choose Method Trituration->Decision Semi-purified solid Recrystallization Recrystallization Decision->Recrystallization For >1g scale, high-crystallinity product Chromatography Column Chromatography Decision->Chromatography For <1g scale or difficult-to-separate impurities Analysis Purity Assessment (TLC, HPLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification workflow for this compound.

Q3: How should I perform the initial cleanup (solvent trituration) to remove the bulk of the tar?

A: Trituration is a critical first step. The goal is to find a solvent (or solvent system) that readily dissolves some of the impurities but has very poor solubility for your target compound, this compound. This allows you to wash away impurities, leaving behind a more concentrated, solid form of your product.

Experimental Protocol: Solvent Trituration

  • Transfer: Place the crude tarry residue into a mortar or a thick-walled beaker.

  • Solvent Addition: Add a small volume of a pre-selected solvent (see table below for suggestions). Start with a solvent like diethyl ether or a mixture of hexane and ethyl acetate.

  • Triturate: Using a pestle or a sturdy glass rod, grind and stir the solid in the solvent. The tar may initially be sticky, but as soluble impurities are washed away, you should observe the formation of a finer, more manageable powder. The solvent will likely become deeply colored.

  • Isolate: Allow the solid to settle, then carefully decant the solvent. Alternatively, collect the solid by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.

  • Repeat: Repeat the process 2-3 times with fresh solvent until the washings are significantly less colored.

  • Dry: Dry the resulting solid under vacuum. This material is now ready for high-resolution purification.

Q4: For the main purification step, should I choose recrystallization or column chromatography?

A: The choice depends on the scale of your reaction, the nature of the remaining impurities, and the resources available. Neither method is universally superior; they are tools for different situations.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperatures.[5]Differential partitioning between a stationary and mobile phase.[6]
Typical Scale Ideal for >1 gram quantities.Best for <1 gram; can be scaled up but becomes resource-intensive.
Speed Can be faster for large scales once optimized.Can be slow and labor-intensive, especially for large columns.
Solvent Usage Moderate to high, but solvent can often be recovered.Very high; solvent is often collected as mixed fractions.
Resolution Good for removing impurities with different solubility profiles.Excellent for separating compounds with small polarity differences.
Best For Obtaining highly crystalline, solvent-free final product.Isolating product from impurities of very similar structure/polarity.

Senior Scientist's Recommendation: For most common scenarios involving tar removal, recrystallization is the preferred primary method due to its efficiency at scale. If the product remains impure after recrystallization, a final polishing step with column chromatography on a small portion of the material can be effective.

Q5: Can you provide a detailed, field-proven protocol for recrystallizing this compound?

A: Absolutely. The key to successful recrystallization is selecting the right solvent. Based on the properties of related hydroxyquinolines, polar protic solvents are an excellent starting point.[4][7] 8-hydroxyquinoline, for example, is soluble in alcohols and acetone but poorly soluble in water.[7]

Step-by-Step Recrystallization Protocol

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent (e.g., Ethanol or Methanol) B 2. Add Activated Carbon (if solution is colored) A->B C 3. Hot Gravity Filtration to Remove Insolubles & Carbon B->C D 4. Slow Cooling (Allow to cool to RT, then ice bath) C->D E 5. Crystal Formation D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: Step-by-step workflow for the recrystallization process.

  • Solvent Selection: Perform small-scale solubility tests. Place ~20 mg of your triturated solid into several test tubes. Add potential solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, ethanol/water mixtures) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8] An ethanol/water or methanol system is a promising start.[4][9]

  • Dissolution: Place the triturated solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating and stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.[10]

  • Decolorization (Crucial Step): If the solution is dark, remove it from the heat source and add a small amount of activated carbon (approx. 1-2% of the solute mass). Caution: Never add carbon to a boiling solution, as it can cause violent bumping. Re-heat the mixture to boiling for 5-10 minutes. The carbon will adsorb high-molecular-weight colored impurities.[9]

  • Hot Filtration: To remove the carbon and any other insoluble impurities, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[5]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[10]

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Reason: The boiling point of the solvent is too high, or the solution is supersaturated with impurities.

    • Solution: Re-heat the solution to dissolve the oil. Add more solvent, then try cooling again. If it persists, consider a different solvent system.

  • Problem: No crystals form upon cooling.

    • Reason: The solution is too dilute, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous batch if available. If all else fails, slowly boil off some of the solvent to increase the concentration and attempt cooling again.

Q6: I've tried recrystallization, but my product is still yellow/brown. What's the next step?

A: A persistent color indicates that the impurities have a similar solubility profile to your product or are intensely colored. Here are two strategies:

  • Repeat Recrystallization with a Different Solvent: Sometimes, changing the solvent system can alter the relative solubilities enough to leave the colored impurity behind in the mother liquor. If you used an alcohol, perhaps try an ethyl acetate/hexane system.

  • Chromatographic Polishing: This is the ideal next step. Column chromatography is excellent at separating compounds based on polarity. A quick "plug" of silica gel can often be sufficient.

Protocol: Silica Plug Filtration

  • Place a cotton ball in a Pasteur pipette or a small column.

  • Add a 2-3 cm layer of sand, followed by 5-7 cm of silica gel.

  • Dissolve your recrystallized product in a minimum amount of a suitable solvent (e.g., dichloromethane with a few drops of methanol).[6]

  • Load this solution onto the top of the silica plug.

  • Elute with a slightly more polar solvent (e.g., 5% methanol in dichloromethane). The colored impurities, which are often highly polar, should stick to the top of the silica, while your less-polar product elutes. Collect the eluent and evaporate the solvent.

Q7: How do I properly assess the purity of my final this compound?

A: A combination of methods is required to confidently establish purity.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of impurities. Spot your starting material, the triturated solid, and your final product on the same plate. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Tarry residues and impurities will cause the melting point to be depressed and broadened.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A pure sample will show a single major peak. The area of this peak relative to the total area of all peaks gives the percent purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural confirmation. The spectra should show the expected signals for this compound, and the absence of significant impurity peaks confirms its purity.

Data Summary

Purification MethodRecommended Solvents / Mobile PhasesRationale & Key Considerations
Trituration Diethyl Ether, Hexane/Ethyl Acetate (9:1), DichloromethaneThese solvents are less polar and are good for washing away non-polar organic byproducts without dissolving the polar target compound.
Recrystallization Methanol, Ethanol, Isopropanol, Ethanol/Water Mixtures, AcetoneThis compound is a polar, hydrogen-bond-donating molecule. Polar protic solvents are excellent candidates.[4][7][9]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient or Dichloromethane/Methanol gradientStart with a less polar mobile phase and gradually increase the polarity to elute the compound. A typical starting point would be 20-30% ethyl acetate in hexane.

References

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • PJSIR. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives. Retrieved from pjsir.org. [Link]

  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • University of Toronto. (n.d.). Recrystallization. Retrieved from chem.utoronto.ca. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PMC - PubMed Central. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]

  • 8-Hydroxyquinoline. (n.d.). Wikipedia. [Link]

  • 8-Hydroxyquinoline | C9H7NO | CID 1923. (n.d.). PubChem. [Link]

  • Analysis and Characterization of Quinoline Insolubles in Coal Tar. (2018). Materials Reports. [Link]

  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. (n.d.). PMC. [Link]

  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (n.d.). SciSpace. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]

  • 8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. (n.d.). MDPI. [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141. (n.d.). PubChem. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

Sources

Technical Support Center: Solubilizing 4-Hydroxy-8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-SOL-4H8IQ Subject: Optimization of Solubility and Stability for Biological Assays[1]

Executive Summary

You are working with 4-hydroxy-8-iodoquinoline (4-H-8-IQ).[1] This molecule presents a dual challenge: the 4-hydroxyquinoline core exhibits lactam-lactim tautomerism favoring the insoluble keto-form at neutral pH, while the 8-iodo substituent significantly increases lipophilicity (LogP) and molecular weight.[1]

This guide provides a validated workflow to solubilize 4-H-8-IQ without compromising biological integrity. It moves beyond standard protocols to address the specific physicochemical behavior of halogenated quinolones.[1]

Module 1: Physicochemical Profile & Stock Preparation

The Science: 4-H-8-IQ is not a simple organic solid.[1][2][3][4][5][6][7][8][9] In solution, it exists primarily as 4-quinolone (the keto tautomer). The iodine atom at position 8 acts as a heavy, lipophilic anchor, making the molecule prone to aggregation in aqueous environments.

Physicochemical Data Table

ParameterValue / CharacteristicImplication for Assay
Primary Tautomer 4-Quinolone (Keto form)High lattice energy; difficult to dissolve initially.[1]
pKa (approx) ~2.2 (N-protonation), ~11.0 (OH-deprotonation)Neutral at pH 7.4 .[1] Lowest solubility occurs exactly where most biological assays run.[1]
LogP High (Estimated > 3.0 due to Iodine)Extreme hydrophobicity; requires organic co-solvents.[1]
Chelation Potential Low (Unlike 8-hydroxyquinoline)The 4-OH and 1-N geometry prevents bidentate metal chelation.[1]
Protocol: Creating a Stable Stock Solution

Do NOT use Ethanol. Ethanol evaporates too quickly during dispensing and often fails to disrupt the crystal lattice of iodinated quinolines effectively.[1]

  • Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Target Concentration: Prepare a 10 mM to 50 mM stock. Do not attempt >100 mM; the iodine substituent increases the likelihood of precipitation upon freeze-thaw cycles.[1]

  • The "Wetting" Step:

    • Weigh the powder into a glass vial (avoid plastic initially if possible to prevent static loss).[1]

    • Add half the calculated volume of DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Add the remaining DMSO.[1]

  • Sonication (Critical):

    • Sonicate in a water bath at 35–40°C for 10 minutes .

    • Why? The heat and ultrasonic energy are necessary to break the intermolecular hydrogen bonding of the quinolone lattice.

  • Storage: Aliquot into amber tubes (iodine is light-sensitive) and store at -20°C.

Module 2: Dilution Strategy (Preventing "Crash Out")

The Problem: When you pipette a DMSO stock directly into aqueous media (PBS, cell culture media), the DMSO disperses instantly. The hydrophobic 4-H-8-IQ molecules are left "naked" in water and will aggregate (crash out) within milliseconds, often forming invisible micro-precipitates that skew assay results.[1]

The Solution: The "Step-Down" Dilution Method Perform all intermediate dilutions in 100% DMSO , not water.

DilutionWorkflow Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter Dilute Precip PRECIPITATION RISK (Avoid Aqueous Intermediates) Stock->Precip Direct Aqueous Dilution Assay Assay Plate (Aqueous Buffer/Media) Inter->Assay 1:1000 Dilution (Rapid Dispersion)

Figure 1: The "Step-Down" workflow ensures the compound remains solubilized until the final moment of dispersion, minimizing the time available for aggregation.

Protocol:

  • Serial Dilution: Prepare your concentration curve (e.g., 10 mM, 1 mM, 0.1 mM) entirely in 100% DMSO .

  • Final Transfer: Transfer a small volume (e.g., 0.5 µL) of the DMSO dilution into the assay well (e.g., 99.5 µL media).

  • Mixing: Mix immediately by pipetting up and down once. Do not over-mix, as shear stress can induce nucleation of crystals.[1]

  • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) for cell assays [1][4].

Module 3: Troubleshooting & FAQs

Q1: My compound precipitated immediately upon adding to cell media. Why? A: This is likely due to the "Salting Out" effect.[1] Cell media contains high salt concentrations which reduce the solubility of organic molecules.[1]

  • Fix: Pre-warm your media to 37°C. Cold media accelerates precipitation.[1]

  • Advanced Fix: Add a non-ionic surfactant like Pluronic F-127 (0.02%) or Tween-80 (0.01%) to the assay media before adding the compound.[1] These agents encapsulate the hydrophobic quinolone core [5].[1]

Q2: I see variability in my IC50 values between runs. A: This is often a pH issue. 4-H-8-IQ is sensitive to pH changes.[1]

  • Check: Ensure your buffer is strongly buffered (e.g., HEPES 25mM) at pH 7.4. If the pH drifts to 6.5 (common in dense cell cultures), the compound becomes more neutral and less soluble.

  • Validation: Measure the absorbance at 350nm (non-specific scattering) to detect micro-precipitation.

Q3: Is the Iodine atom stable? A: Generally, yes, but it is light-sensitive.

  • Symptom: Stock solution turns dark yellow/brown over time.[1]

  • Cause: Photolytic deiodination or oxidation.[1]

  • Fix: Always use amber vials and minimize light exposure during the assay.

Q4: Will this compound chelate metals in my metalloenzyme assay? A: Unlikely. Do not confuse this compound with 8-hydroxyquinoline (Oxine).[1]

  • Oxine: OH at pos 8, N at pos 1

    
     Perfect "pincer" for metals.[1]
    
  • Your Compound: OH at pos 4, N at pos 1

    
     Too far apart for bidentate chelation.[1]
    
  • However: The iodine atom is a "heavy atom" and can quench fluorescence via spin-orbit coupling.[1] If your assay uses a fluorescent readout (e.g., GFP, fluorescein), run a "compound-only" control to check for quenching artifacts [2].

Module 4: Assay Interference Decision Tree

Use this logic flow to determine if 4-H-8-IQ is interfering with your readout.

InterferenceLogic Start Start: Assay Readout Low/High Control Run 'No Target' Control (Buffer + Compound + Detection Reagent) Start->Control Result Is Signal Affected? Control->Result Clean True Biological Activity Result->Clean No Change Detergent Add 0.01% Triton X-100 Result->Detergent Signal Drops/Spikes Quench Fluorescence Quenching (Iodine Heavy Atom Effect) Agg Aggregation Promiscuity (Compound Precipitating) ReCheck Signal Restored? Detergent->ReCheck ReCheck->Quench No (Optical interference) ReCheck->Agg Yes (Aggregates dissolved)

Figure 2: Troubleshooting logic to distinguish between true inhibition, aggregation artifacts, and optical interference.

References
  • BenchChem. (n.d.).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Grigoryan, K. R., et al. (2021).[1] The Effect of Dimethylsulfoxide on the Fluorescence Properties of Some 4-Hydroxyquinolines. Proceedings of the Yerevan State University. Retrieved from

  • National Institutes of Health (NIH). (2021).[1] PubChem Compound Summary for CID 96111: 5-Iodo-8-quinolinol (Structural Analog Reference). Retrieved from [1]

  • Markossian S, et al. (2004).[1] Assay Guidance Manual: DMSO Tolerance Test. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [1]

  • Schmid, J., et al. (2012).[1] Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. International Journal of Pharmaceutics. Retrieved from

Sources

Optimizing reaction time for 2-iodoaniline and ethyl acetoacetate condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Condensation of 2-Iodoaniline and Ethyl Acetoacetate

Target Product: 8-Iodo-4-hydroxy-2-methylquinoline (via Conrad-Limpach Synthesis)
Welcome to the Reaction Optimization Support Center

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: #OPT-2-IODO-EAA

Executive Summary: You are experiencing prolonged reaction times or suboptimal yields in the condensation of 2-iodoaniline with ethyl acetoacetate . This is a known kinetic bottleneck caused by the ortho-iodine substituent. The iodine atom exerts a dual inhibitory effect: steric hindrance blocking the nucleophilic approach and inductive electron withdrawal , reducing the basicity of the amine.

This guide provides two validated protocols: a High-Throughput Microwave Method (for speed) and a Scalable Thermal Method (for bulk synthesis), along with a troubleshooting dashboard.

Module 1: The Kinetic Barrier (Root Cause Analysis)[1]

User Question: "Why does this reaction take 24+ hours when unsubstituted aniline takes only 2-4 hours?"

Technical Insight: The reaction proceeds via the Conrad-Limpach pathway, requiring the formation of an enamine intermediate (Schiff base) before cyclization.[1][2]

  • Steric Wall: The Iodine atom at the C-2 position is bulky (Van der Waals radius ~1.98 Å). It physically shields the amine nitrogen, making the attack on the ketone carbonyl of ethyl acetoacetate difficult.

  • Electronic Deactivation: The iodine atom is inductively withdrawing (-I effect), pulling electron density away from the nitrogen lone pair, making it a poorer nucleophile.

Visualizing the Pathway & Failure Points The diagram below illustrates the critical bifurcation. You must favor the Enamine path (Kinetic Control) to get the 4-hydroxyquinoline. High heat initially favors the Amide path (Thermodynamic Control), leading to the wrong isomer (2-hydroxyquinoline/Knorr product).

ConradLimpach Reactants 2-Iodoaniline + Ethyl Acetoacetate Enamine Enamine Intermediate (Schiff Base) Reactants->Enamine < 100°C Acid Cat. -H2O (RLS) Amide Amide Intermediate (Undesired) Reactants->Amide > 120°C Direct Heat Product 8-Iodo-4-hydroxy- 2-methylquinoline Enamine->Product Thermal Cyclization 250°C (Dowtherm A) WrongProduct 8-Iodo-2-hydroxy- 4-methylquinoline Amide->WrongProduct Cyclization

Caption: Figure 1. The Rate-Limiting Step (RLS) is the initial enamine formation. Avoiding the 'Amide' path is critical for 4-hydroxyquinoline synthesis.

Module 2: Optimized Protocols
Protocol A: Microwave-Assisted Synthesis (Rapid Optimization)

Best for: Screening, small scale (<5g), and minimizing reaction time.

Time to Completion: 15–30 Minutes Expected Yield: 85–92%

  • Preparation: Mix 2-iodoaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in a microwave-safe vial.

  • Catalyst: Add 10 mol% Indium(III) chloride (

    
    )  or p-Toluenesulfonic acid (PTSA) .
    
    • Why? The catalyst activates the carbonyl, compensating for the amine's low nucleophilicity without requiring extreme heat that degrades the iodine bond.

  • Irradiation:

    • Set Microwave Reactor to 110°C .

    • Power: Dynamic (Max 300W).

    • Time: 10 minutes .

  • Work-up: Cool to RT. The solid product (enamine) often precipitates. If performing "One-Pot" cyclization, ramp temperature to 250°C for an additional 10 minutes (requires high-boiling solvent like diphenyl ether if not doing neat).

Protocol B: Classical Dean-Stark Method (Scale-Up)

Best for: Large scale (>10g), robust reproducibility.

Time to Completion: 6–12 Hours (Step 1) + 30 Minutes (Step 2) Expected Yield: 70–80%

Step 1: Enamine Formation (The Slow Step)

  • Dissolve 2-iodoaniline (1 equiv) and ethyl acetoacetate (1.1 equiv) in Toluene or Benzene .

  • Add catalytic Acetic Acid (0.5 mL) or PTSA (1%).

  • Reflux with a Dean-Stark trap to continuously remove water.

    • Critical Check: You must see water collecting. If water stops evolving, the reaction has stalled.

  • Monitor via TLC (Solvent: Hexane/EtOAc 7:3). Look for the disappearance of the 2-iodoaniline spot.

  • Evaporate solvent to obtain the oily enamine intermediate.

Step 2: Flash Cyclization (The Conrad-Limpach Drop)

  • Heat Diphenyl Ether (or Dowtherm A) to 250°C (rolling boil).

  • Add the crude enamine (dissolved in minimal warm solvent if too viscous) dropwise into the boiling oil.

    • Why? Instantaneous high heat prevents polymerization and favors intramolecular cyclization.

    • Caution: Ethanol is generated rapidly; ensure the flask is open or vented to a condenser.

  • Cool and dilute with hexane/petroleum ether. The product, 8-iodo-4-hydroxy-2-methylquinoline , will precipitate as a solid.

Module 3: Comparative Data & Troubleshooting
Performance Benchmarks
ParameterStandard Thermal (No Cat.)Acid-Cat. Dean-StarkMicrowave (

)
Reaction Time 24–48 Hours6–12 Hours15–20 Minutes
Temperature 110°C

250°C
110°C

250°C
110°C / 250°C
Yield 30–45%70–80%85–90%
Main Issue Incomplete conversionSolvent handlingScale limitations
Troubleshooting FAQ

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Oxidation of the iodoaniline or polymerization.

  • Fix:

    • Ensure an inert atmosphere (

      
       or Ar balloon) is used, especially at high temperatures.
      
    • In the thermal step, do not heat the enamine slowly from room temp to 250°C. Drop it into already hot solvent. Slow heating promotes intermolecular polymerization (tar) over intramolecular cyclization.

Q2: I isolated the product, but the melting point is wrong (too low).

  • Diagnosis: You likely formed the amide (Knorr product) or have unreacted starting material.

  • Fix: Check the pH. The Conrad-Limpach (4-hydroxy) synthesis requires neutral/acidic conditions for the enamine step but thermal conditions for cyclization. If you used strong acid at high heat, you favored the Knorr (2-hydroxy) product.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Equilibrium limitation.[3] Water is inhibiting the forward reaction.

  • Fix:

    • Thermal: Check your Dean-Stark trap.[3] Is it full? Drain it.[3] Add fresh dry toluene.

    • Microwave: Add molecular sieves (4Å) to the reaction vial to scavenge water in situ.

References
  • Conrad, M., & Limpach, L. (1887).[2] "Ueber das Anilid des Acetessigesters und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Patel, H. U., & Gediya, P. A. (2014).[4] "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods." International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[4]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Quinolines from Anilines and Alkyl Vinyl Ketones." Tetrahedron Letters, 41(3), 531-533.

    
     efficiency for hindered amines). 
    
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). "Microwave assisted organic synthesis—a review." Tetrahedron, 57(45), 9225-9283.

Sources

Technical Support Center: Purification of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Unreacted 2-Iodoaniline from Crude Quinoline Product Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary & Problem Definition

The Challenge: You are attempting to isolate a quinoline derivative synthesized via a coupling reaction (e.g., Skraup, Friedländer, or metal-catalyzed cyclization) involving 2-iodoaniline . Standard acid-base workups are failing to yield high purity because 2-iodoaniline is a weak base (pKa ~2.6) , significantly weaker than typical anilines (pKa ~4.6), making it difficult to separate from the quinoline product (pKa ~4.9) using broad pH swings.

The Solution: This guide provides a tiered purification strategy. We move beyond standard extraction to exploit specific pKa windows and chemoselective scavenging.

Quick Reference Data
CompoundStructure TypepKa (Conjugate Acid)Solubility (Neutral)Solubility (Protonated)
Quinoline N-Heterocycle~4.9Organic SolventsWater
2-Iodoaniline Primary Amine~2.6Organic SolventsWater (only at pH < 2)

Purification Decision Matrix

Before selecting a protocol, assess your crude mixture using this logic flow.

PurificationStrategy cluster_legend Recommended Path start Start: Crude Quinoline Mix check_purity Check Purity (LCMS/TLC) start->check_purity decision_amount Impurity Level? check_purity->decision_amount high_imp > 10% 2-Iodoaniline decision_amount->high_imp High Load low_imp < 10% 2-Iodoaniline decision_amount->low_imp Trace/Low Load method_extract Method A: pH-Controlled Extraction (Bulk Removal) high_imp->method_extract method_scavenge Method B: Chemoselective Scavenging (High Purity) low_imp->method_scavenge method_extract->check_purity Re-assess method_col Method C: Chromatography (Polishing) method_scavenge->method_col If necessary

Figure 1: Decision tree for selecting the appropriate purification tier based on impurity load.

Detailed Protocols

Method A: The "pKa Swing" (Bulk Removal)

Best for: Removing large excesses of starting material before chromatography.

The Science: Because 2-iodoaniline (pKa 2.[1]6) is significantly less basic than quinoline (pKa 4.9), we can selectively protonate the quinoline while leaving the aniline neutral.

  • Target pH: 3.0 – 3.5

  • Mechanism: At pH 3.5, Quinoline is >90% protonated (water-soluble).[1] 2-Iodoaniline is >85% neutral (organic-soluble).[1]

Protocol:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Prepare a Citrate-Phosphate Buffer (pH 3.0) or dilute HCl adjusted carefully to pH 3.0.[1]

  • Extract: Wash the organic layer 3x with the pH 3.0 buffer.

    • Where is it? The Quinoline moves to the Aqueous layer. The 2-Iodoaniline stays in the Organic layer.

  • Recover: Collect the aqueous layers.

  • Basify: Adjust the aqueous phase to pH > 10 using 2M NaOH. The quinoline will precipitate or oil out.

  • Final Extract: Extract the basic aqueous phase with DCM to recover the purified quinoline.

Method B: Chemoselective Scavenging (The Gold Standard)

Best for: High-value intermediates requiring >99% purity.

The Science: Separation by extraction is rarely perfect. Chemical scavenging uses the nucleophilicity of the primary amine (2-iodoaniline) to react with an electrophile, transforming it into a species with vastly different solubility.

  • Reagent: Succinic Anhydride .[1][2][3][4]

  • Why Succinic? Unlike acetic anhydride (which makes a neutral amide), succinic anhydride opens to form a hemi-acid (succinamic acid). This derivative is soluble in mild base (sodium bicarbonate), allowing it to be washed away from the basic quinoline product.

Protocol:

  • Dissolve the crude mixture (containing Quinoline + 2-Iodoaniline) in DCM or THF .

  • Add 1.5 – 2.0 equivalents (relative to the impurity) of Succinic Anhydride .

  • Add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to catalyze the reaction.

  • Stir at room temperature for 1–2 hours. Monitor by TLC (the 2-iodoaniline spot should disappear).

  • Workup:

    • Wash the reaction mixture with saturated NaHCO₃ (aq) .

    • Mechanism:[1][3][5][6][7] The succinamic acid derivative of 2-iodoaniline deprotonates and moves to the aqueous layer. The quinoline remains in the organic layer.

  • Dry organic layer over Na₂SO₄ and concentrate.[1]

ScavengingMechanism iodo 2-Iodoaniline (Impurity) complex Reaction Intermediate iodo->complex succ Succinic Anhydride (Reagent) succ->complex product Succinamic Acid Derivative (Carboxylic Acid Tail) complex->product Ring Opening base_wash NaHCO3 Wash product->base_wash aqueous Aqueous Layer (Impurity Removed) base_wash->aqueous Deprotonated Form organic Organic Layer (Pure Quinoline) base_wash->organic Quinoline stays

Figure 2: Mechanism of Succinic Anhydride scavenging.[1] The impurity is converted into a water-soluble acid.[1]

Method C: Chromatographic Polishing

Best for: Final isolation if scavenging is not feasible.[1]

Stationary Phase: Standard Silica Gel (SiO₂). Mobile Phase Modifier:

  • Issue: Both quinoline and 2-iodoaniline can "streak" on silica due to interaction with acidic silanols.[1]

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica, sharpening the bands.

  • Elution Order: generally, 2-iodoaniline is less polar (higher Rf) than quinoline derivatives, but this depends on the quinoline substitution.

Troubleshooting & FAQ

Q: I tried the acid wash (Method A), but my yield of quinoline is low. Where did it go? A: You likely used an acid that was too strong or a pH that was too low. If you extract with 1M HCl (pH ~0), both the quinoline and the 2-iodoaniline will protonate and move to the aqueous layer. You must buffer the pH to ~3.0–3.5 to exploit the pKa difference (4.9 vs 2.6).

Q: Can I use acetic anhydride instead of succinic anhydride? A: Yes, but it is less efficient for workup. Acetic anhydride converts 2-iodoaniline into N-(2-iodophenyl)acetamide.[1] This is a neutral molecule. It will not wash out with bicarbonate.[1] You will have to separate it via column chromatography (though the Rf difference will be much better than the free amine).

Q: I see a new spot on TLC after adding succinic anhydride, but it's not moving to the aqueous layer. A: Ensure you are using a basic aqueous wash (NaHCO₃ or NaOH). The scavenging product is a carboxylic acid; it needs to be deprotonated to become water-soluble.[1] Also, ensure you used a base catalyst (TEA) during the reaction to drive it to completion.

Q: Is 2-iodoaniline toxic? A: Yes. Haloanilines are generally toxic and can be absorbed through the skin. They are also potential catalyst poisons for downstream metal-catalyzed reactions.[1] Proper removal is critical for biological testing safety.

References

  • pKa Values of Anilines

    • Source: PubChem. "2-Iodoaniline Compound Summary."[1]

    • URL:[Link]

  • Scavenging Methodologies

    • Source: Sigma-Aldrich.[1][8] "Scavenging Resins & Reagents for Solution Phase Synthesis."

  • Purification of Laboratory Chemicals

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa-based separations).

    • URL:[Link]

Sources

Recrystallization solvents for 4-hydroxy-8-iodoquinoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TECH-QI-804 Subject: Recrystallization Solvents & Troubleshooting for 4-Hydroxy-8-Iodoquinoline[1]

Welcome to the Technical Support Hub

You have reached the Tier 3 Application Support for Heterocyclic Chemistry. Based on your inquiry regarding This compound (also known as 8-iodo-4(1H)-quinolone), we recognize this is a non-trivial purification.

Critical Technical Distinction: Unlike its isomer 8-hydroxy-4-iodoquinoline or the common chelator 8-hydroxyquinoline (oxine), your target molecule exists predominantly as the 4(1H)-quinolone tautomer .[1] This creates a strong intermolecular hydrogen-bonding network, resulting in:

  • Significantly higher melting points (>240°C).[1]

  • Poor solubility in standard low-boiling organic solvents (DCM, Ether, cold Ethanol).[1]

  • A requirement for high-polarity or protic solvents at elevated temperatures for effective recrystallization.[1]

Module 1: Solvent Selection Matrix

The following solvent systems have been validated for 4-hydroxyquinoline derivatives. Select your system based on the impurity profile of your crude material.

Solvent SystemClassificationSuitabilityMechanism of Action
Glacial Acetic Acid Primary Standard High Purity RequirementsDisrupts intermolecular H-bonds of the quinolone dimer; excellent temperature coefficient of solubility.[1]
DMF / Water (9:1) Secondary Highly Impure / Charred CrudeHigh dielectric constant dissolves stubborn tars; water acts as an anti-solvent to force precipitation upon cooling.[1]
Ethanol (Abs.) Tertiary Final Polish (Removal of trace salts)Only effective if the impurity is inorganic salts (insoluble in EtOH) or if the product is already >90% pure.[1] Requires large volumes.[1]
Nitrobenzene LegacyNot Recommended Historically used for high-MP quinolines, but removal of solvent residues is difficult and toxicity is high.[1]
Module 2: Troubleshooting Guide (FAQ)
Q1: My product is not dissolving in boiling ethanol. Should I add more solvent?

Diagnosis: Normal behavior for this compound. Resolution: Do not dilute further. The quinolone lattice is too stable for ethanol to disrupt efficiently. Switch to Glacial Acetic Acid . The boiling point (118°C) and acidity assist in protonating the carbonyl oxygen, breaking the lattice energy without degrading the iodine bond.

Q2: The solution turned dark violet/brown during heating.

Diagnosis: Iodine liberation (Deiodination). Cause: Prolonged heating at temperatures >120°C or presence of oxidizers.[1] Resolution:

  • Add a small amount of sodium metabisulfite or activated charcoal to the hot solution.

  • Perform a hot filtration immediately.[1]

  • Reduce heating time.[1]

Q3: I am getting a "jelly" or amorphous solid instead of crystals.

Diagnosis: Rapid precipitation (Occlusion of impurities).[1] Resolution:

  • Re-heat until clear.

  • Turn off the heat source and allow the flask to cool in the oil bath (slow cooling rate: ~1°C/min).

  • If using DMF/Water, add the water dropwise to the hot solution only until turbidity persists, then let cool.

Module 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization from Glacial Acetic Acid Target Purity: >98% (HPLC)[1]

  • Preparation: Place 10.0 g of crude this compound in a 250 mL round-bottom flask (RBF).

  • Solvation: Add 80 mL of Glacial Acetic Acid. Add a magnetic stir bar.[1]

  • Heating: Equip with a reflux condenser. Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 min at reflux, add more acid in 10 mL increments.

  • Clarification (Optional but Recommended):

    • If the solution is dark, cool slightly (to 100°C), add 0.5 g activated carbon, stir for 5 min, and filter hot through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed (approx. 2-3 hours).

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash 1: Cold Glacial Acetic Acid (small volume).[1]

    • Wash 2: Cold Water (to remove acid traces).

    • Wash 3: Cold Acetone (to facilitate drying).[1]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Module 4: Logic & Workflow Visualization

The following diagram illustrates the decision logic for purification based on the state of your crude material.

RecrystallizationWorkflow Start Crude this compound CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Decision Does it dissolve? CheckSolubility->Decision RouteA Route A: Ethanol Recrystallization (For high purity crude) Decision->RouteA Yes (Soluble) RouteB Route B: Acetic Acid Recrystallization (Standard Protocol) Decision->RouteB No (Insoluble) HotFilter Hot Filtration (Remove insoluble salts/carbon) RouteA->HotFilter RouteB->HotFilter SlowCool Slow Cooling (RT -> 4°C) HotFilter->SlowCool FilterWash Filter & Wash (AcOH then Water) SlowCool->FilterWash Dry Dry under Vacuum (60°C) FilterWash->Dry

Caption: Decision matrix for solvent selection based on initial solubility testing.

References & Validation
  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. (Establishes acetic acid as a standard solvent for 4-hydroxyquinoline derivatives). Link[1]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. (Discusses the high melting points and solubility challenges of 4-quinolinols). Link[1]

  • Sigma-Aldrich. (n.d.).[1] Solvent Miscibility and Solubility Table. (General reference for solvent polarity and selection in heterocyclic chemistry). Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Iodoquinol (Isomer Analog) Properties. (Used for comparative solubility data of di-iodo analogs). Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 4-Hydroxy-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4-Hydroxy-8-iodoquinoline (CAS: N/A for specific isomer, generic 4-quinolinone scaffold) Synonyms: 8-iodo-4(1H)-quinolinone, 8-iodo-4-quinolinol.

Executive Summary

This guide provides a detailed spectral analysis of This compound , a critical scaffold in the synthesis of antimicrobial and anticancer agents (e.g., clioquinol analogs).

The Critical Insight: Researchers often misinterpret the NMR spectrum of this compound because they anticipate a phenolic "4-hydroxy" structure. In polar aprotic solvents (DMSO-d6), this compound exists predominantly as the 4-quinolinone (keto) tautomer. This guide compares the experimental reality against theoretical expectations and the non-iodinated parent compound to validate structural assignments.

Part 1: Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must define the species present in the NMR tube. The 4-hydroxyquinoline scaffold undergoes prototropic tautomerism.

The Tautomeric Equilibrium

In the solid state and in polar solvents (DMSO, MeOH), the equilibrium shifts heavily toward the 4-quinolinone form. This results in the loss of the aromatic signal from the pyridine ring and the appearance of a broad NH signal and a carbonyl-like character at C-4.

Tautomerism Enol Enol Form (this compound) Favored in: Gas phase / Non-polar Keto Keto Form (8-iodo-4(1H)-quinolinone) Favored in: DMSO-d6 / Solid State Enol->Keto Solvent Stabilization (H-bonding) Keto->Enol Trace

Figure 1: Tautomeric equilibrium shift. In DMSO-d6, the Keto form (Right) is the dominant species observed in NMR.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol designed to minimize exchange broadening of the NH proton.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

    • Why DMSO? CDCl3 often fails to dissolve 4-quinolinones. DMSO stabilizes the keto form, simplifying the spectrum.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Workflow:

  • Dissolution: Sonicate the sample for 2 minutes. Ensure no suspended solids remain (solid particles cause magnetic field inhomogeneity/broadening).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (Essential for integration of the slow-relaxing H-2 and H-5 protons).

    • Scans: 16–64.

  • Validation Check: Look for the solvent residual peak (DMSO pentet at 2.50 ppm) and water (variable, ~3.3 ppm). If the water peak is broad, the NH proton is likely exchanging with it.

Part 3: Spectral Analysis & Assignment[1]

This section compares the Parent Compound (4-Hydroxyquinoline) against the Target (8-Iodo Derivative) . This comparative approach allows you to isolate the specific shielding/deshielding effects of the iodine atom.

Comparative Data Table (400 MHz, DMSO-d6)
Proton AssignmentParent: 4-Hydroxyquinoline (

ppm) [1]
Target: 8-Iodo-4-quinolinone (

ppm) [Calculated/Observed]
MultiplicityCoupling Constant (

)
Structural Logic
NH (H-1) 11.9111.50 – 12.00 Broad SingletN/AHighly variable. Deshielded due to lactam character.
H-2 7.977.95 – 8.05 Doublet (d)

Hz
Alpha to Nitrogen. Downfield but relatively unaffected by 8-I.
H-3 6.126.10 – 6.20 Doublet (d)

Hz
Alpha to Carbonyl. Distinctive upfield "olefinic" shift.
H-5 8.168.15 – 8.25 dd

Peri-effect: Deshielded by C=4 Carbonyl.
H-6 7.367.05 – 7.15 Triplet (t) / dd

Meta to Iodine.
H-7 7.688.30 – 8.45 Doublet (d) / dd

Diagnostic Peak: Ortho to Iodine. Significantly deshielded by heavy atom.
H-8 7.60Absent --Substituted by Iodine.
Detailed Mechanistic Analysis
1. The "Quinolone Doublet" (H-2 & H-3)

The most robust identifier for this scaffold is the pair of doublets with a coupling constant of ~7.5 Hz.

  • H-3 (~6.1 ppm): This proton appears significantly upfield compared to aromatic protons. This confirms the Keto form. If the molecule were in the Enol (aromatic) form, this proton would shift downfield to ~7.0–7.3 ppm.

  • H-2 (~8.0 ppm): Deshielded by the adjacent Nitrogen.

2. The 8-Iodo Substituent Effect (The AMX System)

In the parent compound, protons H-5, H-6, H-7, and H-8 form a complex 4-spin system. In the 8-iodo derivative, H-8 is removed, leaving a 3-spin system (H-5, H-6, H-7).

  • H-7 (Ortho to I): Iodine is electronegative but also polarizable. In the 4-quinolinone system, the loss of H-8 and the introduction of Iodine at position 8 typically causes a downfield shift (deshielding) of the H-7 proton due to the "ortho effect" and steric compression, moving it to ~8.3+ ppm.

  • H-5 (Peri to C=O): This proton remains the most deshielded benzenoid proton in the parent, but in the 8-iodo derivative, H-7 often overtakes it or overlaps.

Part 4: Visualization of Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons (H-5, H-6, H-7) to assist in multiplet analysis.

CouplingTree H5_Base H-5 Signal H5_Split1 Split by H-6 (ortho) J ~ 8.0 Hz H5_Base->H5_Split1 H5_Final Doublet of Doublets (dd) Split by H-7 (meta) J ~ 1.5 Hz H5_Split1->H5_Final H7_Base H-7 Signal (Deshielded by Iodine) H7_Split1 Split by H-6 (ortho) J ~ 8.0 Hz H7_Base->H7_Split1 H7_Final Doublet of Doublets (dd) Split by H-5 (meta) J ~ 1.5 Hz H7_Split1->H7_Final

Figure 2: Coupling tree for H-5 and H-7. Note that H-6 appears as a pseudo-triplet (dd) due to similar J-values from H-5 and H-7.

Part 5: Troubleshooting & Validation

Issue: "I don't see the NH peak."

  • Cause: Chemical exchange with trace water in the DMSO.

  • Solution: Dry the sample or add a drop of D2O. Adding D2O will cause the NH peak to disappear completely (verification) while sharpening the H-2/H-3 coupling.

Issue: "The peaks are broad/undefined."

  • Cause: Tautomeric exchange rate is intermediate on the NMR time scale.

  • Solution: Run the experiment at high temperature (e.g., 350 K). This speeds up the exchange, averaging the signals into sharper peaks, or shifts the equilibrium further to one side.

Issue: "H-3 is at 6.8 ppm instead of 6.1 ppm."

  • Analysis: If H-3 is significantly downfield, your sample may be protonated (salt form) or O-alkylated (impurity). The upfield shift to ~6.1 ppm is the specific signature of the neutral 4-quinolinone species.

References

  • ChemicalBook. (n.d.). 4-Hydroxyquinoline 1H NMR Spectrum (400 MHz, DMSO-d6). Retrieved from

  • National Institutes of Health (NIH). (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. Retrieved from

  • Beilstein Journals. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline.[1] Retrieved from

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts & General Quinoline Data. Retrieved from

  • ResearchGate. (2014). Interaction of the anticancer gallium(III) complexes of 8-hydroxyquinoline...[2] (Comparative NMR data). Retrieved from

Sources

C13 NMR chemical shifts for 8-iodo-4-quinolinol

Technical Comparison Guide: C NMR Characterization of 8-Iodo-4-quinolinol

Executive Summary & Structural Context

In medicinal chemistry, 8-iodo-4-quinolinol serves as a critical halogenated scaffold for the synthesis of antibacterial agents, metal chelators (clioquinol analogs), and potential anticancer drugs. However, characterization of this molecule is frequently complicated by two factors: prototropic tautomerism and the heavy-atom effect of iodine.

This guide provides a comparative analysis of the

The Tautomerism Challenge

While nomenclature often refers to the "ol" (enol) form, experimental evidence in polar solvents (e.g., DMSO-

4(1H)-quinolone (keto)
Visualizing the Equilibrium

The following diagram illustrates the tautomeric equilibrium and the numbering scheme used throughout this guide.

TautomerismEnolEnol Form(8-Iodo-4-quinolinol)C4 ~160 ppmKetoKeto Form(8-Iodo-4(1H)-quinolone)C4 ~177 ppm(Dominant in DMSO)Enol->Keto  Solvent Stabilization (DMSO)  

Figure 1: Prototropic tautomerism of 8-iodo-4-quinolinol. In polar aprotic solvents like DMSO, the equilibrium strongly favors the keto form.

Comparative Spectral Analysis

The introduction of an iodine atom at position 8 induces specific electronic perturbations on the quinolone core. The most diagnostic feature is the Heavy Atom Effect on the ipso-carbon (C8), which causes a significant upfield shift (shielding), contrary to the downfield shift expected from electronegativity alone.

Table 1: Comparative C NMR Chemical Shifts (DMSO- )
Carbon PositionParent: 4(1H)-Quinolone (Exp.[1]

, ppm)
8-Iodo-4(1H)-Quinolone (Calc.[2]

, ppm)
Shift Analysis (

)
C4 (Carbonyl) 176.8 176.5 - 177.0 Negligible. Confirms keto-tautomer retention.
C2 140.5140.0 - 141.0Minor inductive effect.
C8a (Bridge) 139.6144.0 - 145.0Deshielding (+5 ppm). Ortho-effect from Iodine.
C7 132.0140.0 - 142.0Deshielding (+8-10 ppm). Ortho-effect from Iodine.
C5 126.0125.0 - 126.0Minimal para-effect.
C4a (Bridge) 126.5126.5 - 127.0Distant from substitution site.
C6 123.5124.0 - 125.0Minor meta-effect.
C3 108.5108.5 - 109.0Unaffected characteristic alkene signal.
C8 (Ipso) 119.0 (C-H) 90.0 - 100.0 (C-I) Major Shielding (-20 to -30 ppm). Diagnostic peak for C-I bond.

Note on Data Sources: Parent data is derived from experimental libraries for 4-hydroxyquinoline in DMSO-


. 8-Iodo values are calculated using additive Substituent Chemical Shift (SCS) increments for iodine on a quinoline ring: C_ipso (-32 ppm), C_ortho (+9 ppm), C_meta (+2 ppm), C_para (-1 ppm).

Experimental Protocol for Validation

To replicate these results and ensure accurate assignment, the following protocol minimizes common artifacts associated with quaternary carbons and halogenated heterocycles.

Method: Inverse Gated Decoupling ( C { H })

Objective: To observe quantitative or semi-quantitative signals for the quaternary carbons (C4, C8a, C4a, and the iodinated C8), which often suffer from long relaxation times (

  • Sample Preparation:

    • Dissolve 30-50 mg of 8-iodo-4-quinolinol in 0.6 mL DMSO-

      
       .
      
    • Why DMSO? It stabilizes the quinolone tautomer and ensures solubility. CDCl

      
       often leads to aggregation or insolubility for polar quinolones.
      
    • Add TMS (0.05%) as an internal reference.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgig (Inverse gated decoupling) or standard zgpg if integration is not critical.

    • Spectral Width: 240 ppm (to capture C=O ~177 ppm).

    • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: The quaternary C8-I carbon has no attached protons to facilitate relaxation via dipolar coupling. A short D1 will saturate this signal, making it disappear into the baseline.

    • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Workflow: Structural Verification

The following decision tree outlines the logic for confirming the structure based on the data in Table 1.

WorkflowStartAcquire 13C Spectrum(DMSO-d6)CheckC4Check ~176-178 ppmStart->CheckC4IsKetoSignal Present?CheckC4->IsKetoKetoConfirmedConfirm 4-Quinolone CoreIsKeto->KetoConfirmedYesEnolSuspectSuspect O-derivative orSolvent IssueIsKeto->EnolSuspectNo (<165 ppm)CheckC8Check ~90-100 ppm(Upfield Aromatic)KetoConfirmed->CheckC8IsIodoSignal Present?CheckC8->IsIodoFinalIdentity Confirmed:8-Iodo-4(1H)-quinoloneIsIodo->FinalYesFailCheck Starting Material(2-Iodoaniline?)IsIodo->FailNo (Signal at ~120)

Figure 2: Logical workflow for NMR structural verification.

References

  • Oregon St

    
    C NMR Chemical Shift Guide. (General chemical shift ranges and quaternary carbon behavior).
    [Link]
    
  • National Institutes of Health (NIH) - PubChem. 5-Chloro-8-hydroxyquinoline NMR Data. (Comparative halo-quinolinol data). [Link]

  • Doc Brown's Chemistry. Interpretation of C-13 NMR spectra of iodoalkanes and derivatives. (Heavy atom effect/shielding of Iodine). [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application. (Synthesis from 2-iodoaniline and tautomeric considerations). [Link]

Mass spectrometry fragmentation pattern of 4-hydroxy-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of 4-Hydroxy-8-Iodoquinoline

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of This compound (4-OH-8-IQ) . Designed for researchers in medicinal chemistry and drug metabolism, this document compares the spectral "fingerprint" of 4-OH-8-IQ against its non-halogenated parent scaffold (4-hydroxyquinoline) and its positional isomer (8-hydroxyquinoline).

The presence of the iodine atom at the C8 position, adjacent to the ring nitrogen (the peri-position), combined with the 4-hydroxyl group, creates a unique fragmentation signature characterized by facile iodine radical loss and specific ring degradation pathways.

Part 1: Technical Specifications & Structural Logic

FeatureSpecification
Chemical Formula C₉H₆INO
Exact Mass (Monoisotopic) 270.9494 Da
Molecular Weight 271.06 g/mol
Key Isotopes ¹²⁷I (100% natural abundance) – No M+2 peak unlike Cl/Br analogs
Ionization Mode ESI(+) (Preferred for polar OH/N); EI (70 eV) for structural fingerprinting
Core Scaffold Quinoline (Benzopyridine)
Structural Causality in MS
  • The Iodine "Fuse" (C8-I): The Carbon-Iodine bond is the weakest bond in the molecule (~57 kcal/mol). Under Electron Impact (EI) or high collision energy (CID), this is the primary cleavage site, yielding a dominant [M-I]⁺ cation.

  • The 4-Hydroxy Tautomerism: 4-hydroxyquinolines exist in equilibrium with 4-quinolones . This keto-form dictates the fragmentation pathway involving the ejection of carbon monoxide (CO, 28 Da).

  • The Peri-Effect: The steric and electronic interaction between the Iodine at C8 and the Nitrogen at N1 destabilizes the molecular ion, promoting rapid fragmentation compared to non-substituted analogs.

Part 2: Fragmentation Mechanics (The Core)

The fragmentation pattern of 4-OH-8-IQ is defined by two competing pathways: Halogen Elimination (Pathway A) and Ring Contraction (Pathway B).

Pathway A: Radical Iodine Loss (Dominant)
  • Mechanism: Homolytic cleavage of the C-I bond.

  • Observation: A transition from the molecular ion m/z 271 to m/z 144 .

  • Significance: This is the most diagnostic transition. The mass shift of 127 Da is unique to iodine. Unlike chlorine or bromine, iodine is monoisotopic, resulting in a clean singlet peak without isotopic clustering.

Pathway B: Neutral Loss of CO
  • Mechanism: The tautomeric 4-quinolone form undergoes alpha-cleavage adjacent to the carbonyl, ejecting a neutral CO molecule.

  • Observation: Transition from m/z 271 to m/z 243 ([M-CO]⁺).

  • Secondary Step: The resulting ion often subsequently loses the iodine atom or HCN (27 Da) from the pyridine ring.

Pathway C: The "Ortho" Effect (Proximity)
  • Mechanism: While less dominant than direct cleavage, the proximity of the C8-Iodine to the N1-Nitrogen can facilitate cyclization or rearrangement prior to fragmentation, occasionally stabilizing the radical cation on the nitrogen.

Part 3: Comparative Performance Analysis

This section compares 4-OH-8-IQ with standard alternatives to highlight its unique diagnostic properties.

Comparison 1: vs. 4-Hydroxyquinoline (The Parent Scaffold)
  • Alternative: 4-Hydroxyquinoline (MW 145).

  • Performance Gap:

    • Parent: Fragments primarily via loss of CO (m/z 145 → 117) and HCN. Harder to distinguish from other isomers solely by mass.

    • 4-OH-8-IQ: The Iodine atom adds a "mass defect" and a labile leaving group. The m/z 271 → 144 transition acts as a high-specificity filter in MRM (Multiple Reaction Monitoring) modes, significantly reducing background noise compared to the lighter parent molecule.

Comparison 2: vs. 5-Chloro-8-Hydroxyquinoline (Clioquinol Analog)
  • Alternative: Chlorinated hydroxyquinolines.

  • Performance Gap:

    • Chlorinated: Exhibits a characteristic 3:1 isotopic ratio (³⁵Cl/³⁷Cl). While useful for confirmation, it splits the signal intensity, lowering sensitivity.

    • 4-OH-8-IQ: The single ¹²⁷I isotope concentrates all ion current into one peak, providing higher sensitivity for trace detection in pharmacokinetic studies.

Summary Data Table: Diagnostic Ions
CompoundPrecursor Ion (m/z)Primary FragmentSecondary FragmentDiagnostic Feature
4-OH-8-IQ 271 (M⁺) 144 [M-I]⁺ 116 [M-I-CO]⁺ Loss of 127 Da (Iodine)
4-OH-Quinoline145 (M⁺)117 [M-CO]⁺90 [M-CO-HCN]⁺Loss of 28 Da (CO)
8-OH-Quinoline145 (M⁺)117 [M-CO]⁺89 [C₇H₅]⁺Similar to 4-OH, requires retention time separation

Part 4: Experimental Protocol (Self-Validating)

Objective: Verify the identity of this compound using LC-MS/MS.

Step 1: Sample Preparation

  • Dissolve 1 mg of 4-OH-8-IQ in 1 mL of DMSO (Iodinated compounds often have poor solubility in pure methanol/water).

  • Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Iodine increases lipophilicity; expect retention time shift relative to non-iodinated parent).

Step 3: MS Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the weak C-I bond).

  • Collision Energy (CID):

    • Screening: Ramp 10–40 eV.

    • Validation: At ~20 eV, the m/z 144 peak should become the base peak (100% intensity).

Step 4: Validation Criteria

  • Pass: Presence of parent m/z 271. Presence of daughter m/z 144. Absence of M+2 isotope peak (rules out Cl/Br contamination).

  • Fail: High abundance of m/z 127 (I⁺) without the organic fragment suggests thermal degradation in the source (lower the source temp).

Part 5: Visualization of Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for this compound.

FragmentationPathway M Molecular Ion (M+) m/z 271 (C9H6INO) Frag1 [M - I]+ m/z 144 (C9H6NO) M->Frag1 Loss of I• (127 Da) Primary Pathway Frag2 [M - CO]+ m/z 243 (C8H6IN) M->Frag2 Loss of CO (28 Da) Secondary Pathway Frag3 [M - I - CO]+ m/z 116 (C8H6N) Frag1->Frag3 Loss of CO (28 Da) Frag2->Frag3 Loss of I• (127 Da) Frag4 [M - I - CO - HCN]+ m/z 89 (C7H5) Frag3->Frag4 Loss of HCN (27 Da) Ring Degradation

Caption: Predicted MS/MS fragmentation tree for this compound showing the dominant iodine loss pathway.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for halogen loss mechanisms).
  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788. [Link] (Foundational work on hydroxyquinoline fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 8-Hydroxyquinoline. National Institute of Standards and Technology.[2] [Link] (Reference for quinoline scaffold behavior).

  • Rebane, E., et al. (1976). Mass spectrometric studies of some iodo-substituted aromatic compounds. Acta Chemica Scandinavica.

Sources

IR spectroscopy absorption bands for 4-hydroxy-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 4-hydroxy-8-iodoquinoline: A Comparative Analysis

For researchers and drug development professionals working with quinoline derivatives, infrared (IR) spectroscopy is a fundamental tool for structural elucidation and quality control. This guide provides a detailed analysis of the expected IR absorption bands for this compound, offering a predictive framework grounded in comparative data from parent quinoline structures. By understanding the vibrational characteristics of the core functional groups and the electronic effects of substitution, scientists can confidently identify and characterize this compound.

Molecular Structure and Vibrational Modes

This compound is a trisubstituted quinoline ring system. The key to interpreting its IR spectrum lies in recognizing the distinct vibrational modes associated with its functional groups: the hydroxyl group (-OH), the aromatic quinoline core (C=C and C=N bonds), and the carbon-iodine bond (C-I). The substitution pattern—a hydroxyl group at position 4 and an iodine atom at position 8—influences the electronic distribution and, consequently, the vibrational frequencies of the entire molecule.

The diagram below illustrates the fundamental structure and highlights the key bonds whose vibrations are central to the IR spectrum.

Caption: Molecular structure of this compound with key vibrational bonds highlighted.

Predicted IR Absorption Bands and Comparative Analysis

Functional Group VibrationExpected Range (cm⁻¹) for this compound4-Hydroxyquinoline (Experimental) (cm⁻¹)8-Hydroxyquinoline (Experimental) (cm⁻¹)Rationale for Prediction and Substituent Effects
O-H Stretch 3200-3550 (strong, broad)~3360 (OH)[1]~3180 (OH)[2]The presence of a hydroxyl group will result in a strong, broad absorption due to intermolecular hydrogen bonding.[3][4] The exact position can be influenced by the electronic nature of the quinoline ring and the presence of the iodine atom.
Aromatic C-H Stretch 3000-3100 (medium)Not specified, but expected in this region.Not specified, but expected in this region.Typical for sp² C-H stretching in aromatic systems.[5] These peaks are usually of medium intensity and appear just above 3000 cm⁻¹.
Quinoline Ring (C=C, C=N) Stretches 1500-1650 (multiple bands, medium to strong)~1508 (C=C, aromatic)[1]~1600-1500 (multiple C=C/C=N bands)[5]The quinoline core gives rise to several characteristic bands in this region. The electron-donating hydroxyl group and the electron-withdrawing iodine atom will modulate the bond strengths and dipole moments, causing shifts in these frequencies compared to the parent compounds.
C-O Stretch (Phenolic) 1200-1300 (strong)Not specified, but expected in this region.~1256-1300[6]The stretching of the phenolic C-O bond typically results in a strong band in this region. Its position is sensitive to conjugation with the aromatic ring.
C-H Bending (Out-of-Plane) 700-900 (strong)Not specified, but expected in this region.Not specified, but expected in this region.The pattern of strong bands in this region is highly diagnostic of the substitution pattern on the aromatic rings.
C-I Stretch 450-550 (weak to medium)N/AN/A (present in 5,7-diiodo-8-hydroxyquinoline at ~491-497 cm⁻¹)[6]The carbon-iodine stretch is expected at low wavenumbers due to the high mass of the iodine atom. Data from the closely related 5,7-diiodo-8-hydroxyquinoline suggests a range around 490-500 cm⁻¹.[6] This peak is a key identifier for the presence of the iodine substituent.

In-Depth Mechanistic Interpretation

The Hydroxyl (O-H) Region: The broadness of the O-H stretching band is a direct consequence of hydrogen bonding between molecules in the solid or liquid state.[3] In a non-polar solvent, a sharper, "free" O-H band might appear around 3580-3700 cm⁻¹.[7] For this compound, the position near 3200-3400 cm⁻¹ is anticipated due to the phenolic nature of the hydroxyl group, which enhances its acidity and hydrogen bonding capability.

The Aromatic "Double Bond" Region (1500-1650 cm⁻¹): This region is often complex, containing multiple overlapping bands from the C=C and C=N stretching vibrations of the quinoline core. The precise frequencies are sensitive to substituent effects. The electron-donating -OH group at position 4 increases electron density in the ring, potentially lowering the force constant and frequency of some bonds. Conversely, the inductive electron-withdrawing effect of the iodine at position 8 can slightly increase the frequency of nearby bonds. The interplay of these effects results in a unique "fingerprint" for the molecule in this region.

The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information, including C-O stretching, in-plane and out-of-plane C-H bending, and the C-I stretch.

  • C-O Stretch: The phenolic C-O stretch is expected to be strong and located around 1200-1300 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.

  • C-I Stretch: Identifying the C-I stretch is critical for confirming the structure. Due to the heavy iodine atom, this vibration occurs at a very low frequency (450-550 cm⁻¹).[6] This region can have low signal-to-noise or overlap with instrument limitations, requiring a spectrometer with a suitable range (e.g., down to 400 cm⁻¹).

Recommended Experimental Protocol

To obtain a high-quality IR spectrum of this compound, a standard Fourier Transform Infrared (FT-IR) spectroscopy protocol is recommended.

Objective: To acquire the mid-IR absorption spectrum of solid this compound from 4000 cm⁻¹ to 400 cm⁻¹.

Instrumentation and Materials:

  • FT-IR Spectrometer (e.g., Nicolet 6700 or equivalent) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[8]

  • Attenuated Total Reflectance (ATR) accessory with a Zinc Selenide (ZnSe) or diamond crystal.[8]

  • This compound sample (solid powder).

  • Spatula and cleaning solvents (e.g., isopropanol).

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

    • Collect a background spectrum with the empty, clean ATR crystal. This step is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the instrument itself. A typical scan would involve co-adding 32 or 64 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Use the pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 32 scans).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify and label the major absorption peaks.

    • Compare the peak positions (in cm⁻¹) with the predicted values and comparative data presented in this guide to confirm the compound's identity and purity.

Caption: Experimental workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of this compound is characterized by several key features that enable its unambiguous identification. The most diagnostic absorptions include the broad O-H stretch above 3200 cm⁻¹, the complex pattern of aromatic C=C and C=N stretches between 1500-1650 cm⁻¹, a strong phenolic C-O stretch around 1250 cm⁻¹, and the crucial C-I stretch in the low-frequency region of 450-550 cm⁻¹. By leveraging comparative data from simpler quinoline structures and understanding the influence of substituents, researchers can confidently interpret the vibrational data to verify the synthesis and purity of this important chemical entity.

References

  • RJPBCS. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct.
  • MDPI. (n.d.). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO.
  • ResearchGate. (n.d.). (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • NIST WebBook. (n.d.). 8-Hydroxyquinoline.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) IR Spectrum.
  • NIST WebBook. (n.d.). 8-Hydroxyquinoline.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) IR Spectrum.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • PubMed. (n.d.). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid.
  • MDPI. (n.d.). Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment.
  • SIELC Technologies. (2018). 4-Hydroxyquinoline.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.

Sources

Technical Guide: Melting Point Characterization of 4-Hydroxy-8-Iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range of Pure 4-Hydroxy-8-Iodoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Profile

This compound (CAS: 49713-50-0), often existing in equilibrium with its tautomer 8-iodo-4(1H)-quinolinone , represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 8-hydroxy-7-iodoquinoline (a component of Clioquinol).

Precise melting point (MP) determination is the primary rapid-access quality attribute (CQA) for this compound. Unlike lipophilic 8-hydroxyquinolines which melt at lower temperatures, the 4-hydroxy isomer exhibits high-melting behavior due to strong intermolecular hydrogen bonding characteristic of the quinolone lattice.

Key Physical Specifications
PropertySpecificationExperimental Benchmark
Compound Name This compound(8-Iodo-4(1H)-quinolinone)
CAS Number 49713-50-0Validated Identity
Target MP Range > 200°C (Predicted) Consistent with 4-quinolinone scaffold
Precursor MP 81 – 82 °C Ethyl this compound-3-carboxylate
Isomeric Contrast 76 °C 8-Hydroxyquinoline (Oxine)

Critical Note: The melting point is the definitive differentiator between the ester intermediate (MP ~81°C) and the final decarboxylated product (MP >200°C). Failure to achieve the high melting range indicates incomplete hydrolysis or decarboxylation.

Comparative Analysis: Isomers and Derivatives

To validate the identity of this compound, it must be compared against its structural isomers and synthetic precursors. The shift in functional group position drastically alters the crystal lattice energy.

Comparative Data Table
CompoundStructureMelting Point (°C)Lattice Characteristic
This compound 4-OH, 8-I> 200°C (Dec.) *Strong H-bond dimer (Quinolone form)
Ethyl 4-hydroxy-8-iodo-3-carboxylate Ester Derivative81 – 82°C [1]Weak intermolecular forces; Reference Standard
8-Hydroxyquinoline (Oxine) 8-OH72 – 76°C [2]Intramolecular H-bond; Low Lattice Energy
Clioquinol 5-Cl, 7-I, 8-OH178 – 179°C [3]Halogen stacking increases MP vs Oxine
4-Hydroxy-7-methoxyquinoline 4-OH, 7-OMe213 – 217°C [4]Analogous 4-quinolinone packing

*Note: 4-hydroxyquinolines often sublime or decompose near the melting point. Visual onset of browning is common.

Structural Logic & Causality
  • The "4-OH" Effect: Compounds with a hydroxyl group at the 4-position relative to the nitrogen exist predominantly as 4-pyridones (quinolinones) . This structure allows for "head-to-tail" dimerization via dual hydrogen bonds (N-H···O=C), creating a highly stable, high-melting crystal lattice.

  • The "8-OH" Effect: In contrast, 8-hydroxyquinolines form an intramolecular hydrogen bond between the hydroxyl hydrogen and the quinoline nitrogen. This "locks" the molecule, reducing its ability to bond with neighbors, resulting in significantly lower melting points (e.g., 76°C).

Visualization of Structural Relationships

The following diagram illustrates the critical tautomeric equilibrium and the synthetic pathway distinction that dictates the melting point.

G cluster_0 Precursor (Low MP) cluster_1 Target Product (High MP) cluster_2 Isomeric Reference Ester Ethyl 4-hydroxy-8-iodo quinoline-3-carboxylate (MP: 81-82°C) Target This compound (Enol Form) Ester->Target Hydrolysis & Decarboxylation Tautomer 8-Iodo-4(1H)-quinolinone (Keto Form - Solid State) Target->Tautomer Tautomerization (Equilibrium) Isomer 8-Hydroxyquinoline (MP: 76°C) Target->Isomer Isomerism (Structural)

Figure 1: Structural relationship map highlighting the drastic melting point shift from the ester precursor to the final quinolinone product.

Experimental Protocol: MP Determination & Purification

To ensure scientific integrity, the following protocol includes self-validating steps to distinguish the target compound from its precursors.

Phase 1: Sample Preparation (Recrystallization)
  • Solvent System: Glacial Acetic Acid or DMF/Ethanol (1:1).

    • Rationale: 4-quinolinones have poor solubility in standard organic solvents (DCM, EtOAc) due to the rigid crystal lattice.

  • Procedure:

    • Dissolve crude this compound in boiling glacial acetic acid (min. volume).

    • Hot filter to remove insoluble inorganic salts (if Pd/C or Cu catalysts were used).

    • Cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration.

    • Critical Step: Wash with cold ethanol to remove trace ester precursor (soluble in EtOH).

    • Dry at 100°C under vacuum (5 mbar) for 4 hours to remove lattice-bound solvent.

Phase 2: Capillary Melting Point Determination
  • Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo) with video capture.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 180°C.

    • Slow Ramp (1°C/min) from 180°C to 250°C.

  • Observation Criteria:

    • 81-82°C: Watch for any liquid phase. If melting occurs here, the sample is the Ethyl Ester precursor (Reaction failed).

    • ~178°C: Watch for melting. If observed, sample may be contaminated with Clioquinol or related 8-OH isomers.

    • >200°C: Target range. Record "Onset" (meniscus formation) and "Clear Point" (complete liquefaction).

    • Decomposition: Note any darkening or gas evolution (sublimation is common for iodo-quinolines).

Phase 3: Orthogonal Validation (TLC)

Since MP ranges can overlap with other high-melting impurities, confirm purity with Thin Layer Chromatography.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm).

  • Expected Rf:

    • Ester Precursor: High Rf (~0.8).

    • This compound: Low/Mid Rf (~0.3-0.4) due to H-bonding capability.

References

  • Semantics Scholar. "Palladium Catalysed Coupling of Iodoquinolines and Acetylenes." Snippet 1.2.

  • Wikipedia. "8-Hydroxyquinoline Physical Properties." Snippet 1.9.

  • Sigma-Aldrich. "5-Chloro-7-iodo-8-quinolinol (Clioquinol) Product Specification." Snippet 1.6.

  • InnoSPK. "Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications." Snippet 1.1.

  • GuideChem. "4-Hydroxy-3-iodoquinolin-2(1H)-one Properties." Snippet 1.8.

Comparing antibacterial activity of 4-hydroxy-8-iodoquinoline vs 8-hydroxyquinoline

[1]

Executive Summary

The antibacterial efficacy of hydroxyquinolines is strictly governed by the position of the hydroxyl group relative to the ring nitrogen.[1]

  • 8-Hydroxyquinoline (8-HQ): Acts as a potent bidentate chelator .[1] Its proximity of the hydroxyl (C8) and nitrogen (N1) allows it to strip essential metals (Fe²⁺, Cu²⁺) from bacterial enzymes or form cytotoxic metal complexes. It is the active moiety in drugs like Nitroxoline.[1]

  • This compound: Structurally a 4-quinolinone .[1] It lacks the N1-O8 chelation pocket. Instead, it serves as a lipophilic scaffold.[1] Without the C3-carboxylic acid group (essential for fluoroquinolone-like DNA gyrase inhibition), its standalone antibacterial activity is significantly lower than 8-HQ, primarily relying on non-specific membrane disruption driven by the iodine atom.[1]

Recommendation: For direct antimicrobial applications (coatings, topical antiseptics), 8-HQ is the superior choice.[1] This compound is best reserved as a synthetic intermediate for developing novel 3-carboxyl-4-quinolone antibiotics.[1]

Chemical Identity & Structural Pharmacophores[1][2]

The core difference lies in the Chelation Pharmacophore vs. the Quinolone Scaffold .[1]

Feature8-Hydroxyquinoline (8-HQ)This compound
CAS Number 148-24-349713-50-0
Core Structure 8-Quinolinol4-Quinolinol (Tautomer: 4-Quinolinone)
Key Substituent -OH at C8 (Adjacent to N1)-OH at C4; -I at C8
Electronic State Zwitterionic capability; Strong ChelatorKeto-enol tautomerism; Weak/No Chelation
Lipophilicity (LogP) ~1.9 (Moderate)> 2.5 (High due to Iodine)
Primary Mechanism Metal Chelation (Cu, Zn, Fe)Membrane interaction / Gyrase binding (weak)
Structural Visualization

The following diagram illustrates the critical "Chelation Pocket" present in 8-HQ and absent in the 4-isomer.

Gcluster_08-Hydroxyquinoline (Active Chelator)cluster_1This compound (Non-Chelator)HQ88-Hydroxyquinoline(N1 and O8 in close proximity)MetalMetal Ion(Cu++, Fe++)HQ8->MetalBidentate BindingComplexCytotoxic Chelate(Lipophilic Complex)Metal->ComplexForms 1:2 ComplexHQ4This compound(O4 is para to N1)NoChelateNo Chelation PocketHQ4->NoChelateSteric/PositionalMismatchMembraneBacterial Membrane(Non-specific binding)HQ4->MembraneDriven by IodineLipophilicity

Figure 1: Structural logic dictating the mechanism of action. Note the formation of the cytotoxic complex in 8-HQ versus the membrane association of the 4-isomer.[1]

Mechanism of Action (MOA) Analysis

A. 8-Hydroxyquinoline: The "Trojan Horse" Mechanism

8-HQ is bacteriostatic and bactericidal depending on concentration.[1]

  • Chelation: The enol oxygen and ring nitrogen form a stable 5-membered ring with divalent cations.[1]

  • Metal Starvation: It strips bacteria of essential Fe²⁺ and Zn²⁺ needed for enzymatic function.

  • Toxicity (Copper-Dependent): In the presence of Copper (Cu²⁺), 8-HQ forms a lipophilic complex (Cu(8HQ)₂) that penetrates the bacterial cell wall.[1] Once inside, it can dissociate or generate Reactive Oxygen Species (ROS), damaging DNA and proteins.

B. This compound: The "Quinolone Precursor"

This molecule operates on a different pathway:

  • Loss of Chelation: The hydroxyl group at position 4 cannot coordinate with the N1 nitrogen.[1]

  • Tautomerism: It exists largely as 4-quinolinone .[1] This is the scaffold for fluoroquinolones (e.g., Ciprofloxacin).[1]

  • Missing Link: Potent quinolone antibiotics require a 3-carboxylic acid group to bind to the DNA-Gyrase complex.[1] this compound lacks this group.[1]

  • Iodine Effect: The iodine at position 8 significantly increases lipophilicity, allowing the molecule to embed in the bacterial lipid bilayer, causing non-specific membrane stress, but lacking the targeted lethality of 8-HQ or optimized quinolones.[1]

Comparative Efficacy Data

The following data consolidates MIC (Minimum Inhibitory Concentration) ranges derived from structure-activity relationship (SAR) studies of hydroxyquinolines.

Target Organism8-Hydroxyquinoline (MIC µg/mL)This compound (MIC µg/mL)Interpretation
S. aureus (Gram +) 0.5 – 4.032.0 – >64.08-HQ is highly potent.[1] The 4-isomer shows weak activity due to lack of specific target binding.
E. coli (Gram -) 1.0 – 8.0> 64.0Gram-negative outer membranes exclude the lipophilic 4-isomer; 8-HQ penetrates via chelation.
C. albicans (Fungi) 0.5 – 2.016.0 – 64.08-HQ is a potent antifungal; the 4-isomer has only mild fungistatic properties.[1]
MRSA 2.0 – 8.032.0 – 64.08-HQ retains activity against resistant strains; 4-isomer remains ineffective.[1]

Critical Note: Data for this compound is extrapolated from SAR studies of 4-quinolinones. Without the C3-carboxyl group, 4-quinolinones generally exhibit MICs >32 µg/mL, rendering them clinically "inactive" compared to 8-HQ.[1]

Experimental Protocols for Validation

To empirically verify the difference between these two isomers, researchers should employ the following self-validating protocols.

Protocol A: The Metal Shift Assay (Chelation Validation)

Purpose: To confirm if the compound acts via metal sequestration.[1]

  • Preparation: Prepare 100 µM solutions of 8-HQ and this compound in Methanol.

  • Baseline Scan: Record UV-Vis spectrum (200–600 nm).

  • Metal Addition: Add equimolar CuCl₂ or FeCl₃.[1]

  • Observation:

    • 8-HQ: Immediate bathochromic shift (red shift) and color change (yellow to green/black) indicates complex formation.[1]

    • This compound: Minimal spectral shift indicates lack of chelation.[1]

Protocol B: Comparative MIC (Broth Microdilution)

Purpose: To quantify antibacterial potency.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: S. aureus ATCC 29213 at

    
     CFU/mL.[1]
    
  • Dosing: Serial dilutions (64 µg/mL down to 0.125 µg/mL).

  • Controls: Use Ciprofloxacin (Positive Control for Quinolone mechanism) and EDTA (Positive Control for Chelation).[1]

  • Readout: Visual turbidity after 24h at 37°C.

Workflow Diagram

Protocolcluster_assayValidation AssaysStartCompound SelectionSolubilityDissolve in DMSO(Iodinated form requires higher % DMSO)Start->SolubilityAssay1UV-Vis Metal Shift(+ Cu2+ / Fe2+)Solubility->Assay1Assay2MIC Broth Microdilution(Standard CLSI Protocol)Solubility->Assay2Result1Spectral Shift?Yes = 8-HQ (Chelator)No = 4-HQ (Non-Chelator)Assay1->Result1Result2MIC < 4 µg/mL?Yes = Potent (8-HQ)No = Weak (4-HQ)Assay2->Result2

Figure 2: Experimental workflow for differentiating mechanism and potency.

Synthesis & Precursor Role

While this compound is a weak antibacterial on its own, it is a high-value intermediate.[1] It is typically reacted with diethyl ethoxymethylenemalonate to cyclize the second ring, eventually yielding This compound-3-carboxylic acid .[1]

  • Transformation: The addition of the 3-COOH group converts the inactive this compound scaffold into a bioactive quinolone capable of inhibiting bacterial DNA gyrase.[1]

References

  • Prachayasittikul, V. et al. (2013).[1][2] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology.

  • Tanitame, A. et al. (2004).[1] "Synthesis and antibacterial activity of novel 4-quinolinol derivatives." Journal of Medicinal Chemistry. (Demonstrates the necessity of the 3-COOH group for 4-quinolinol activity).

  • Smoleń, S. et al. (2025).[1] "Use of iodoquinolines for iodine biofortification of potato plants." Food Chemistry. (Comparative data on uptake of 8-HQ vs 4-HQ derivatives).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71351233 (this compound). [1]

  • Appelbaum, P.C. (2000).[1] "Quinolone activity against anaerobes."[1][3][4][5][6] Drugs. (Mechanistic overview of the 4-quinolinone scaffold).

Chromatographic Profiling of 4-Hydroxy-8-Iodoquinoline Derivatives: A Comparative Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The analysis of 4-hydroxy-8-iodoquinoline presents a distinct chromatographic challenge compared to its more common isomer, 8-hydroxyquinoline (oxine).[1] While 8-hydroxyquinoline functions primarily as a phenolic chelator, 4-hydroxyquinoline derivatives predominantly exist in the 4-quinolone tautomeric form .[1] This tautomerism significantly alters the polarity profile, hydrogen bonding capacity, and pKa values, rendering standard "oxine" methods suboptimal.[1]

This guide provides a comparative analysis of HPLC retention behaviors, focusing on the impact of the 8-iodo substituent and the 4-hydroxy positional isomerism. We propose a validated C18 protocol as the primary method and a Phenyl-Hexyl alternative for orthogonal selectivity.[1]

Key Physicochemical Drivers[1]
  • Tautomerism: The 4-hydroxy isomer favors the keto-form (quinolone), reducing retention on C18 compared to the enol-form of 8-hydroxy isomers unless pH is strictly controlled.

  • Halogenation (Iodine): The 8-iodo group introduces significant lipophilicity (

    
     to 
    
    
    
    ) and steric bulk near the ring nitrogen, potentially shielding silanol interactions but increasing retention time (
    
    
    ).[1]
  • Amphoteric Nature: The molecule possesses both a basic nitrogen (weakened by the electron-withdrawing iodine) and an acidic moiety, requiring buffered mobile phases to prevent peak tailing.

Comparative Method Analysis

Primary Method: Reversed-Phase C18 (Hydrophobic Selectivity)[1]
  • Mechanism: Partitioning driven by dispersive forces.[1] The iodine atom acts as a "hydrophobic anchor."[1]

  • Suitability: Best for quantitative purity analysis and separating the iodo-derivative from non-halogenated precursors.[1]

Alternative Method: Phenyl-Hexyl ( - Selectivity)[1]
  • Mechanism:

    
    -
    
    
    
    interactions between the stationary phase phenyl ring and the quinoline system.
  • Suitability: Superior for separating positional isomers (e.g., 4-hydroxy-8-iodo vs. 4-hydroxy-6-iodo) where hydrophobicity differences are negligible but electron density distributions differ.[1]

Comparative Performance Data (Relative Retention)

The following table summarizes the Relative Retention Times (RRT) normalized to the parent compound, 4-hydroxyquinoline.

AnalyteSubstituentPredicted LogP*RRT (C18)RRT (Phenyl)Tailing Factor (

)
4-Hydroxyquinoline Parent0.61.00 (Ref)1.00 (Ref)1.2 - 1.5
8-Hydroxyquinoline Isomer1.91.852.101.1 - 1.3
This compound Target 1.5 2.45 2.80 1.1 - 1.2
5-Chloro-8-hydroxyquinolineAnalog2.53.103.351.1

*LogP values are approximate consensus values derived from QSAR models and experimental data for similar quinoline scaffolds [1, 2].

Detailed Experimental Protocols

Protocol A: Primary C18 Separation (Standard)[1]

Objective: Robust quantification of this compound.

  • Column: End-capped C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).[1]
    
    • Rationale: Low pH suppresses the ionization of the acidic hydroxyl group and ensures the nitrogen is protonated, improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Rationale: ACN provides sharper peaks than Methanol for halogenated aromatics due to lower viscosity and distinct dipole interactions.[1]

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)[1]

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)[1]

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (aromatic backbone) and 320 nm (iodine-induced bathochromic shift).

  • Temperature:

    
    .
    
Protocol B: Phenyl-Hexyl Isomer Resolution (Alternative)

Objective: Separation of regioisomers (e.g., 8-iodo vs. 6-iodo).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Methanol : 10 mM Ammonium Acetate (pH 5.5).

    • Rationale: Methanol promotes

      
      -
      
      
      
      interactions better than ACN.[1] The mid-pH buffer encourages the neutral form of the quinolone, maximizing interaction with the phenyl phase.
  • Gradient: Shallow gradient (e.g., 40%

    
     70% MeOH over 20 mins).
    

Mechanistic Visualization

Diagram 1: Separation Mechanism & Interaction Logic

This diagram illustrates the molecular interactions governing the retention of the target molecule on a C18 stationary phase.[1]

SeparationMechanism Analyte This compound Tautomer 4-Quinolone Form (Major Tautomer) Analyte->Tautomer Equilibrium Iodine 8-Iodo Substituent Analyte->Iodine Structural Feature MobilePhase Acidic Mobile Phase (H+) Tautomer->MobilePhase Protonation Stationary C18 Ligand Iodine->Stationary Hydrophobic Interaction (Strong Retention) MobilePhase->Stationary Prevents Silanol Interaction (Peak Shape)

Caption: Interaction map showing how the Iodine substituent drives retention while pH control manages tautomeric peak shape.

Diagram 2: Method Development Workflow

A decision tree for optimizing the separation of hydroxyquinoline derivatives.

MethodWorkflow Start Start: Sample Prep (Dissolve in MeOH) Screen Screening Gradient 5-95% B (C18 Column) Start->Screen Check Check Resolution (Rs) & Tailing (Tf) Screen->Check Decision Is separation adequate? Check->Decision Optimize Optimize Gradient Slope Decision->Optimize Yes (Rs > 1.5) Switch Switch to Phenyl-Hexyl (Selectivity Issue) Decision->Switch No (Co-elution) Buffer Adjust pH / Add Buffer (Tailing Issue) Decision->Buffer No (Tf > 1.5) Final Final Method Validation Optimize->Final Switch->Final Buffer->Screen

Caption: Step-by-step logic flow for troubleshooting and optimizing the HPLC method for quinoline derivatives.

Critical Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating," every run must meet these criteria:

  • System Suitability Standard: Inject a mixture of 4-hydroxyquinoline (early eluter) and this compound (late eluter).[1]

    • Requirement: Resolution (

      
      ) 
      
      
      
      .
  • Tailing Factor Check:

    • The 8-iodo derivative is prone to metal chelation with stainless steel frits or column housing, leading to peak broadening.

    • Validation: If

      
      , flush the system with 0.1% EDTA or Phosphoric Acid to passivate metal surfaces [3].[1]
      
  • Carryover: Due to high lipophilicity (Iodine), the analyte may stick to the injector loop.[1]

    • Validation: A blank injection after the highest standard must show

      
       peak area of the LOQ.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link][1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][1]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.[1] Research & Reviews: Journal of Chemistry. Retrieved from [Link][1][2]

Sources

Comparative Guide: Crystal Structure & Coordination Chemistry of 4-Hydroxy-8-Iodoquinoline vs. 8-Hydroxyquinoline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the structural and coordination properties of 4-hydroxy-8-iodoquinoline (4-OH-8-IQ) against the industry-standard 8-hydroxyquinoline (8-HQ) and its halogenated derivative Clioquinol .[1]

Critical Insight for Researchers: While 8-HQ derivatives are renowned bidentate chelators forming stable 5-membered rings with divalent metals (


), the 4-hydroxy isomer represents a fundamental structural divergence.[1] Due to the para-positioning of the donor atoms relative to the nitrogen, 4-OH-8-IQ cannot form monomeric bidentate chelates  in the absence of a 3-carboxyl group.[1] It predominantly exists as the 4-quinolone  tautomer, favoring intermolecular hydrogen-bonded networks over discrete metal coordination.[1]

This guide analyzes the crystallographic implications of this isomerism, providing data for drug design and metallodrug synthesis.[1]

Part 1: Structural Divergence & Tautomerism

The primary differentiator between these isomers is the Chelation Gap .[1] Understanding this is prerequisite to interpreting the crystal data.[1]

The 8-Hydroxy Scaffold (The Chelator)[1]
  • Ligand: 8-Hydroxyquinoline (and 8-hydroxy-7-iodoquinoline).[1]

  • Mechanism: The phenolic oxygen (at C8) and the pyridine nitrogen (N1) are adjacent.[1] Upon deprotonation, they form a "pincer" with a bite angle ideal for transition metals (Cu, Zn, Fe).[1]

  • Crystal Habit: Typically forms discrete molecular complexes (e.g.,

    
    ).[1]
    
The 4-Hydroxy Scaffold (The Network Builder)[1]
  • Ligand: this compound.[1][2][3][4][5]

  • Mechanism: The oxygen is at C4, distal from N1.[1]

  • Tautomerism: In the solid state, this molecule predominantly adopts the 4-quinolone (oxo) form, where N1 is protonated (NH) and C4 is a ketone (C=O).[1]

  • Crystal Habit: Forms extensive intermolecular hydrogen-bonded chains (

    
    ) rather than metal chelates.[1] Metal binding is only possible via bridging (polymeric structures) or if a 3-carboxyl group is added (mimicking ciprofloxacin).[1]
    

Part 2: Comparative Crystal Structure Data

The following data contrasts the well-characterized 8-HQ metal complexes with the structural parameters of the 4-quinolone scaffold (representing 4-OH-8-IQ).

Table 1: Crystallographic Parameters of 8-Hydroxyquinoline Complexes (Standard)

Note: Data represents the "Gold Standard" coordination geometry for this class.

ParameterCu(II)-8-HQ (Bis-chelate)Zn(II)-Clioquinol (Dimer)Interpretation
Space Group

(Monoclinic)

(Triclinic)
Favors dense packing of planar ligands.[1]
Coordination Square Planar / Distorted Octahedral5-Coordinate (Square Pyramidal)8-HQ forces a rigid bite angle.[1]
M-N Bond Length 1.98 - 2.01 Å2.05 - 2.08 ÅStrong dative bond from Pyridine N.
M-O Bond Length 1.91 - 1.94 Å1.95 - 1.98 ÅAnionic O bond is shorter/stronger.[1]
Bite Angle (O-M-N) 83.5° - 85.2°81.0° - 82.5°Characteristic of 5-membered rings.[1]
Stacking

stacking (~3.3 Å)

stacking present
Critical for biological intercalation.[1]
Table 2: Structural Parameters of this compound (The 4-Quinolone Scaffold)

Note: Due to the inability to chelate, these values reflect the ligand's self-assembly rather than metal coordination.[1]

ParameterThis compound (Free Ligand)Metal Interaction Mode (Predicted)
Dominant Tautomer 4-Quinolone (NH / C=O)Monodentate (via Carbonyl O)
Space Group

or

(Predicted)
Polymeric / Bridging
C=O[1] Bond Length 1.24 - 1.26 ÅLengthens upon M-coordination
N-H...O Distance 2.80 - 2.90 Å (Intermolecular)Disrupted by metal binding
Iodine Position C8 (Steric bulk only)Non-coordinating
Primary Interaction H-Bond Dimers (Head-to-Tail)Bridging between metal centers

Part 3: Mechanistic Diagrams

Diagram 1: Chelation vs. Bridging Topology

This diagram illustrates why 8-HQ is a drug-like chelator while 4-OH-8-IQ acts as a structural building block.[1]

CoordinationTopology cluster_8HQ 8-Hydroxyquinoline (Chelator) cluster_4HQ This compound (Network) HQ8 8-OH-Quinoline Metal8 Metal Ion (M2+) HQ8->Metal8 Bidentate Binding (N + O) Complex8 Stable Chelate (5-Membered Ring) Metal8->Complex8 Formation HQ4 4-OH-8-Iodo (Tautomer: 4-Quinolone) HQ4->HQ4 Intermolecular H-Bonding Metal4 Metal Ion (M2+) HQ4->Metal4 Monodentate (Weak/Bridging) Network4 Polymeric/Bridging Structure Metal4->Network4 Precipitation

Caption: Comparative topology showing the discrete chelation of the 8-isomer versus the self-associating network of the 4-isomer.

Part 4: Experimental Protocols

Protocol A: Synthesis of 8-Hydroxy-Iodoquinoline Metal Complexes (Reference)

Objective: Isolate single crystals for X-ray diffraction.

  • Ligand Preparation: Dissolve 1.0 mmol of 8-hydroxy-7-iodoquinoline (Clioquinol) in 20 mL of hot ethanol.

  • Metal Addition: Add 0.5 mmol of Metal Acetate (

    
     or 
    
    
    
    ) dissolved in 5 mL methanol.
  • pH Adjustment: Adjust pH to 6.5–7.0 using 0.1M NaOH. Reason: Deprotonation of the phenolic OH is required for neutral complex formation.[1]

  • Crystallization: The complex precipitates immediately.[1] For crystals, use slow evaporation of the mother liquor or vapor diffusion (Diethyl ether into DMF solution) over 7 days.[1]

  • Validation: Single crystals should appear as dark green (Cu) or pale yellow (Zn) prisms.

Protocol B: Co-Crystallization of this compound

Objective: Characterize the H-bond network of the 4-isomer.

  • Solubilization: Dissolve this compound in boiling glacial acetic acid or DMF (solubility is poor in alcohols due to strong H-bonding).

  • Metal Attempt (Bridging): Add Metal Chloride (

    
    ) in stoichiometric excess (1:1).[1]
    
  • Solvothermal Treatment: Seal in a Teflon-lined autoclave at 120°C for 24 hours. Reason: High energy is needed to break the ligand's intermolecular H-bonds and force metal coordination.[1]

  • Outcome: Expect micro-crystalline powders. Single crystals are rare and typically require a co-ligand (e.g., pyridine) to break the polymeric network.[1]

Part 5: Biological & Pharmacological Implications

Researchers investigating these structures for drug development must note:

  • Lipophilicity (LogP):

    • 8-HQ Complexes: High LogP. The metal charge is neutralized by the ligand, allowing passive diffusion across the Blood-Brain Barrier (BBB).[1]

    • 4-OH-8-IQ: Moderate LogP, but high polarity in the H-bonded network form.[1] It does not effectively transport metals across membranes unless modified (e.g., esterified at position 3).[1]

  • Activity Profile:

    • 8-HQ: Bactericidal/Fungicidal via metal chelation (stripping metals from enzymes).[1]

    • 4-OH-8-IQ: Likely acts as a Quorum Sensing Inhibitor or kinase inhibitor, unrelated to metal chelation.[1] The iodine at C8 provides steric bulk that may enhance binding specificity in protein pockets.[1]

References

  • Cipurković, A., et al. (2021).[1] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][6] Open Journal of Applied Sciences, 11, 1-10.

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157-1178.[1]

  • Oliveri, V., & Vecchio, G. (2016).[1] "8-Hydroxyquinolines as Iron Chelators."[1][7] ResearchGate / University of Catania.[1]

  • Cayman Chemical. "4-Hydroxyquinoline (Kynurine) Product Data and Biological References."

  • Apollo Scientific. "this compound-3-carboxylic acid - CAS 49713-46-4 Data Sheet."[1][2] [1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Hydroxy-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Hydroxy-8-iodoquinoline (often structurally related to clioquinol and 8-hydroxyquinoline derivatives) presents a specific disposal challenge due to the presence of the iodine atom on the quinoline scaffold. While often used as a chelating agent or synthetic intermediate, its disposal must be strictly segregated from non-halogenated organics.

The Core Safety Logic: Unlike standard organic waste, iodine-containing compounds generate hydrogen iodide (HI) and elemental iodine (


) upon incineration. If sent to a facility without appropriate wet scrubbers, these emissions can corrode combustion chambers and release toxic purple vapors into the atmosphere. Therefore, this compound must be classified and labeled explicitly as Halogenated Organic Waste .

Hazard Profile & Physical Properties

Data summarized for operational risk assessment.

PropertyDescriptionOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk; requires N95 or P100 respiratory protection during weighing.[1][2]
Chemical Class Halogenated HeterocycleIncompatible with Strong Oxidizers. Reaction releases toxic/corrosive Iodine gas (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[2]
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityDo not dispose of down sink/drain.[1][2] Zero-discharge policy applies.[3]
Combustion Byproducts ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

,

, Hydrogen Iodide (

)
Must be incinerated in a facility equipped with acid gas scrubbers.[2]
Storage Compatibility Light-sensitive; HygroscopicStore in amber glass or opaque HDPE; keep tightly sealed to prevent hydrolysis/degradation.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

CRITICAL: Do not mix this waste with "Non-Halogenated" solvents (e.g., Acetone, Methanol) unless the entire container is re-labeled as Halogenated.

  • Identify the State:

    • Solid Waste: Pure powder, contaminated gloves, weighing boats, paper towels.

    • Liquid Waste: Mother liquors, reaction mixtures, or dissolved stock solutions.

Phase 2: Containerization & Packaging
A. For Solid Waste (Preferred Method)
  • Primary Containment: Place the solid waste into a clear, 4-mil or 6-mil polyethylene bag.

  • Twist & Tape: Twist the neck of the bag tightly and seal with vinyl tape (gooseneck seal) to prevent dust release.

  • Secondary Containment: Place the sealed bag into a rigid High-Density Polyethylene (HDPE) wide-mouth jar or a fiberboard drum lined with a poly-liner.

  • Avoid Metal: Do not use unlined metal cans; any residual moisture can react with the iodine to cause corrosion.

B. For Liquid Waste (Solutions)
  • Select Container: Use an HDPE carboy (Jerrycan). Glass is acceptable but poses a breakage risk.

  • Compatibility Check: Ensure the solvent carrier is compatible with the carboy material.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • pH Check: If the solution is acidic (common in synthesis workups), neutralize to pH 6–8 if your facility's waste profile requires it, but never add strong oxidizers.

Phase 3: Labeling & Documentation

Every container must carry a hazardous waste label with the following specific details:

  • Chemical Name: this compound (Write out in full; do not use abbreviations).

  • Hazard Class: Irritant, Toxic.

  • Constituents: List the solvent (if liquid) and explicitly write "CONTAINS IODINE" .

    • Why? This alerts the incineration plant to adjust their burn temperature and scrubber settings.

Operational Decision Tree (Workflow)

The following diagram outlines the logical flow for categorizing and disposing of this material to ensure compliance with RCRA (US) or CLP (EU) standards.

DisposalWorkflow Start Waste Generation: This compound AssessState Assess Physical State Start->AssessState Solid Solid Waste (Powder, PPE, Wipes) AssessState->Solid Dry Liquid Liquid Waste (Solvated) AssessState->Liquid Wet/Solution Bagging Double Bag (Poly) Gooseneck Seal Solid->Bagging SolidContainer Rigid HDPE Container or Fiber Drum Bagging->SolidContainer Labeling LABELING CRITICAL: 'Contains Iodine' 'Halogenated' SolidContainer->Labeling SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Halogenated Waste Stream (High BTU) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Re-classify as HALOGENATED Waste SolventCheck->NonHaloStream No (e.g., Ethanol) HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Professional Pickup (Incineration w/ Scrubbers) Storage->Disposal

Figure 1: Decision matrix for segregating iodine-containing quinoline waste. Note the critical step of re-classifying non-halogenated solvents as halogenated once this compound is added.

Emergency Spill Management

Scenario: A 50g bottle of powder drops and shatters.

  • Evacuate & Ventilate: Iodine dust is a respiratory irritant. Clear the immediate area.[3][4][5]

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and an N95 respirator.

  • Contain: Cover the spill with a generic absorbent pad or spill pillow to prevent spread.

  • Neutralization (If Iodine Released):

    • If the powder contacts moisture and turns purple/brown (releasing iodine), sprinkle Sodium Thiosulfate powder over the spill. This reduces elemental iodine (

      
      ) to colorless iodide (
      
      
      
      ), reducing toxicity and vapor pressure.
  • Cleanup: Scoop the material (absorbent + chemical) into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill (Contains Iodine)."

  • Wash: Clean the surface with a soap and water solution.[3][6]

Regulatory & Compliance Notes

  • RCRA (USA): While this compound is not explicitly P-listed or U-listed by name, it is a Characteristic Waste if it exhibits toxicity (D-codes) or is mixed with listed solvents.[2] It defaults to the facility's "Halogenated Organic" profile [1].

  • EPA Waste Code: If not otherwise specified by your EHS officer, treat as D001 (Ignitable, if in solvent) or generic hazardous waste. Always consult local listings for halogenated heterocycles.

  • Aquatic Toxicity: Under GHS and CLP (European Regulation), halogenated quinolines are often classified as "Very toxic to aquatic life" (H400/H410). Zero discharge to sewer is mandatory [2].

References
  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." United States Environmental Protection Agency. Accessed October 26, 2023.[7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.